(R)-lipoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13O2S2- |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
5-[(3R)-dithiolan-3-yl]pentanoate |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/p-1/t7-/m1/s1 |
InChI Key |
AGBQKNBQESQNJD-SSDOTTSWSA-M |
SMILES |
C1CSSC1CCCCC(=O)[O-] |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)[O-] |
Canonical SMILES |
C1CSSC1CCCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Lipoate: An Essential Cofactor for Mitochondrial Enzymes - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-lipoate, a sulfur-containing fatty acid, is an indispensable cofactor for key multi-enzyme complexes within the mitochondrial matrix that are central to aerobic metabolism.[1][2][3][4] Its covalent attachment to specific lysine (B10760008) residues of these enzyme complexes is crucial for their catalytic activity, facilitating the transfer of acyl groups and electrons during oxidative decarboxylation reactions.[4][5] This technical guide provides an in-depth overview of the role of this compound as a cofactor for mitochondrial enzymes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (OGDC), branched-chain α-keto acid dehydrogenase complex (BCKDC), and the glycine (B1666218) cleavage system (GCS).[1][4][6] We will delve into the biosynthesis and attachment of this compound, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the study of these vital metabolic pathways.
Introduction to this compound and Its Significance
(R)-lipoic acid, also known as thioctic acid, is a potent antioxidant and an essential cofactor for several mitochondrial enzyme complexes.[7] Its structure features a dithiolane ring that can undergo oxidation and reduction, enabling it to participate in redox reactions and acyl group transfer.[5] Unlike many other cofactors, lipoic acid is synthesized de novo within the mitochondria and is covalently attached to its target enzymes post-translationally.[1][3] This modification is critical for the overall function of the enzyme complexes, and defects in lipoic acid synthesis or attachment can lead to severe metabolic disorders.[4]
The lipoyl moiety is attached via an amide linkage to the ε-amino group of a specific lysine residue on the E2 component of the dehydrogenase complexes, forming a "swinging arm" that shuttles intermediates between the different active sites of the complex.[8] This mechanism is fundamental to the efficiency of these multi-enzyme machines.
Key Mitochondrial Enzymes Requiring this compound
Four major mitochondrial enzyme systems are critically dependent on this compound for their function.[1][4]
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex is a cornerstone of cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[9][10] This multi-enzyme complex consists of three core components: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[10] The E2 component contains the lipoyl domains to which this compound is attached.[11]
α-Ketoglutarate Dehydrogenase Complex (OGDC)
The α-ketoglutarate dehydrogenase complex is a key regulatory enzyme in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA and NADH.[12][13] Structurally and mechanistically similar to PDC, OGDC also comprises three subunits: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide (B1198117) succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3).[13][14] The lipoylated E2k subunit is essential for the transfer of the succinyl group.[12]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The branched-chain α-keto acid dehydrogenase complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[15][16] This complex is vital for amino acid metabolism and consists of three enzymatic components: a branched-chain α-keto acid decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[16] The E2 subunit requires lipoylation for its function in transferring the acyl-CoA derivatives.[15][16]
Glycine Cleavage System (GCS)
The glycine cleavage system is a multi-enzyme complex that catalyzes the degradation of glycine.[17][18] It is composed of four proteins: P protein (a pyridoxal (B1214274) phosphate-dependent glycine decarboxylase), H protein (a lipoic acid-containing carrier protein), T protein (a tetrahydrofolate-requiring aminomethyltransferase), and L protein (dihydrolipoamide dehydrogenase, which is the same as the E3 subunit of the other complexes).[18][19] The H protein is lipoylated and plays a central role in shuttling the reaction intermediates.[18]
Biosynthesis and Attachment of this compound
The synthesis and attachment of this compound is a fascinating process that occurs within the mitochondria and involves a dedicated set of enzymes.[1][3] It is a two-step pathway in most organisms.[5][20]
-
Octanoyl Transfer: An octanoyl moiety, derived from mitochondrial fatty acid synthesis, is transferred from octanoyl-acyl carrier protein (ACP) to a specific lysine residue on the apo-protein (the unlipoylated enzyme) by the enzyme octanoyltransferase (LipB in E. coli).[10][20]
-
Sulfur Insertion: Two sulfur atoms are inserted into the octanoyl chain at carbons 6 and 8 by the enzyme lipoic acid synthase (LipA), a radical SAM enzyme that uses an iron-sulfur cluster as a sulfur donor.[1][8][20]
An alternative "salvage" pathway can utilize exogenous lipoic acid. In this pathway, lipoate-protein ligase A (LplA) catalyzes the ATP-dependent ligation of free lipoic acid to the apo-protein.[10][21]
Quantitative Data
The following tables summarize key quantitative data related to this compound and its associated enzymes.
Table 1: Kinetic Parameters of Lipoate Synthesis and Ligation Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Lipoate-Protein Ligase A (LplA) | E. coli | D,L-lipoic acid | 1.7 | - | - | [10] |
| ATP | 1.9 | - | - | [10] | ||
| Magnesium ion | 152 | - | - | [10] | ||
| Azide 7 (lipoic acid analog) | 127 | 0.111 | 874 | [7] | ||
| Lipoic acid | 1.7-4.5 | 0.253 | 5.6 x 104 - 1.5 x 105 | [7] | ||
| W37ILplA (mutant) | E. coli | Aldehyde probe | - | 0.33 | - | [13] |
| Hydrazide probe | - | 0.021 | - | [13] | ||
| Octanoyltransferase (LipB) | E. coli | C8-Acyl Carrier Protein | 47.2 (Kd) | - | - | [18] |
| C6-Acyl Carrier Protein | 189.9 (Kd) | - | - | [18] |
Table 2: Specific Activities of Lipoate-Dependent Dehydrogenase Complexes
| Enzyme Complex | Organism/Tissue | Substrate | Specific Activity (µmol/min/mg protein) | Reference |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | Bovine Kidney | α-ketoisovalerate | ~12 | [22] |
| α-ketoisocaproate | ~24 | [22] | ||
| α-keto-β-methylvalerate | ~18 | [22] | ||
| α-ketobutyrate | ~12 | [22] | ||
| Pyruvate | ~4.8 | [22] | ||
| Pyruvate Dehydrogenase Complex | Bovine Heart | Pyruvate | 3.8 |
Note: The specific activities reported are for the fully lipoylated and active enzyme complexes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and its associated enzymes.
Enzyme Activity Assay for Pyruvate Dehydrogenase Complex (PDC)
This protocol describes a coupled enzyme assay to measure PDC activity spectrophotometrically.[9]
Materials:
-
0.25 M Tris-HCl buffer, pH 8.0
-
0.2 M Sodium pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
25 mM Oxaloacetate (OAA)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.05 g in 10 mL 100% ethanol)
-
Citrate (B86180) synthase (250 U/mL)
-
Cell or mitochondrial extract
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.
-
Add the cell or mitochondrial extract to the reaction mixture and incubate at 37°C for 15 minutes to allow for the conversion of pyruvate to acetyl-CoA.
-
Transfer the reaction mixture to a quartz cuvette.
-
Add OAA and DTNB to the cuvette.
-
Initiate the reaction by adding citrate synthase.
-
Immediately monitor the increase in absorbance at 412 nm at 30°C. The rate of color change is proportional to the rate of acetyl-CoA production.
-
A control reaction without pyruvate should be run to account for any background activity.
-
Calculate the specific activity based on the rate of absorbance change and the protein concentration of the extract. One unit of activity is defined as the amount of enzyme that produces 1.0 µmole of acetyl-CoA per minute.[9]
Enzyme Activity Assay for α-Ketoglutarate Dehydrogenase Complex (OGDC)
This protocol describes a colorimetric assay for OGDC activity based on the reduction of NAD+ to NADH.[12]
Materials:
-
AKGDH Assay Buffer
-
AKGDH Substrate (containing α-ketoglutarate)
-
AKGDH Developer (containing a chromogenic probe)
-
NADH Standard (for standard curve)
-
Tissue homogenate or cell lysate
Procedure:
-
Prepare tissue or cell samples by homogenizing or lysing in ice-cold AKGDH Assay Buffer.
-
Determine the protein concentration of the sample for normalization.
-
Prepare a series of NADH standards to generate a standard curve.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing AKGDH Assay Buffer, AKGDH Substrate, and AKGDH Developer.
-
Add the reaction mix to each well.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculate the OGDC activity from the rate of change in absorbance, normalized to the protein concentration, using the NADH standard curve. One unit of activity is the amount of enzyme that generates 1.0 µmole of NADH per minute.[15]
Western Blotting for Detection of Protein Lipoylation
This protocol outlines the general steps for detecting lipoylated proteins using a specific anti-lipoic acid antibody.[23]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-lipoic acid antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-lipoic acid antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The intensity of the bands corresponding to the known molecular weights of the E2 subunits or the H protein indicates the level of lipoylation.
References
- 1. Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmrservice.com [bmrservice.com]
- 4. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wyatt.com [wyatt.com]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using light scattering to determine the stoichiometry of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Functional Reconstitution of a Pyruvate Dehydrogenase in the Cytosol of Saccharomyces cerevisiae through Lipoylation Machinery Engineering. | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Functional Reconstitution of a Pyruvate Dehydrogenase in the Cytosol of Saccharomyces cerevisiae through Lipoylation Machinery Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipoate–protein ligase - Wikipedia [en.wikipedia.org]
- 21. scite.ai [scite.ai]
- 22. mdpi.com [mdpi.com]
- 23. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Synthesis of (R)-Lipoic Acid in Humans: A Technical Guide
Abstract
(R)-lipoic acid is a vital organosulfur compound that functions as an essential cofactor for key multienzyme complexes in human mitochondrial metabolism.[1][2] Unlike some organisms that can salvage lipoic acid from the environment, humans rely on a dedicated de novo biosynthetic pathway located within the mitochondria.[2][3] This pathway is critical for cellular energy production and amino acid catabolism, and its genetic disruption leads to severe, often fatal, neonatal diseases.[4][5] The synthesis is a three-stage process initiated by the octanoylation of a carrier protein, followed by a radical-based sulfur insertion, and concluding with the transfer of the newly formed lipoyl moiety to its destination enzymes. This guide provides an in-depth technical overview of this core metabolic pathway, detailing the enzymes, substrates, and mechanisms involved. It includes a summary of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the key processes to support researchers, scientists, and drug development professionals in this field.
The Core Biosynthetic Pathway
The endogenous synthesis of (R)-lipoic acid is not a standalone process producing a free molecule; rather, it is an assembly line that builds the lipoyl group directly onto its protein targets.[6][7] The entire process occurs within the mitochondrial matrix and involves three principal enzymes: Lipoic acid transferase 2 (LIPT2), Lipoic acid synthase (LIAS), and Lipoic acid transferase 1 (LIPT1).[3][4][8] The H-protein of the glycine (B1666218) cleavage system (GCSH) serves as the initial molecular scaffold upon which the lipoyl group is constructed before being distributed.[1][8]
Stage 1: Initiation - Octanoyl Group Transfer by LIPT2
The pathway begins with an eight-carbon fatty acid, octanoic acid, which is produced by the mitochondrial fatty acid synthesis (mtFASII) pathway.[1][6] The enzyme LIPT2 , an octanoyltransferase, catalyzes the transfer of this octanoyl moiety from its acyl carrier protein (octanoyl-ACP) to the ε-amino group of a specific lysine (B10760008) residue on the GCSH protein.[3][4][8] This reaction forms an amide bond, resulting in the formation of octanoyl-GCSH, the substrate for the next critical step.
Stage 2: Sulfur Insertion - Lipoic Acid Synthase (LIAS) Catalysis
This is the defining step where the octanoyl group is converted into a lipoyl group. The reaction is catalyzed by Lipoic Acid Synthase (LIAS) , a mitochondrial enzyme belonging to the radical S-adenosylmethionine (SAM) superfamily.[9][10] LIAS contains two essential [4Fe-4S] iron-sulfur clusters.[9] The catalytic mechanism involves:
-
Reductive cleavage of two molecules of SAM to generate 5'-deoxyadenosyl radicals.[9]
-
These highly reactive radicals abstract hydrogen atoms from carbons 6 and 8 of the GCSH-bound octanoyl chain.[6][9]
-
The auxiliary [4Fe-4S] cluster on LIAS serves as the sulfur donor, inserting two sulfur atoms into these activated positions.[9]
This complex reaction produces the lipoyl-GCSH conjugate, completing the de novo synthesis of the protein-bound cofactor.[1]
Stage 3: Distribution - Lipoyl Group Transfer by LIPT1
Once synthesized on GCSH, the lipoyl moiety must be distributed to other essential mitochondrial enzymes. This is the role of LIPT1 , a lipoyltransferase.[4][8] LIPT1 catalyzes the transfer of the completed lipoyl group from lipoyl-GCSH to the E2 subunits of four other 2-oxoacid dehydrogenase complexes:
This transfer equips these critical enzymes with the cofactor necessary for their roles in the TCA cycle and amino acid catabolism.[2][3]
Quantitative Data
Quantitative data on the kinetics and concentrations of intermediates in the human lipoic acid synthesis pathway are not extensively documented in publicly available literature. Most available data pertains to plasma concentrations following exogenous supplementation. However, some baseline data for protein-bound lipoic acid exists.
| Parameter | Value(s) | Method/Context | Citation(s) |
| Protein-Bound (R)-Lipoic Acid in Human Plasma | 12.3 – 43.1 ng/mL | Measured following acid hydrolysis of plasma proteins to release the covalently bound cofactor. | [6][7] |
| Enzymatically Released (R)-Lipoic Acid | 1.4 – 11.6 ng/mL (using subtilisin)<1 – 38.2 ng/mL (using alcalase) | Measured following enzymatic hydrolysis of plasma proteins. | [7] |
| LIAS Enzyme Turnover (in vitro) | ~1-2 turnovers (without reconstitution)Increased turnover observed with Fe-S cluster donors (e.g., ISCA2, ISCU) | In vitro LIAS activity assays using purified human enzyme and peptide substrate. Turnover is limited by the destruction of the auxiliary Fe-S cluster which donates the sulfur atoms. | [9] |
| LC-MS/MS Assay Linearity for Lipoic Acid | 5 – 10,000 ng/mL | Linear range for a validated method to quantify exogenous lipoic acid in human plasma. | [12] |
Experimental Protocols
Investigating the lipoic acid synthesis pathway requires a combination of enzymatic assays, protein analysis, and sensitive analytical chemistry techniques.
LIAS Activity Assay via LC-MS
This protocol measures the catalytic activity of LIAS by quantifying the conversion of an octanoylated peptide substrate to a lipoylated product.[9]
-
Principle: Purified recombinant human LIAS is incubated with a synthetic peptide substrate that mimics the octanoylated lysine arm of GCSH. The reaction is initiated with S-adenosylmethionine (SAM) and a reducing agent. The formation of the lipoylated peptide is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS), which can distinguish the mass shift caused by the addition of two sulfur atoms.
-
Reagents:
-
Purified, reconstituted human LIAS enzyme (25 µM)
-
Synthetic octanoyl-peptide substrate (e.g., ESVK(Octanoyl)AASE, 350 µM)[9][13]
-
S-adenosylmethionine (SAM) (0.75 mM)[13]
-
Sodium Dithionite (reducing agent, 1 mM)[13]
-
Dithiothreitol (DTT) (0.5 mM)[9]
-
Glutathione (3 mM)[9]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 250 mM KCl[13]
-
(Optional) Fe-S cluster donor proteins (e.g., holo-ISCA2, holo-ISCU) to test for enhanced turnover.[9]
-
Quenching Solution: Acetonitrile or other organic solvent.
-
-
Methodology:
-
Reaction Setup: In an anaerobic environment (e.g., glove box), combine the assay buffer, DTT, glutathione, SAM, and the octanoyl-peptide substrate in a microcentrifuge tube.
-
Enzyme Addition: Add the purified LIAS enzyme to the mixture.
-
Initiation: Initiate the reaction by adding freshly prepared sodium dithionite.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a set time course (e.g., 2 hours).[9][13]
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile).
-
Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant using LC-MS, monitoring for the mass-to-charge ratio (m/z) of both the octanoyl-peptide substrate and the expected lipoyl-peptide product.[9]
-
Quantification: Determine enzyme activity by calculating the amount of product formed over time.
-
Analysis of Protein Lipoylation by Immunoblotting
This method is used to assess the steady-state levels of lipoylated proteins in cellular or tissue lysates, providing an indication of the overall pathway's functionality.[14]
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with a primary antibody that specifically recognizes the lipoyl moiety. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection of the lipoylated proteins.
-
Reagents:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., nitrocellulose or PVDF)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Rabbit or mouse anti-lipoic acid antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate (e.g., ECL)
-
Loading control antibody (e.g., anti-Actin, anti-GAPDH)
-
-
Methodology:
-
Lysate Preparation: Homogenize cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-lipoic acid antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of bands corresponding to the E2 subunits of PDH, OGDH, etc., indicates the level of protein lipoylation.
-
Loading Control: Re-probe the membrane with a loading control antibody to confirm equal protein loading across lanes.
-
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Progress in the Enzymology of the Mitochondrial Diseases of Lipoic Acid Requiring Enzymes [frontiersin.org]
- 5. Endogenous Production of Lipoic Acid Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Lipoic acid - Wikipedia [en.wikipedia.org]
- 8. Protein moonlighting elucidates the essential human pathway catalyzing lipoic acid assembly on its cognate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
(R)-lipoate's role in aerobic metabolism.
An In-depth Technical Guide on the Role of (R)-Lipoate in Aerobic Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-α-lipoic acid (this compound) is a naturally occurring, sulfur-containing cofactor essential for aerobic metabolism across all domains of life.[1][2] Covalently attached to specific lysine (B10760008) residues of mitochondrial enzyme complexes, it functions as a "swinging arm" to shuttle acyl groups and electrons during the oxidative decarboxylation of α-keto acids.[1] This guide details the pivotal role of this compound in the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC), presents quantitative data on its metabolic impact, provides standardized experimental protocols for enzyme activity assessment, and illustrates its broader influence on cellular signaling pathways.
Core Function: The Lipoamide (B1675559) Swinging Arm
This compound is indispensable for the function of mitochondrial 2-ketoacid dehydrogenase complexes.[2] The cofactor is covalently attached via an amide linkage to a lysine residue on the E2 component (dihydrolipoyl acyltransferase) of these complexes, forming a lipoamide.[3] This lipoamide arm facilitates the transfer of intermediates between the three distinct active sites (E1, E2, and E3) of the complex, a process known as substrate channeling.[1]
The primary enzyme complexes dependent on this compound for aerobic metabolism are:
-
Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4][5]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme in the TCA cycle that converts α-ketoglutarate to succinyl-CoA.[6][7][8]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Catalyzes the metabolism of branched-chain amino acids.[2]
-
Glycine (B1666218) Cleavage System (GCS): Involved in glycine catabolism.[9]
Mechanism of Action in Key Dehydrogenase Complexes
Pyruvate Dehydrogenase Complex (PDC)
The PDC-catalyzed reaction is a critical control point in central metabolism. The this compound cofactor on the E2 subunit (dihydrolipoyl transacetylase) accepts the hydroxyethyl (B10761427) group from the thiamine (B1217682) pyrophosphate (TPP) cofactor on the E1 subunit and subsequently transfers an acetyl group to Coenzyme A. The resulting dihydrolipoamide (B1198117) is re-oxidized by the FAD-dependent E3 subunit.[4]
Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex (PDC).
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
KGDHC operates in the TCA cycle with a mechanism analogous to PDC. It catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[8] The lipoate-dependent E2 subunit (dihydrolipoamide succinyltransferase) is central to this process, transferring the succinyl group and facilitating redox reactions.[8][10] KGDHC is a key site for controlling metabolic flux and is also a source and target of mitochondrial reactive oxygen species (ROS).[7][11]
Caption: Catalytic cycle of the α-Ketoglutarate Dehydrogenase Complex (KGDHC).
Quantitative Data Summary
Exogenous administration of this compound can significantly influence metabolic fluxes, particularly under conditions of cofactor deficiency or high metabolic demand. The following table summarizes key quantitative findings from studies on hepatocytes and other relevant models.
| Parameter | System | Treatment/Condition | Result | Reference |
| Pyruvate Oxidation | Primary Rat Hepatocytes | 200 µM this compound | ~2-fold increase in ¹⁴CO₂ production | [12] |
| PDC Activation | Primary Rat Hepatocytes | 25-200 µM this compound | Proportional increase in PDC activation state | [12] |
| Gluconeogenesis | Primary Rat Hepatocytes | 200 µM this compound | ~90% inhibition of glucose production from pyruvate | [12] |
| Fatty Acid Oxidation | Primary Rat Hepatocytes | 200 µM this compound | ~82% reduction in palmitate oxidation (high FFA media) | [12] |
| Triglyceride Oxidation | Frog Gastric Mucosae | Lipoate | 69% decrease in oxidized triglycerides | [13] |
| Glycogen Oxidation | Frog Gastric Mucosae | Lipoate | 100% increase in oxidized glycogen | [13] |
Experimental Protocols
Accurate measurement of PDC and KGDHC activity is crucial for assessing mitochondrial function. Colorimetric assays based on the reduction of a probe coupled to NADH production are widely used.[14][15]
Protocol: Colorimetric Assay of PDC/KGDHC Activity
This protocol provides a general framework for measuring the activity of PDC or KGDHC in isolated mitochondria or cell/tissue lysates. Commercial kits are available and their specific instructions should be followed.[16][17]
I. Sample Preparation:
-
Tissue: Homogenize fresh or frozen tissue in ice-cold lysis buffer.
-
Cultured Cells: Harvest and lyse cells on ice.
-
Mitochondria: Isolate mitochondria using differential centrifugation.
-
Centrifugation: Centrifuge the lysate/homogenate at ~10,000 x g for 10 minutes at 4°C to pellet debris.[18]
-
Supernatant: Collect the supernatant for the assay.
-
Quantification: Determine protein concentration of the supernatant (e.g., BCA assay) for normalization.[18]
II. Assay Procedure:
-
Standard Curve: Prepare a NADH standard curve according to the kit manufacturer's protocol.[18]
-
Reaction Mix: Prepare a master mix containing assay buffer, developer, and the specific substrate (pyruvate for PDC; α-ketoglutarate for KGDHC).
-
Sample Addition: Add 10-50 µL of sample supernatant to wells of a 96-well microplate. Include a sample background control (without substrate).
-
Initiation: Add the reaction mix to all wells to start the reaction.
-
Measurement: Immediately begin measuring absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.[15][17][18]
III. Calculation:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Subtract the background control rate from the sample rate.
-
Use the NADH standard curve to convert the corrected rate into nmol/min.
-
Normalize the activity to the protein concentration of the sample (nmol/min/mg or mU/mg).
Caption: General experimental workflow for dehydrogenase activity assays.
This compound in Cellular Signaling
Beyond its role as a metabolic cofactor, this compound and its reduced form, dihydrolipoate (B1233209) (DHLA), are potent modulators of cellular redox signaling.[6][19]
-
Antioxidant Activity: this compound can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants like Vitamin C and Glutathione.[9][20]
-
Nrf2 Pathway: It can activate the Nrf2 antioxidant response pathway, upregulating the expression of protective enzymes.[21]
-
Insulin (B600854) Signaling: this compound has been shown to improve insulin sensitivity by activating components of the insulin signaling pathway, such as PI3K and Akt, leading to increased glucose uptake.[6][21]
-
NF-κB Pathway: It can inhibit the pro-inflammatory NF-κB signaling pathway.[21]
Caption: Dual functions of this compound in metabolism and cell signaling.
Conclusion
This compound is a cornerstone of aerobic energy metabolism, enabling the efficient conversion of carbohydrates and amino acids into TCA cycle intermediates. Its function as a swinging arm in dehydrogenase complexes is a classic example of metabolic channeling. Furthermore, its ability to modulate key signaling pathways related to antioxidant defense, inflammation, and glucose homeostasis highlights its pleiotropic effects. For drug development professionals, this compound's central role in mitochondrial function and its protective signaling capabilities make it and its derivatives compelling subjects for therapeutic strategies targeting metabolic and neurodegenerative diseases.
References
- 1. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Histone Deacetylase 6 Complexed with (R)-Lipoic Acid, an Essential Cofactor in Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]
- 8. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H13O2S2- | CID 1549144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of R(+)alpha-lipoic acid on pyruvate metabolism and fatty acid oxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoate effect on carbohydrate and lipid metabolism and gastric H+ secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
- 17. A-KG脱氢酶活性检测试剂盒 Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
The Dual Antioxidant Power of (R)-Lipoic Acid and Dihydrolipoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant mechanisms of (R)-lipoic acid (R-LA) and its reduced form, dihydrolipoic acid (DHLA). As potent and versatile antioxidants, R-LA and DHLA hold significant promise in the development of therapeutics for a range of oxidative stress-related pathologies. This document details their mechanisms of action, provides quantitative data on their antioxidant capacity, outlines key experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.
Core Antioxidant Mechanisms
(R)-lipoic acid and dihydrolipoic acid exert their antioxidant effects through a multi-pronged approach, encompassing direct radical scavenging, metal chelation, regeneration of other endogenous antioxidants, and induction of cytoprotective gene expression.
1.1. Direct Radical Scavenging:
Both R-LA and DHLA are capable of neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). However, DHLA is generally considered the more potent direct scavenger due to the presence of two thiol groups, which can readily donate hydrogen atoms to neutralize free radicals.[1][2] While R-LA can scavenge highly reactive species, DHLA is effective against a broader range of radicals.[2][3][4]
1.2. Metal Chelation:
Transition metals, such as iron and copper, can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction. Both R-LA and, more effectively, DHLA can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative damage.[5][6] The dithiol structure of DHLA is particularly effective in forming stable complexes with metal ions.
1.3. Regeneration of Endogenous Antioxidants:
A key feature of the R-LA/DHLA redox couple is its ability to regenerate other primary antioxidants, including vitamin C (ascorbic acid), vitamin E (α-tocopherol), and glutathione (B108866) (GSH).[7][8] DHLA can directly reduce the oxidized forms of these antioxidants, restoring their protective capacity and creating a synergistic antioxidant network within the cell.
1.4. Induction of Antioxidant Gene Expression via the Nrf2 Pathway:
(R)-lipoic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[9][10][11] Upon activation by R-LA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10]
Quantitative Antioxidant Capacity
The antioxidant capacity of R-LA and DHLA has been quantified using various in vitro assays. The following tables summarize available data. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
Table 1: Radical Scavenging Activity
| Compound | Assay | IC50 / Activity | Source |
| Lipoic Acid (LA) | AAPH-induced hemolysis of erythrocytes | Scavenges ~1.5 radicals | [12] |
| Dihydrolipoic Acid (DHLA) | AAPH-induced hemolysis of erythrocytes | Scavenges ~2.0 radicals | [12] |
| Dihydrolipoic Acid (DHLA) | DPPH Radical Scavenging | Higher than Lipoic Acid | [1][12] |
| Dihydrolipoic Acid (DHLA) | ABTS Radical Scavenging | Higher than Lipoic Acid | [12] |
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value | Notes | Source |
| (R)-Lipoic Acid | Data not consistently reported in comparative studies. | Activity is generally lower than DHLA. | |
| Dihydrolipoic Acid (DHLA) | Significantly higher than Lipoic Acid. | The two thiol groups provide strong reducing power. | [1] |
Table 3: Metal Chelation
| Compound | Metal Ion | Stability Constant (Kb) | Source |
| Dihydrolipoic Acid (DHLA) | Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Fe³⁺ | Specific Kb values not consistently reported. DHLA forms stable complexes. | [10] |
Note: While the chelating ability of DHLA is well-established, quantitative stability constants are not widely available in the literature reviewed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of (R)-lipoic acid and dihydrolipoic acid.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds ((R)-lipoic acid, dihydrolipoic acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of reading at 517 nm
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark container at 4°C.
-
Preparation of Test Samples: Prepare a series of concentrations of R-LA, DHLA, and the positive control in the same solvent used for the DPPH solution.
-
Assay:
-
In a microplate well or cuvette, add a specific volume of the test sample or standard.
-
Add a specific volume of the DPPH working solution to initiate the reaction. A typical ratio is 1:2 (sample:DPPH).
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
[6][13] 3.2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
Test compounds ((R)-lipoic acid, dihydrolipoic acid)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Spectrophotometer or microplate reader capable of reading at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use. [14][15][16]2. Preparation of Standard Curve: Prepare a series of concentrations of FeSO₄ in distilled water.
-
Assay:
-
Add a small volume of the test sample or standard to a microplate well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents. [14][15] 3.3. Western Blot Analysis for Nrf2 Activation
This technique is used to quantify the expression levels of Nrf2 and its downstream target proteins, such as HO-1.
Materials:
-
Cell culture reagents
-
(R)-lipoic acid
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat with various concentrations of R-LA for different time points.
-
Protein Extraction: Lyse the cells with lysis buffer to extract total protein. For Nrf2 translocation, nuclear and cytoplasmic fractions can be separated.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin). [9][17][18]
Visualizations of Mechanisms and Workflows
4.1. Signaling Pathways
Caption: Nrf2 signaling pathway activated by (R)-lipoic acid.
Caption: Regeneration of endogenous antioxidants by DHLA.
4.2. Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Workflow for Western blot analysis of Nrf2 activation.
Conclusion
(R)-lipoic acid and its reduced form, dihydrolipoic acid, represent a powerful and multifaceted antioxidant system. Their ability to directly scavenge free radicals, chelate pro-oxidant metals, regenerate other key antioxidants, and induce the expression of protective genes through the Nrf2 pathway underscores their therapeutic potential. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing the antioxidant power of R-LA and DHLA. Further research to elucidate more precise quantitative data on their various antioxidant activities under standardized conditions will be invaluable for their clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data - Journal of Chemical Information and Modeling - Figshare [figshare.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid [pubmed.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. zen-bio.com [zen-bio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Lipoate in Cellular Redox State Maintenance: A Technical Guide
Executive Summary: (R)-α-lipoic acid (R-LA), a naturally occurring dithiol compound, and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple essential for cellular homeostasis. Beyond its established role as a vital cofactor for mitochondrial dehydrogenase complexes, exogenously supplied R-LA is a dynamic modulator of the cellular redox state. It operates through a multifaceted mechanism that includes the direct scavenging of reactive oxygen species (ROS), chelation of transition metals, and regeneration of other key antioxidants such as glutathione (B108866) (GSH), Vitamin C, and Vitamin E.[1][2] Furthermore, R-LA influences redox-sensitive signaling pathways, notably activating the Nrf2-dependent antioxidant response and modulating insulin (B600854) signaling. This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a resource for researchers and drug development professionals.
Core Mechanisms of (R)-Lipoate in Redox Maintenance
The efficacy of the R-LA/DHLA couple in maintaining redox balance stems from its ability to participate in a wide range of redox reactions within both aqueous and lipid cellular compartments.[1] The cellular reduction of R-LA to DHLA is a critical step, accomplished by NAD(P)H-dependent enzymes including thioredoxin reductase and lipoamide (B1675559) dehydrogenase.[2][3]
Direct Antioxidant Activity and ROS Scavenging
Both R-LA and its reduced form, DHLA, can directly neutralize a variety of reactive species. However, their specificities differ. DHLA is a powerful antioxidant capable of scavenging hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[4][5] In contrast, R-LA is particularly effective against hydroxyl radicals and hypochlorous acid (HOCl).[6] While direct scavenging by supplemented R-LA in vivo may be transient due to rapid cellular elimination, the continuous enzymatic regeneration of DHLA sustains this protective capacity.[7]
Regeneration of Endogenous Antioxidants
A primary mechanism by which R-LA maintains cellular redox state is through the regeneration of other critical endogenous antioxidants. DHLA, with a low redox potential of -0.32 V, can effectively reduce the oxidized forms of Glutathione (GSSG), Vitamin C (ascorbate radical), and Vitamin E (tocopheroxyl radical), thereby restoring their antioxidant capacity.[8][9] This recycling activity amplifies the cell's overall antioxidant network.
Induction of Glutathione Synthesis
Beyond regeneration, R-LA increases the intracellular concentration of GSH by enhancing the cellular uptake of cysteine, a rate-limiting substrate for GSH synthesis.[7] It also upregulates the expression of γ-glutamylcysteine ligase (GCL), the key enzyme in GSH synthesis, via the Nrf2 pathway.[7][10]
Modulation of Redox-Sensitive Signaling Pathways
This compound influences key signaling pathways that regulate cellular stress responses and metabolism.
Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. R-LA can induce a mild pro-oxidant state that modifies cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and subunits of GCL.[7][12]
Modulation of Insulin Signaling
R-LA has been shown to improve insulin sensitivity and stimulate glucose uptake in insulin-responsive cells like adipocytes and myotubes.[2][11] This effect is mediated, in part, by its influence on the insulin signaling pathway. R-LA can increase the tyrosine phosphorylation of the insulin receptor, a key activation step.[11][13] This action appears to be related to a transient increase in intracellular peroxide levels, suggesting R-LA can act as an "oxidant-mimetic" in this context to stimulate components of the insulin signaling cascade, including PI3K and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell membrane.[11][14]
Quantitative Data on Redox Modulation by this compound
The effects of R-LA on cellular redox parameters have been quantified in various experimental models. The following tables summarize key findings.
Table 1: Effects of this compound on Glutathione (GSH) and Redox State
| Parameter | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| GSH/GSSG Ratio | Aging Rat Heart | Age-related decline | 58% decrease vs. young controls | [15] |
| GSH/GSSG Ratio | Aging Rat Brain | Age-related decline | 66% decrease vs. young controls | [15] |
| GSH/GSSG Ratio | Aging Rat Heart & Brain | (R)-LA treatment (40 mg/kg) | Restored age-related decline | [15] |
| Total GSH Levels | Aging Rat Brain | Age-related decline | Significant decline vs. young | [15] |
| Total GSH Levels | Aging Rat Brain | (R)-LA treatment (40 mg/kg) | Restored to levels of young controls | [15] |
| Intracellular GSH | 3T3-L1 Adipocytes | (R)-LA (24-48h) | Significantly increased | [11] |
| Cysteine Levels | Old Rat Tissues | (R)-LA treatment (40 mg/kg) | 54% increase after 12h |[15] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Parameter | Model System | Challenge | Treatment | Result | Reference |
|---|---|---|---|---|---|
| Intracellular ROS | hfRPE cells | t-BuOOH | 0.2 mM (R)-LA | 23% reduction in ROS | [10] |
| Intracellular ROS | hfRPE cells | t-BuOOH | 0.5 mM (R)-LA | 49% reduction in ROS | [10] |
| Cell Viability | hfRPE cells | t-BuOOH | 0.5 mM (R)-LA | Increased from 38% to 90% | [10] |
| Intracellular Peroxides | 3T3-L1 Adipocytes | None | (R)-LA (30 min - 6h) | Transient increase | [11][13] |
| Intracellular Peroxides | 3T3-L1 Adipocytes | None | (R)-LA (12h - 48h) | Decrease below baseline |[11][13] |
Key Experimental Protocols
Quantification of Lipoic Acid in Biological Samples via HPLC-UV
Principle: This method quantifies total lipoic acid in plasma. It involves the reduction of disulfide bridges, derivatization of the resulting thiol group for UV detection, and separation using reverse-phase High-Performance Liquid Chromatography (HPLC).[16]
Materials:
-
Human plasma
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
1-benzyl-2-chloropyridinium (B76325) bromide for derivatization
-
Acetonitrile (ACN), HPLC grade
-
Disodium hydrogen phosphate (B84403) buffer
-
C18 reverse-phase HPLC column (e.g., 150 mm)
Methodology:
-
Sample Preparation: To a plasma sample, add TCEP to reduce all disulfide bonds, including the dithiolane ring of lipoic acid.
-
Derivatization: Add 1-benzyl-2-chloropyridinium bromide to the sample. This reagent reacts specifically with the thiol groups of the reduced lipoic acid (DHLA) to form a stable, UV-active derivative.
-
Chromatographic Separation:
-
Detection and Quantification:
Assessment of Cellular Redox State Using Redox-Sensitive GFP (roGFP)
Principle: roGFP is a genetically encoded fluorescent protein engineered with cysteine residues that form a disulfide bond upon oxidation. This changes its excitation spectrum, allowing for a ratiometric measurement of the redox state within specific subcellular compartments. The ratio of fluorescence emission after excitation at ~405 nm (oxidized) and ~488 nm (reduced) reflects the local redox potential.[19]
Materials:
-
Mammalian cell line (e.g., MDA-MB-231)
-
Adenoviral vector for roGFP expression (e.g., cytosolic-roGFP)
-
Complete cell culture medium
-
H₂O₂ (positive control for oxidation)
-
Flow cytometer or fluorescence microscope with 405 nm and 488 nm excitation lasers/filters and a ~525 nm emission filter.[19]
Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate) to reach 60-70% confluency at the time of transduction.[19]
-
Transduction: Transduce cells with the adenovirus encoding roGFP. Allow 24-48 hours for protein expression.
-
Treatment: Treat the roGFP-expressing cells with (R)-lipoic acid at desired concentrations and time points. Include untreated controls and positive controls (e.g., H₂O₂).
-
Data Acquisition (Flow Cytometry):
-
Harvest and resuspend cells in PBS.
-
Analyze on a flow cytometer, acquiring fluorescence emission at ~525 nm following sequential excitation at 405 nm and 488 nm.
-
-
Data Analysis:
-
Gate on the live, roGFP-positive cell population.
-
Calculate the ratio of the 405 nm-excited emission to the 488 nm-excited emission for each cell.
-
An increase in this ratio indicates a shift towards a more oxidizing environment, while a decrease indicates a more reducing environment.
-
Conclusion and Future Directions
(R)-lipoic acid is a uniquely versatile agent in the maintenance of cellular redox homeostasis. Its power lies not only in its direct antioxidant capacity but, more significantly, in its ability to regenerate the body's primary antioxidant systems and to modulate redox-sensitive signaling pathways that control endogenous defense mechanisms and metabolic processes. The dual nature of R-LA—acting as an antioxidant while also transiently inducing mild pro-oxidant signals to activate protective pathways like Nrf2 and insulin signaling—makes it a compelling molecule for therapeutic development.
Future research should focus on elucidating the precise molecular targets of R-LA within these signaling cascades and exploring its efficacy in clinical trials for conditions characterized by chronic oxidative stress.[20][21] The development of novel formulations to improve the bioavailability and stability of R-LA will be critical to translating its potent biochemical properties into effective clinical interventions.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient reduction of lipoamide and lipoic acid by mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antioxidant activities of dihydrolipoic acid and its structural homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. caringsunshine.com [caringsunshine.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. (R)-α-Lipoic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-alpha-lipoic acid action on cell redox status, the insulin receptor, and glucose uptake in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. afboard.com [afboard.com]
- 14. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (R)-α-Lipoic acid reverses the age-related loss in GSH redox status in post-mitotic tissues: evidence for increased cysteine requirement for zGSH synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 19. Assessment of Cellular Oxidation Using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Protein-Bound (R)-Lipoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-lipoic acid, a naturally occurring sulfur-containing fatty acid, is an essential cofactor for several vital mitochondrial multi-enzyme complexes. In its protein-bound form, known as lipoyllysine, it plays a critical role in central metabolism and cellular bioenergetics. Beyond its well-established function as a swinging arm in dehydrogenase complexes, emerging evidence highlights its involvement in cellular signaling and antioxidant defense mechanisms. This technical guide provides an in-depth exploration of the biological functions of protein-bound (R)-lipoic acid, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Biological Functions
The primary and most well-understood function of protein-bound (R)-lipoic acid is its role as a covalently attached cofactor in α-ketoacid dehydrogenase complexes.[1][2][3] Only the R-enantiomer is endogenously synthesized and attached to specific lysine (B10760008) residues of the E2 components of these complexes.[2]
Cofactor in Mitochondrial Enzyme Complexes
(R)-lipoic acid is indispensable for the catalytic activity of four key mitochondrial enzyme complexes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): PDC links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[4] The lipoyl group, attached to the dihydrolipoamide (B1198117) acetyltransferase (DLAT or E2) subunit, accepts the hydroxyethyl (B10761427) group from the E1 subunit and transfers it as an acetyl group to coenzyme A.[4][5]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A crucial enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[6] Similar to PDC, the lipoyl moiety on the dihydrolipoamide succinyltransferase (DLST or E2) subunit is central to this reaction.[6]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.
-
Glycine (B1666218) Cleavage System (GCS): The H-protein of the GCS contains a lipoyl group that is essential for the reversible decarboxylation of glycine.[7][8][9]
The lipoyl group, attached via a long, flexible lysine side chain, acts as a "swinging arm" that shuttles intermediates between the active sites of the different enzyme components (E1, E2, and E3) within these large complexes.[10]
Antioxidant and Redox Regulation
The dithiolane ring of lipoic acid can be reversibly reduced to dihydrolipoic acid (DHLA), making it a potent redox couple.[2] This property underlies its antioxidant functions:
-
Direct Radical Scavenging: Both lipoic acid and DHLA can directly quench reactive oxygen species (ROS).
-
Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione, from their oxidized forms.
-
Thiol/Disulfide Exchange Reactions: Protein-bound lipoyl groups can participate in thiol/disulfide exchange reactions, thereby modulating the redox state and activity of other proteins.
Modulation of Cellular Signaling Pathways
Recent studies have implicated lipoic acid in the regulation of various signaling pathways, although the direct involvement of the protein-bound form is an area of active investigation. Lipoic acid has been shown to influence:
-
PI3K/AMPK Signaling: These pathways are central regulators of cellular energy homeostasis and metabolism.[1]
-
NF-κB Signaling: Lipoic acid can inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Quantitative Data
Precise quantitative data on the binding affinities and kinetics of protein-bound (R)-lipoic acid are crucial for understanding its function. While comprehensive data is still being gathered, the following tables summarize some of the available information.
| Parameter | Enzyme/Protein | Organism | Value | Reference(s) |
| Binding Affinity (Kd) | ||||
| Lipoyl Domain for E1p Subunit | Pyruvate Dehydrogenase Complex | Escherichia coli | ≥ 0.3 mM | [11] |
| Enzyme Kinetics (Km) | ||||
| Reductive Acetylation of Lipoyl Domains | Pyruvate Dehydrogenase Complex (E1p) | Escherichia coli | 33 µM | [11] |
| Free Lipoyl Domain | Pyruvate Dehydrogenase Complex (E1) | Saccharomyces cerevisiae | 26 µM | [12] |
| Intermediate Complex | Glycine Cleavage System (T-protein) | Chicken Liver | 2.2 µM | [13][14] |
| Intermediate Complex (in absence of tetrahydrofolate) | Glycine Cleavage System (T-protein) | Chicken Liver | 10.3 µM | [13] |
| Tetrahydrofolate | Glycine Cleavage System (T-protein) | Chicken Liver | 50 µM | [13] |
| S-succinyl-CoA | α-Ketoglutarate Dehydrogenase Complex | Escherichia coli | 9.3 x 10⁻⁵ M | [15] |
| Enzyme Kinetics (kcat/Turnover Number) | ||||
| Acetyl Transfer (LD to CoA) | Pyruvate Dehydrogenase Complex (E2pCD) | Escherichia coli | 199 s⁻¹ | [16] |
| Hydrolysis of S-succinyl-CoA | α-Ketoglutarate Dehydrogenase Complex | Escherichia coli | ~4 min⁻¹ | [15] |
| Physiological Concentration | ||||
| Lipoyllysine | Bovine Kidney | Bos taurus | 13.1 nmol/g acetone (B3395972) powder | [17] |
| Lipoyllysine | Bovine Liver | Bos taurus | 11.6 nmol/g acetone powder | [17] |
| Lipoyllysine | Rat Kidney | Rattus norvegicus | 4.6 nmol/g wet tissue | [17] |
| Lipoyllysine | Rat Liver | Rattus norvegicus | 3.9 nmol/g wet tissue | [17] |
| Lipoyllysine | Rabbit Kidney | Oryctolagus cuniculus | 4.1 nmol/g wet tissue | [17] |
| Lipoyllysine | Rabbit Liver | Oryctolagus cuniculus | 4.0 nmol/g wet tissue | [17] |
| Stoichiometry of Lipoylation | ||||
| Lipoyl Groups per E2 Chain | Pyruvate Dehydrogenase Complex | Escherichia coli | At least 3 | [18] |
| E1:E2:E3 Polypeptide Chain Ratio | Pyruvate Dehydrogenase Complex | Escherichia coli | 24:24:12 | [19] |
| E2:E3BP Ratio in Core | Human Pyruvate Dehydrogenase Complex | Homo sapiens | 48:12 | [20] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of protein-bound (R)-lipoic acid. Below are protocols for key experiments.
Assay for Pyruvate Dehydrogenase (PDH) Complex Activity
This protocol describes a coupled spectrophotometric assay to measure PDH activity.
Principle: The production of acetyl-CoA by the PDH complex is coupled to the reaction of citrate (B86180) synthase, which uses acetyl-CoA and oxaloacetate to produce citrate. The release of Coenzyme A (CoA-SH) is then measured by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow product that absorbs at 412 nm.
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium pyruvate
-
4 mM Sodium CoA
-
40 mM NAD+
-
40 mM Thiamine pyrophosphate (TPP)
-
10 mM MgCl₂
-
200 mM Dithiothreitol (DTT)
-
25 mM Oxaloacetate (OAA)
-
DTNB solution (0.05 g in 10 mL 100% ethanol)
-
Citrate synthase
-
Cell or tissue extract
Procedure:
-
Preparation of Cell/Tissue Extract: Homogenize cells or tissues in an appropriate buffer and keep the extract on ice.
-
Reaction Mixture: In a microfuge tube, prepare a reagent mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl₂, and DTT. Prepare a control mixture without sodium pyruvate.
-
Incubation: Add the cell/tissue extract to both the experimental and control tubes and incubate at 37°C for 15 minutes.
-
Spectrophotometric Measurement:
-
Transfer the contents to quartz cuvettes.
-
Add OAA and DTNB to both cuvettes and mix.
-
Place the cuvettes in a spectrophotometer and allow the mixture to equilibrate for 10 minutes.
-
Blank the spectrophotometer with the control cuvette.
-
Initiate the reaction by adding citrate synthase.
-
Monitor the increase in absorbance at 412 nm over time (e.g., for 100 seconds at 30°C).[21]
-
-
Calculation: Calculate the rate of change in absorbance and use the molar extinction coefficient of the product to determine enzyme activity.
Assay for α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity
This protocol outlines a colorimetric assay for KGDH activity.
Principle: The KGDH-catalyzed conversion of α-ketoglutarate to succinyl-CoA is coupled to the reduction of NAD+ to NADH. The produced NADH is then used to reduce a colorimetric probe, which can be measured at 450 nm.[2][7][22]
Materials:
-
KGDH Assay Buffer
-
KGDH Substrate (containing α-ketoglutarate)
-
KGDH Developer (containing the chromogenic probe)
-
NADH Standard
-
Cell or tissue homogenate/isolated mitochondria
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[7]
-
Standard Curve Preparation: Prepare a series of NADH standards in the assay buffer.
-
Reaction Mix Preparation: Prepare a master mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.
-
Enzymatic Reaction and Measurement:
-
Add the sample and standards to a 96-well plate.
-
Add the Reaction Mix to each well. For a sample blank, use a mix without the substrate.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every minute.[7]
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the NADH standards.
-
Calculate the rate of change in absorbance for the samples and use the standard curve to determine the KGDH activity.[2]
-
Quantification of Protein-Bound Lipoic Acid by HPLC
This protocol describes the quantification of lipoic acid in plasma after protein precipitation.
Principle: Proteins are precipitated from the plasma sample, and the liberated lipoic acid is separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[18][23]
Materials:
-
Plasma sample
-
Methanol
-
Disodium hydrogen phosphate (B84403) buffer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
To a plasma sample, add a protein precipitating agent like ethanol (B145695) or acetonitrile.[23]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipoic acid.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
The mobile phase typically consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile and/or methanol.[23]
-
Separation is achieved on a C18 reverse-phase column.
-
Detection is performed using a UV detector at a wavelength of around 201 nm.[18][23]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of lipoic acid.
-
Quantify the amount of lipoic acid in the sample by comparing its peak area to the standard curve.
-
Identification of Lipoylated Proteins by Mass Spectrometry
This protocol provides a general workflow for the identification of lipoylated proteins using a bottom-up proteomics approach.
Principle: Proteins from a biological sample are extracted and digested into peptides. The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify those carrying the lipoyl modification.
Materials:
-
Cell or tissue sample
-
Lysis buffer
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the cells or tissue to extract the proteins.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
-
Enrichment of Lipoylated Peptides (Optional but Recommended):
-
Use affinity chromatography with antibodies specific for lipoyllysine to enrich the lipoylated peptides from the complex peptide mixture.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the separated peptides by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and identify the modification. The lipoyl modification results in a characteristic mass shift.[20]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the lipoylated peptides and their corresponding proteins.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to protein-bound (R)-lipoic acid.
Caption: Role of (R)-Lipoic Acid in PDC and KGDHC.
Caption: Antioxidant cycling of (R)-Lipoic Acid.
Caption: Workflow for Mass Spectrometry-based Identification of Lipoylated Proteins.
Conclusion
Protein-bound (R)-lipoic acid is a cornerstone of mitochondrial metabolism, and its influence extends to cellular redox control and signaling. A thorough understanding of its biological functions, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers in basic science and drug development. This guide provides a comprehensive overview to facilitate further investigation into the multifaceted roles of this essential cofactor and its potential as a therapeutic target. As research progresses, a more detailed picture of the intricate regulation and diverse functions of protein-bound (R)-lipoic acid will undoubtedly emerge, opening new avenues for therapeutic intervention in a range of metabolic and age-related diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomics Analysis of Lipoylation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrolipoyl transacetylase - Wikipedia [en.wikipedia.org]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Turnover number - Wikipedia [en.wikipedia.org]
- 7. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]
- 9. Characterization of interactions of dihydrolipoamide dehydrogenase with its binding protein in the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of lipoyl domains with the E1p subunits of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The remarkable structural and functional organization of the eukaryotic pyruvate dehydrogenase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of the glycine cleavage reaction. Further characterization of the intermediate attached to H-protein and of the reaction catalyzed by T-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Mechanism of the glycine cleavage reaction. Further characterization of the intermediate attached to H-protein and of the reaction catalyzed by T-protein. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Function of the Catalytic Domain of the Dihydrolipoyl Acetyltransferase Component in Escherichia coli Pyruvate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of protein-bound lipoic acid in tissues by a new enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polypeptide-chain stoicheiometry and lipoic acid content of the pyruvate dehydrogenase complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subunit stoichiometry and molecular weight of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Pivotal Role of (R)-Lipoate in the Glycine Cleavage System: A Technical Guide for Researchers
Abstract: The glycine (B1666218) cleavage system (GCS) represents a central hub in cellular metabolism, responsible for the catabolism of glycine and a key contributor to one-carbon metabolism. The functional integrity of this multi-enzyme complex is critically dependent on the cofactor (R)-lipoic acid, a sulfur-containing fatty acid covalently attached to the H-protein component. This technical guide provides an in-depth exploration of the intricate relationship between (R)-lipoate and the GCS, tailored for researchers, scientists, and drug development professionals. It delineates the biochemical mechanisms, presents quantitative data, details experimental protocols for studying the system, and provides visual representations of the key pathways and workflows. Understanding this fundamental interaction is paramount for elucidating the pathophysiology of related metabolic disorders, such as nonketotic hyperglycinemia, and for the development of novel therapeutic strategies.
Introduction to the Glycine Cleavage System and this compound
The glycine cleavage system (GCS), also known as the glycine decarboxylase complex, is a mitochondrial enzyme system that catalyzes the reversible oxidation of glycine.[1][2] This process yields carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate, which is a vital donor for various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine.[3][4] The overall reaction catalyzed by the GCS is as follows:
Glycine + Tetrahydrofolate + NAD⁺ ⇌ 5,10-Methylene-tetrahydrofolate + CO₂ + NH₃ + NADH + H⁺[4]
The GCS is composed of four protein components that work in a coordinated fashion:
-
P-protein (GLDC): A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent glycine decarboxylase.[1]
-
H-protein (GCSH): A lipoic acid-containing carrier protein.[1]
-
T-protein (AMT): An aminomethyltransferase.[1]
-
L-protein (DLD): A dihydrolipoamide (B1198117) dehydrogenase, which is a common component of other α-ketoacid dehydrogenase complexes.[1]
These proteins are loosely associated with the inner mitochondrial membrane and do not form a stable complex, hence the designation as a "system".[1][2]
(R)-lipoic acid , the naturally occurring enantiomer, is an essential prosthetic group for the H-protein.[5] It is covalently attached to a specific lysine (B10760008) residue via an amide bond, forming a lipoyl-lysine arm.[6] This flexible "swinging arm" is central to the function of the GCS, as it shuttles reaction intermediates between the active sites of the P-, T-, and L-proteins.[7]
The Core Mechanism: this compound as a Swinging Arm
The catalytic cycle of the glycine cleavage system is a multi-step process orchestrated by the four protein components, with the this compound-bearing H-protein at its heart.
-
Decarboxylation of Glycine (P-protein): The cycle begins with the P-protein, which requires the H-protein as a co-substrate.[7] The P-protein catalyzes the decarboxylation of glycine, and the remaining aminomethyl group is transferred to the oxidized lipoyl moiety of the H-protein.[2][7] This results in the formation of an aminomethyl-lipoate intermediate on the H-protein.
-
Aminomethyl Transfer (T-protein): The H-protein, now carrying the aminomethyl group, interacts with the T-protein. The T-protein catalyzes the transfer of a methylene (B1212753) group from the aminomethyl-lipoate to tetrahydrofolate (H₄folate), forming 5,10-methylenetetrahydrofolate and releasing ammonia.[7] This leaves the lipoyl group on the H-protein in a reduced dithiol form.
-
Re-oxidation of the H-protein (L-protein): The final step involves the regeneration of the oxidized lipoyl group on the H-protein. The L-protein, a flavoenzyme, catalyzes the oxidation of the dihydrolipoyl moiety back to its disulfide form, with the concomitant reduction of NAD⁺ to NADH.[2] The regenerated, oxidized H-protein is then ready to begin another catalytic cycle.
A defect in the attachment of lipoic acid to the H-protein, a process known as lipoylation, leads to a dysfunctional GCS and is a cause of the severe metabolic disorder, nonketotic hyperglycinemia.[4]
Quantitative Data on the Glycine Cleavage System
The following tables summarize key quantitative data from the literature regarding the enzyme kinetics and inhibition of the glycine cleavage system.
Table 1: Michaelis-Menten Constants (Km) for GCS Components
| Enzyme/Protein | Substrate | Organism/Tissue | Km Value | Reference(s) |
| P-protein | Glycine | Chicken Liver | 5.8 mM | [4] |
| P-protein | H-protein | Chicken Liver | 3.4 µM | [4] |
| T-protein | Reduced H-protein | E. coli | 0.55 µM | [8] |
| T-protein | 5,10-Methylene-H₄folate | E. coli | 0.32 mM | [8] |
| T-protein | Ammonia | E. coli | 22 mM | [8] |
Table 2: Inhibition Constants (Ki) for GCS Inhibitors
| Inhibitor | Type of Inhibition | Target | Organism/Tissue | Ki Value | Reference(s) |
| 2-Methyl-butyryl-CoA | Linear noncompetitive | Solubilized GCS | Rat Liver | 0.1 - 0.15 mM | [1][3] |
| Isobutyryl-CoA | S-hyperbolic, I-linear noncompetitive | Solubilized GCS | Rat Liver | 0.2 - 0.3 mM | [1][3] |
| 2-Methyl-butyric acid | Competitive | Solubilized GCS | Rat Liver | 5.5 mM | [1][3] |
| Isobutyric acid | Competitive | Solubilized GCS | Rat Liver | 16 mM | [1][3] |
| Pyridoxine (B80251) 5'-phosphate (PNP) | Competitive with PLP | GcvP (P-protein) | E. coli | IC₅₀ = 59 ± 2 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the glycine cleavage system and the role of this compound.
Purification of this compound-Containing H-protein
This protocol describes a general approach for the purification of H-protein, which can be adapted for recombinant or native sources. Affinity tags (e.g., His-tag) are commonly used for recombinant protein purification.
Materials:
-
Cell paste containing overexpressed H-protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Chromatography columns
-
Sonicator
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the affinity chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the H-protein with Elution Buffer.
-
-
Size-Exclusion Chromatography (Polishing):
-
Concentrate the eluted fractions containing H-protein.
-
Equilibrate the SEC column with SEC Buffer.
-
Load the concentrated protein onto the SEC column and collect fractions.
-
-
Purity Analysis: Analyze the fractions from each purification step by SDS-PAGE to assess purity. Confirm the identity of the purified protein by Western blot using an anti-H-protein antibody.
Glycine Cleavage System Activity Assay
This protocol describes a common method for measuring the overall activity of the GCS by monitoring the production of NADH, which can be measured spectrophotometrically. A commercially available kit based on the reduction of the tetrazolium salt INT is also an option.[10]
Materials:
-
Purified GCS components (P, T, H, and L-proteins) or mitochondrial extract
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 1 mM DTT)
-
Glycine solution
-
Tetrahydrofolate (H₄folate) solution
-
NAD⁺ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, H₄folate, and NAD⁺.
-
Enzyme Addition: Add the purified GCS components or the mitochondrial extract to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the glycine solution to the cuvette.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of H-protein Lipoylation
Determining the extent of lipoylation on the H-protein is crucial for assessing its functional integrity. This can be achieved using mass spectrometry-based methods.
Materials:
-
Purified H-protein
-
Denaturing buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature the purified H-protein in the denaturing buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Acquire data in a data-dependent acquisition mode to obtain both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Identify the peptides corresponding to the lipoylated and unlipoylated forms of the H-protein lipoylation site.
-
Extract the ion chromatograms for both the lipoylated and unlipoylated peptides.
-
Calculate the area under the curve for each peak.
-
-
Quantification: Determine the percentage of lipoylation by calculating the ratio of the peak area of the lipoylated peptide to the sum of the peak areas of both the lipoylated and unlipoylated peptides. Recent chemoproteomic approaches using specific probes for lipoylation can also be employed for more sensitive and specific quantification.[11][12]
Conclusion
The this compound cofactor is an indispensable component of the glycine cleavage system, enabling the transfer of intermediates that is fundamental to glycine catabolism and one-carbon metabolism. A thorough understanding of the biochemical mechanisms and the ability to quantitatively assess the components and activity of the GCS are essential for advancing research in related metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricate workings of this vital metabolic pathway and to explore novel therapeutic avenues for disorders arising from its dysfunction.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Lipoylation of H-protein of the glycine cleavage system. The effect of site-directed mutagenesis of amino acid residues around the lipoyllysine residue on the lipoate attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the glycine cleavage reaction. Steady state kinetic studies of the P-protein-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 7. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glycine cleavage system by pyridoxine 5′-phosphate causes synthetic lethality in glyA yggS and serA yggS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Free Radical Scavenging Properties of (R)-Lipoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-α-Lipoic acid (R-LA), the naturally occurring enantiomer of lipoic acid, is a powerful antioxidant with significant therapeutic potential. Its ability to neutralize a wide range of free radicals, both directly and indirectly, coupled with its influence on crucial cellular signaling pathways, makes it a subject of intense interest in the fields of aging, metabolic diseases, and neuroprotection. This technical guide provides an in-depth overview of the free radical scavenging properties of (R)-lipoate, including available quantitative data, detailed experimental protocols for its assessment, and a visualization of its impact on key signaling pathways.
Direct and Indirect Antioxidant Mechanisms of (R)-Lipoic Acid
(R)-Lipoic acid and its reduced form, (R)-dihydrolipoic acid (DHLA), constitute a potent redox couple. DHLA is a particularly powerful antioxidant, capable of regenerating other key endogenous antioxidants, including glutathione, vitamin C, and vitamin E.[1] This recycling activity amplifies the overall antioxidant capacity of the cell. Both R-LA and DHLA can directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide (B77818) radicals (O2•−), and peroxyl radicals.[1]
Quantitative Assessment of Free Radical Scavenging Activity
The antioxidant capacity of (R)-lipoic acid and its derivatives is commonly evaluated using various in vitro assays. These assays typically measure the ability of the antioxidant to reduce a stable colored radical, with the degree of color change being proportional to the antioxidant activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.
While much of the published research has utilized racemic mixtures of R/S-lipoic acid, it is widely acknowledged that the (R)-enantiomer is the more biologically active and potent form.[2][3][4] The reduced form, DHLA, consistently demonstrates superior free radical scavenging activity compared to its oxidized counterpart.[5]
Table 1: Reported Antioxidant Activity (IC50 Values) of Lipoic Acid and Dihydrolipoic Acid
| Compound | Assay | IC50 Value | Source |
| α-Lipoic Acid (Racemic) | DPPH | > 1000 µM | [5] |
| Dihydrolipoic Acid (DHLA) | DPPH | ~ 50 µM | [5] |
| α-Lipoic Acid (Racemic) | ABTS | Not specified | [5] |
| Dihydrolipoic Acid (DHLA) | ABTS | Higher than LA | [5] |
| α-Lipoic Acid (Racemic) | Hydroxyl Radical | Potent Scavenger | [1][6][7] |
Note: Specific IC50 values for (R)-lipoic acid are not consistently available in the reviewed literature. The data for racemic α-lipoic acid is provided for comparative purposes, with the understanding that (R)-lipoic acid exhibits greater potency.
Experimental Protocols for Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the (R)-lipoic acid solution at various concentrations.
-
Add a fixed volume of the DPPH working solution to each well/cuvette.
-
Include a control containing the solvent instead of the antioxidant solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of (R)-lipoic acid and calculating the concentration that results in 50% scavenging. [8][9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is typically left to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. [11]2. Assay Procedure:
-
Add a small volume of the (R)-lipoic acid solution at various concentrations to a microplate well or cuvette.
-
Add a larger, fixed volume of the diluted ABTS•+ solution.
-
Include a control with the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes). [12]3. Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.
-
Determine the IC50 value from the dose-response curve. [11][13]
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which can then be detected by their reaction with a scavenger probe. The ability of an antioxidant to compete with the probe for hydroxyl radicals is measured.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of Fenton's reagent components (e.g., FeSO₄ and H₂O₂) and a detection probe (e.g., salicylic (B10762653) acid or deoxyribose).
-
-
Assay Procedure:
-
In a reaction tube, combine the buffer, FeSO₄, the detection probe, and the (R)-lipoic acid solution at various concentrations.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
-
Measurement and Calculation:
-
Stop the reaction (e.g., by adding acid) and measure the product of the reaction between the hydroxyl radical and the probe. For example, with salicylic acid, the hydroxylated product can be measured spectrophotometrically at 510 nm. [14][15] * The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.
-
The IC50 value is then determined.
-
Modulation of Cellular Signaling Pathways by (R)-Lipoic Acid
Beyond its direct radical scavenging, (R)-lipoic acid exerts significant antioxidant effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. (R)-Lipoic acid can activate this pathway, leading to the transcription of a suite of antioxidant and detoxification genes. [16][17][18]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism. (R)-Lipoic acid has been shown to activate this pathway, which can contribute to its protective effects against oxidative stress-induced cell death. [19][20]
Conclusion
(R)-Lipoic acid stands out as a multifaceted antioxidant with significant potential for therapeutic applications. Its ability to directly scavenge a broad spectrum of free radicals, regenerate other vital antioxidants, and modulate key cellular signaling pathways like Nrf2/ARE and PI3K/Akt underscores its importance in maintaining cellular redox homeostasis. While further research is needed to establish precise quantitative data for the (R)-enantiomer in various antioxidant assays, the existing evidence strongly supports its superior antioxidant efficacy. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and harness the potent free radical scavenging properties of (R)-lipoic acid in the development of novel therapeutic strategies.
References
- 1. alpha-Lipoic acid as a biological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tinnigone.com [tinnigone.com]
- 4. hmsnutrition.com [hmsnutrition.com]
- 5. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of antioxidant activity of alpha-lipoic acid toward hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Hydroxyl Radical-scavenging Activity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Alpha-lipoic acid activates eNOS through activation of PI3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
(R)-Lipoate's Impact on Glucose Uptake and GLUT4 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecific effects of (R)-lipoic acid ((R)-LA) on glucose uptake and the glucose transporter 4 (GLUT4). (R)-LA, the naturally occurring enantiomer of lipoic acid, has demonstrated significant potential in improving glucose metabolism, positioning it as a compound of interest for therapeutic development in insulin-resistant states. This document summarizes the quantitative data from key studies, details the underlying molecular mechanisms and signaling pathways, and provides comprehensive experimental protocols for investigating these effects.
Quantitative Effects of (R)-Lipoic Acid on Glucose Metabolism
(R)-lipoic acid has been shown to be more potent than its (S)-enantiomer in enhancing glucose uptake and metabolism. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effect of (R)-LA on Glucose Uptake in Adipocytes and Myotubes
| Cell Type | (R)-LA Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Control) | Reference |
| 3T3-L1 Adipocytes | 2.5 mmol/l | 60 min | ~2.1-fold | [1] |
| L6 Myotubes | Not Specified | Not Specified | (R)-isomer was more effective than (S)-isomer and racemic mixture | [2] |
Table 2: In Vivo Effects of (R)-LA on Glucose Metabolism in Insulin-Resistant Rodent Models
| Animal Model | Treatment Details | Outcome Measure | Percentage Change | Reference |
| Obese Zucker (fa/fa) rat | Acute (100 mg/kg IP, 1 h) | Insulin-mediated 2-DG uptake in epitrochlearis muscle | +64% | [3] |
| Obese Zucker (fa/fa) rat | Chronic (30 mg/kg/day IP, 10 days) | Insulin-stimulated 2-DG uptake in epitrochlearis muscle | +65% | [3] |
| Obese Zucker (fa/fa) rat | Chronic (30 mg/kg/day IP, 10 days) | Insulin-stimulated glycogen (B147801) synthesis | +26% | [3] |
| Obese Zucker (fa/fa) rat | Chronic (30 mg/kg/day IP, 10 days) | Insulin-stimulated glucose oxidation | +33% | [3] |
| Streptozotocin-diabetic rats | 30 mg/kg IP, 10 days | Gastrocnemius muscle crude membrane GLUT4 protein | +180% | [4] |
Molecular Mechanisms: Signaling Pathways
(R)-lipoic acid stimulates glucose uptake primarily by activating components of the insulin (B600854) signaling pathway, leading to the translocation of GLUT4 from intracellular vesicles to the plasma membrane. Additionally, evidence suggests a secondary mechanism involving the enhancement of GLUT4's intrinsic activity.
PI3K/Akt-Dependent GLUT4 Translocation
(R)-LA has been shown to engage the canonical insulin signaling cascade.[5][6][7] This involves the activation of Phosphatidylinositol 3-kinase (PI3K) and the downstream serine/threonine kinase Akt (also known as Protein Kinase B).[6][7][8] Activated Akt then phosphorylates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein, which relieves its inhibitory effect on Rab proteins. This allows for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane, thereby increasing the number of glucose transporters at the cell surface to facilitate glucose entry.[2] The stimulatory effect of (R)-LA on glucose uptake is abolished by wortmannin, a PI3K inhibitor, confirming the crucial role of this pathway.[2][5]
Caption: PI3K/Akt signaling pathway for (R)-LA-induced GLUT4 translocation.
p38 MAPK-Mediated GLUT4 Activation
Some studies propose that (R)-LA can also enhance glucose uptake by increasing the intrinsic activity of GLUT4 transporters already present at the plasma membrane.[8][9] This mechanism is thought to be mediated by the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[8] (R)-LA has been observed to increase the phosphorylation and activity of p38 MAPK.[8] Inhibition of p38 MAPK reduces (R)-LA-stimulated glucose uptake without affecting GLUT4 translocation, suggesting a distinct, parallel pathway to enhance glucose transport.[8]
Caption: p38 MAPK pathway for (R)-LA-mediated activation of GLUT4.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of (R)-lipoic acid on glucose uptake and GLUT4 translocation.
Cell Culture and Treatment
-
Cell Lines: 3T3-L1 adipocytes or L6 myotubes are commonly used.
-
Culture Conditions: Culture cells to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (3T3-L1): Induce differentiation of 3T3-L1 preadipocytes into adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Serum Starvation: Prior to experimentation, serum-starve the differentiated cells for 3-18 hours in DMEM to establish a basal state.[10][11]
-
(R)-Lipoic Acid Treatment: Prepare a stock solution of (R)-(+)-α-lipoic acid. Treat cells with the desired concentration (e.g., 2.5 mmol/l) for a specified duration (e.g., 30-60 minutes) at 37°C.[5][9]
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose transport into cells using a radiolabeled or fluorescent glucose analog.
-
Preparation: Following (R)-LA treatment, wash cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Initiation of Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG.[12][13]
-
Incubation: Incubate for 5-15 minutes at 37°C.[14]
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin (B1677691) or cytochalasin B).[13][14]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification:
-
Data Normalization: Normalize the glucose uptake values to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
GLUT4 Translocation Assay
This assay quantifies the amount of GLUT4 at the plasma membrane.
-
Method 1: Subcellular Fractionation and Western Blotting
-
Cell Lysis and Homogenization: After treatment, wash cells with ice-cold PBS and scrape them into a homogenization buffer. Homogenize the cells using a Dounce homogenizer.
-
Fractionation: Separate the plasma membrane (PM) and low-density microsome (LDM) fractions by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Resolve equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for GLUT4. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.[1]
-
Analysis: Quantify the band intensities to determine the relative amount of GLUT4 in the PM fraction compared to the LDM fraction.
-
-
Method 2: Immunofluorescence Staining of Myc-tagged GLUT4
-
Cell Line: Use a cell line stably expressing GLUT4 with an exofacial myc epitope tag (e.g., L6-GLUT4myc).[11]
-
Treatment and Fixation: After (R)-LA treatment, wash cells with ice-cold PBS and fix with 3-4% paraformaldehyde without permeabilizing the cells.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with an anti-myc antibody to label only the GLUT4 transporters present on the cell surface.[11]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Quantification: Measure the cell surface fluorescence using a plate reader, flow cytometer, or by quantitative fluorescence microscopy.[15][16]
-
Western Blotting for Signaling Proteins (Akt and AS160 Phosphorylation)
This method assesses the activation state of key signaling molecules.
-
Cell Lysis: After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and AS160 (p-AS160), as well as antibodies for total Akt and AS160 for normalization.[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[20] The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.
Caption: General experimental workflow for studying (R)-LA effects.
References
- 1. Engagement of the insulin-sensitive pathway in the stimulation of glucose transport by [alpha]-lipoic acid in 3T3-L1 adipocytes - ProQuest [proquest.com]
- 2. Stimulation of glucose uptake by the natural coenzyme alpha-lipoic acid/thioctic acid: participation of elements of the insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of lipoic acid stereoisomers on glucose metabolism in insulin-resistant skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoic acid reduces glycemia and increases muscle GLUT4 content in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engagement of the insulin-sensitive pathway in the stimulation of glucose transport by [alpha]-lipoic acid in 3T3-L1 adipocytes - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The antihyperglycemic drug alpha-lipoic acid stimulates glucose uptake via both GLUT4 translocation and GLUT4 activation: potential role of p38 mitogen-activated protein kinase in GLUT4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. 2.9. GLUT4 translocation assay [bio-protocol.org]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. 2.3 Glucose uptake assay [bio-protocol.org]
- 15. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Impairments in Site-Specific AS160 Phosphorylation and Effects of Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
The Neuroprotective Efficacy of (R)-Lipoic Acid: A Technical Guide for Preclinical Research
An In-depth Review of (R)-Lipoic Acid's Mechanisms of Action and Methodologies for its Evaluation in Neurodegenerative Disease Models
Introduction
(R)-lipoic acid (RLA), the naturally occurring enantiomer of lipoic acid, has emerged as a promising neuroprotective agent in a multitude of preclinical research models. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key cellular signaling pathways, underscore its therapeutic potential for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the neuroprotective effects of RLA, with a focus on quantitative data from various experimental models, detailed methodological protocols for its evaluation, and a visual representation of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology and translational neuroscience.
Quantitative Data on the Neuroprotective Effects of (R)-Lipoic Acid
The neuroprotective effects of (R)-lipoic acid have been quantified across a variety of in vitro and in vivo models. The following tables summarize key findings, providing a comparative overview of its efficacy.
Table 1: In Vitro Neuroprotective Effects of (R)-Lipoic Acid
| Cell Line | Neurotoxic Insult | (R)-Lipoic Acid Concentration | Observed Effects | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 50 µM, 100 µM, 125 µM | Increased cell viability to 115.1% ± 1.5% (p < 0.01), 120.5% ± 2.1% (p < 0.001), and 114.1% ± 4.1% (p < 0.01) respectively. | [1] |
| SH-SY5Y | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Attenuated MPP+-induced toxicity and reduced cell apoptosis. | [2] |
| PC12 | Amyloid-beta (Aβ) 25-35 | Not specified | Attenuated Aβ-induced apoptosis. | [3] |
| SH-SY5Y | Rotenone | 100 µM, 1 mM | Increased ATP levels and partially alleviated the reduction in mitochondrial membrane potential. | [4] |
| Primary Cortical Neurons | Lipopolysaccharide (LPS) + Dopamine | Not specified | Decreased cell death and increased the GSH/GSSG ratio. | [5] |
Table 2: In Vivo Neuroprotective Effects of (R)-Lipoic Acid in Animal Models
| Animal Model | Disease Model | (R)-Lipoic Acid Dosage | Route of Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg | Intravenous | Significantly reduced mortality, infarct size, and neurological deficit score. | [6] |
| Sprague-Dawley Rats | MCAO | 0.005 mg/kg (in combination with resveratrol) | Intravenous | Significant neuroprotection observed. | [7] |
| Wistar Rats | 6-OHDA-induced Parkinson's | 100 mg/kg, 200 mg/kg | Intraperitoneal | Decreased apomorphine-induced rotations by 70% and 80% respectively. | [8] |
| Wistar Rats | Radiation-induced brainstem injury | 200 mg/kg | Intraperitoneal | Reduced MDA levels from 46.29 ± 1.64 µM to 33.04 ± 1.16 µM. Increased SOD and CAT activity. | [9] |
| ApoE4 Transgenic Mice | Alzheimer's Disease | Not specified | Dietary | Showed a trend in improving cognitive function. | [10] |
| SAMP8 Mice | Aging-related cognitive decline | Not specified | Chronic administration | Improved cognition in T-maze footshock avoidance and lever press tasks. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines key experimental protocols used to assess the neuroprotective effects of (R)-lipoic acid.
In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This model mimics the dopaminergic neuron degeneration observed in Parkinson's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of (R)-lipoic acid (e.g., 50 µM, 100 µM, 125 µM) for a specified duration (e.g., 24 hours).[1]
-
Induction of Neurotoxicity: Following pre-treatment, cells are exposed to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) at a concentration of 100 µM for a further 24 hours to induce oxidative stress and apoptosis.[12]
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the Cell Counting Kit-8 (CCK-8) assay.[1][13]
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL staining or flow cytometry using Annexin V-FITC and propidium (B1200493) iodide.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used experimental model of ischemic stroke.[14]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA) and its branches. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 2 hours) to induce ischemia.[6]
-
Reperfusion: The filament is then withdrawn to allow for reperfusion.
-
(R)-Lipoic Acid Administration: (R)-lipoic acid (e.g., 20 mg/kg) is administered intravenously immediately after reperfusion.[6]
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-surgery using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[15]
Behavioral Assessment: Morris Water Maze Test
The Morris water maze is a widely used test to evaluate spatial learning and memory, particularly in models of Alzheimer's disease.[16]
-
Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.[6]
-
Acquisition Phase: Mice (e.g., APP/PS1 transgenic mice) are subjected to a series of trials over several consecutive days (e.g., 4-5 days) where they are released from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[17]
-
(R)-Lipoic Acid Treatment: (R)-lipoic acid is typically administered to the animals for a specified period before and/or during the behavioral testing.
Signaling Pathways and Mechanisms of Action
(R)-lipoic acid exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways.
Nrf2-Mediated Antioxidant Response
(R)-lipoic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by RLA, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. (R)-lipoic acid has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of neuronal survival.
Experimental Workflow and Logical Relationships
The investigation of the neuroprotective effects of (R)-lipoic acid typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
(R)-lipoic acid demonstrates significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, involving the activation of endogenous antioxidant pathways and the promotion of cell survival signaling, makes it a compelling candidate for further investigation. The standardized protocols and quantitative data presented in this guide are intended to facilitate the design and interpretation of future studies, ultimately accelerating the translation of these promising preclinical findings into effective therapeutic strategies for human neurodegenerative disorders.
References
- 1. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Effects of Lipoic Acid on Memory Deficits Related to Aging and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Brain Cells by Lipoic Acid Treatment after Cellular Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of Gouqi extracts on Morris maze learning in the APP/PS1 double transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Administration of Resveratrol and Lipoic Acid, or Their Synthetic Combination, Enhances Neuroprotection in a Rat Model of Ischemia/Reperfusion | PLOS One [journals.plos.org]
- 8. α-lipoic acid protects dopaminergic neurons against MPP+-induced apoptosis by attenuating reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of alpha-lipoic acid on radiation-induced brainstem injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of acetyl-L-carnitine and R-alpha-lipoic acid treatment in ApoE4 mouse as a model of human Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wvj.science-line.com [wvj.science-line.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Synergistic Interplay of (R)-Lipoate with Vitamins C and E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical and cellular interactions between (R)-lipoic acid ((R)-LA), vitamin C (ascorbate), and vitamin E (α-tocopherol). The focus is on the synergistic antioxidant effects, the mechanisms of vitamin regeneration, and the modulation of key signaling pathways relevant to oxidative stress and inflammation.
Core Interaction: The Antioxidant Regeneration Cycle
(R)-Lipoic acid, in its reduced form, dihydrolipoic acid (DHLA), plays a pivotal role in the regeneration of other key antioxidants, most notably vitamin C and vitamin E. This creates a powerful, interconnected network that enhances the body's ability to combat oxidative stress.[1][2][3] Vitamin E, a lipid-soluble antioxidant, is the primary defense against lipid peroxidation within cellular membranes.[1][4] Upon neutralizing a lipid peroxyl radical, vitamin E becomes the tocopheryl radical, a less reactive species. For vitamin E to resume its antioxidant function, it must be regenerated back to its active α-tocopherol form.
This regeneration is primarily accomplished by the water-soluble antioxidant, vitamin C. Ascorbate (B8700270) donates an electron to the tocopheryl radical, thereby regenerating α-tocopherol, while ascorbate itself is oxidized to the ascorbyl radical. The ascorbyl radical can then be recycled back to ascorbate by DHLA.[4][5] DHLA can also directly regenerate vitamin E, although the indirect pathway involving vitamin C is considered a major route.[1][5][6] This cyclical process, where DHLA effectively "recharges" both vitamin C and vitamin E, amplifies the antioxidant capacity of all three molecules.[1]
Quantitative Data on Interactions
The synergistic effects of (R)-lipoate, vitamin C, and vitamin E have been quantified in various studies. The following tables summarize key findings on the kinetics of their interactions and the impact of their co-supplementation on markers of oxidative stress.
| Parameter | Value | Context | Reference |
| Electron Transfer Rate Constant | 10^9 dm³/mol·s | Recycling of lipoic acid radical cations by vitamins C and E analogue (Trolox C). This rate is near the diffusion-controlled limit. | [4] |
| Transfer Quantum Yield | > 95% | Efficiency of electron transfer from vitamins C and E analogue to lipoic acid radical cations. | [4] |
| Study Population | Intervention | Outcome Measure | Result | Reference |
| Type 2 Diabetic Patients | Food supplement containing 600 mg α-lipoic acid, L-carnitine, zinc, and B vitamins for 3 months | Malondialdehyde (MDA) | Significant decrease compared to baseline and placebo. | [2] |
| Superoxide Dismutase (SOD) | Significant increase compared to baseline and placebo. | [2] | ||
| Glutathione Peroxidase (GSH-Px) | Significant increase compared to baseline and placebo. | [2] | ||
| Rats with Gold Nanoparticle-Induced Nephrotoxicity | 200 mg/kg/day α-lipoic acid or 100 mg/kg/day Vitamin E | Serum Creatinine, Uric Acid, BUN | Significantly reduced compared to GNP-treated group. | [7] |
| Kidney Tissue MDA | Significantly reduced compared to GNP-treated group. | [7] | ||
| Kidney Tissue Glutathione (GSH) | Significantly elevated compared to GNP-treated group. | [7] |
Modulation of Cellular Signaling Pathways
Beyond direct antioxidant recycling, (R)-lipoic acid influences key signaling pathways that regulate cellular responses to oxidative stress and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: (R)-lipoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[8] By preventing the degradation of IκB, the inhibitory subunit of NF-κB, (R)-lipoic acid blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][8]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: (R)-lipoic acid can activate the Nrf2 pathway, a primary regulator of endogenous antioxidant defenses.[9] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a critical signaling cascade involved in cell survival and metabolism. Evidence suggests that (R)-lipoic acid can modulate this pathway, which in turn can influence downstream targets, including Nrf2 and NF-κB.[1][9][[“]]
Experimental Protocols
This section details methodologies for key experiments cited in the literature for assessing the interaction of this compound with vitamins C and E.
Determination of α-Tocopherol and Ascorbic Acid by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentrations of α-tocopherol and ascorbic acid in biological samples.
Protocol for α-Tocopherol:
-
Sample Preparation (Erythrocytes):
-
Wash erythrocytes three times with 0.9% NaCl containing 0.01% butylated hydroxytoluene (BHT).
-
Dilute washed erythrocytes 1:1 (v/v) with the same solution.
-
To 500 µL of the erythrocyte suspension, add 2500 µL of n-hexane.
-
Deproteinize by adding 500 µL of cold ethanol (B145695) containing α-tocopherol acetate (B1210297) as an internal standard and vortex for 5 minutes.
-
Centrifuge at 1600 x g for 10 minutes.
-
Evaporate an aliquot of the n-hexane extract under nitrogen.
-
Reconstitute the residue in methanol.[11]
-
-
Chromatographic Conditions:
Protocol for Ascorbic Acid:
-
Sample Preparation (Cell Culture):
-
Harvest cells and resuspend in PBS.
-
Centrifuge and resuspend the pellet in PBS.
-
Add an equal volume of 10% metaphosphoric acid to the cell suspension.
-
Centrifuge at 3500 x g for 10 minutes at 4°C.
-
Mix the supernatant with the mobile phase for analysis.[12]
-
-
Chromatographic Conditions:
Measurement of Oxidative Stress Markers
Objective: To assess the extent of oxidative damage in biological samples.
Protocol for Malondialdehyde (MDA) using TBARS Assay:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Assay Procedure:
-
Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95-100°C for a specified time to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples and measure the absorbance of the supernatant at 532 nm.[14]
-
Quantify MDA concentration using a standard curve.
-
Assessment of NF-κB and Nrf2 Activation
Objective: To determine the effect of this compound on the activity of these key transcription factors.
Protocol for NF-κB Electrophoretic Mobility Shift Assay (EMSA):
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence with a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the nuclear extract with the labeled probe in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent substrate.[1]
Protocol for Nrf2 Activity Assay (ELISA-based):
-
Nuclear Extract Preparation: Isolate nuclear extracts from cells.
-
Assay Procedure:
-
Add nuclear extracts to a 96-well plate pre-coated with a double-stranded DNA sequence containing the Nrf2 binding site.
-
Incubate to allow active Nrf2 to bind to the DNA.
-
Wash away unbound proteins.
-
Add a primary antibody specific for Nrf2.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm.[15]
-
Conclusion
The interaction between (R)-lipoic acid, vitamin C, and vitamin E represents a potent synergistic relationship that significantly enhances the cellular antioxidant defense system. This compound, through its reduced form DHLA, not only directly scavenges free radicals but also plays a crucial role in regenerating the active forms of vitamins C and E. This intricate recycling network is further supported by the ability of (R)-lipoic acid to modulate key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, which are central to the regulation of inflammation and endogenous antioxidant production. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this powerful antioxidant combination.
References
- 1. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of lipoic acid radical cations with vitamins C and E analogue and hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THERAPEUTIC PERSPECTIVES ON THE COMBINATION OF ALPHA-LIPOIC ACID AND VITAMIN E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Laboratory Methods for Measuring Oxidative Stress | Journal of Shahid Sadoughi University of Medical Sciences [publish.kne-publishing.com]
- 7. dovepress.com [dovepress.com]
- 8. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. consensus.app [consensus.app]
- 11. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin C in Cultured Human (HeLa) Cells: Lack of Effect on DNA Protection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 15. raybiotech.com [raybiotech.com]
The Role of (R)-Lipoic Acid in Preventing Mitochondrial Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial decay is a hallmark of aging and a central contributor to a plethora of age-related diseases. This decline in mitochondrial function is characterized by decreased energy production, increased oxidative stress, and altered cellular signaling. (R)-lipoic acid (R-LA), a naturally occurring antioxidant and essential cofactor for mitochondrial enzymes, has emerged as a potent therapeutic agent to counteract mitochondrial decay. This technical guide provides a comprehensive overview of the mechanisms by which R-LA prevents mitochondrial decay, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: The Mitochondrial Theory of Aging and the Promise of (R)-Lipoic Acid
The mitochondrial theory of aging posits that the accumulation of damage to mitochondria, primarily from reactive oxygen species (ROS) generated during cellular respiration, is a primary driver of the aging process.[1][2] This damage leads to a vicious cycle of increased ROS production and further mitochondrial dysfunction, ultimately impairing cellular function and contributing to age-related pathologies such as neurodegenerative diseases, cardiovascular disease, and metabolic disorders.[1][3]
(R)-lipoic acid, the biologically active enantiomer of lipoic acid, is a powerful antioxidant that can function in both aqueous and lipid environments, allowing it to protect all cellular compartments, including mitochondria, from oxidative damage.[4] Beyond its direct antioxidant effects, R-LA is a critical cofactor for key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are essential for cellular energy metabolism.[5][6] Research has demonstrated that supplementation with R-LA, often in combination with acetyl-L-carnitine (ALCAR), can reverse age-associated mitochondrial decline, improve metabolic function, and reduce oxidative stress.[7][8][9]
Quantitative Effects of (R)-Lipoic Acid on Mitochondrial Function
Numerous studies have quantified the beneficial effects of R-LA on various parameters of mitochondrial function in aged animal models. The following tables summarize key findings, providing a clear comparison of the impact of R-LA supplementation.
Table 2.1: Effects of (R)-Lipoic Acid on Mitochondrial Bioenergetics in Aged Rats
| Parameter | Young Control | Old Control | Old + (R)-LA | Old + ALCAR + (R)-LA | Reference |
| Mitochondrial Membrane Potential | High | Decreased | Partially Restored | Partially Reversed | [7][8][9] |
| (Relative Fluorescence Units) | (50.0% - 67.9% increase over old control) | [9] | |||
| Hepatocellular O₂ Consumption | High | Significantly Lower (P<0.03) | Reversed Decline | Significantly Increased (P=0.02) | [7][8][9] |
| Ambulatory Activity | High | ~Threefold Lower | Reversed Decline (P<0.005) | Increased (Greater than ALCAR or LA alone) | [7][8][9] |
Table 2.2: Effects of (R)-Lipoic Acid on Oxidative Stress Markers in Aged Rats
| Parameter | Young Control | Old Control | Old + (R)-LA | Old + ALCAR + (R)-LA | Reference |
| Malondialdehyde (MDA) Levels | Low | Significantly Higher (P=0.0001) | Markedly Reduced (P<0.01) | Declined to levels not significantly different from young control | [7][8][9] |
| (Indicator of lipid peroxidation) | (Fivefold increase) | [9] | |||
| Hepatocellular Ascorbate Level | High | Markedly Declined (P=0.003) | Completely Reversed | Restored to level of young rats | [7][8][9] |
| Hepatocellular Glutathione (GSH) Level | High | Declined | Completely Reversed | - | [9] |
| Oxidant Production (DCFH oxidation) | Low | Higher Rate | Significantly Lowered (P<0.01) | Reversed age-related increase | [7][9] |
Key Signaling Pathways Modulated by (R)-Lipoic Acid
(R)-lipoic acid exerts its beneficial effects on mitochondria not only through direct antioxidant action but also by modulating key signaling pathways that regulate mitochondrial biogenesis, function, and cellular stress responses.
PI3K/Akt and AMPK Signaling Pathways
R-LA has been shown to activate the PI3K/Akt and AMPK signaling pathways.[10] The PI3K/Akt pathway is crucial for cell survival and growth, and its activation by R-LA can promote the translocation of glucose transporters (GLUT4) to the plasma membrane, enhancing glucose uptake and metabolism.[10] The AMPK pathway is a master regulator of cellular energy homeostasis. Activation of AMPK by R-LA leads to the stimulation of PGC-1α, a key transcriptional coactivator that drives mitochondrial biogenesis and function.[10]
Experimental Protocols for Assessing Mitochondrial Decay
The following section outlines detailed methodologies for key experiments cited in the literature to assess mitochondrial decay and the effects of (R)-lipoic acid.
General Experimental Workflow
A typical experimental workflow to investigate the effects of a compound like (R)-lipoic acid on mitochondrial decay in an aging model involves several key stages, from animal treatment to data analysis.
Isolation of Mitochondria
Objective: To obtain a purified fraction of mitochondria from tissues or cells for subsequent functional assays.
Protocol:
-
Homogenization: Tissue (e.g., liver, brain) is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, and a chelating agent like EGTA to preserve mitochondrial integrity).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.
-
A low-speed spin (e.g., 600 x g for 10 minutes) pellets nuclei and unbroken cells.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet the mitochondria.
-
-
Washing: The mitochondrial pellet is washed with isolation buffer to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in an appropriate buffer for the specific downstream assay.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and energy status.
Protocol (using a fluorescent dye like Rhodamine 123 or JC-1):
-
Cell/Mitochondria Preparation: Isolated mitochondria or intact cells are incubated in a suitable buffer.
-
Dye Loading: The fluorescent dye (e.g., Rhodamine 123) is added to the suspension. Cationic dyes accumulate in the mitochondrial matrix in a potential-dependent manner.
-
Incubation: The suspension is incubated for a specific period to allow for dye uptake.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
Objective: To measure the rate of oxygen consumption by mitochondria, reflecting the activity of the electron transport chain.
Protocol (using a Clark-type oxygen electrode):
-
Chamber Preparation: The oxygen electrode chamber is calibrated and filled with a respiration buffer.
-
Mitochondria Addition: A known amount of isolated mitochondria is added to the chamber.
-
Substrate Addition: A respiratory substrate (e.g., pyruvate, malate, succinate) is added to initiate electron transport.
-
ADP Addition: ADP is added to stimulate state 3 respiration (active ATP synthesis).
-
Inhibitor Addition: Specific inhibitors of the electron transport chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) can be added to dissect the contribution of each complex.
-
Data Recording: The rate of oxygen depletion in the chamber is recorded over time.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Objective: To quantify the level of lipid peroxidation, a marker of oxidative damage to cellular membranes.
Protocol (Thiobarbituric Acid Reactive Substances - TBARS assay):
-
Sample Preparation: Tissue homogenate or isolated mitochondria are mixed with a solution of thiobarbituric acid (TBA).
-
Incubation: The mixture is heated (e.g., at 95°C) to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.
-
Extraction: The colored adduct is extracted with a solvent (e.g., butanol).
-
Spectrophotometry: The absorbance of the extract is measured at a specific wavelength (e.g., 532 nm). The concentration of MDA is determined using a standard curve.
Conclusion and Future Directions
The evidence strongly supports the role of (R)-lipoic acid as a potent agent in preventing and reversing age-associated mitochondrial decay. Its dual action as a powerful antioxidant and an essential cofactor for mitochondrial metabolism, coupled with its ability to modulate key signaling pathways, makes it a promising candidate for therapeutic interventions targeting aging and age-related diseases.
Future research should focus on:
-
Clinical Trials: Translating the promising results from animal studies into well-designed clinical trials in humans to establish the efficacy and optimal dosage of R-LA for various age-related conditions.
-
Synergistic Formulations: Further investigating the synergistic effects of R-LA with other mitochondrial nutrients, such as acetyl-L-carnitine and coenzyme Q10, to develop more effective combination therapies.
-
Mechanism of Action: Delving deeper into the molecular mechanisms by which R-LA modulates signaling pathways and mitochondrial biogenesis to identify novel therapeutic targets.
By continuing to explore the multifaceted benefits of (R)-lipoic acid, the scientific and medical communities can pave the way for new strategies to promote healthy aging and combat the debilitating effects of mitochondrial dysfunction.
References
- 1. Lipoic Acid Reverses Mitochondrial Decay - Life Extension [lifeextension.com]
- 2. Delaying Mitochondrial Decay with Carnitine and Lipoate - Bruce Ames [grantome.com]
- 3. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]
- 4. nutritionreview.org [nutritionreview.org]
- 5. Combined R-α–lipoic acid and acetyl-L-carnitine exerts efficient preventative effects in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Feeding acetyl-L-carnitine and lipoic acid to old rats significantly improves metabolic function while decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ivhealth.com.au [ivhealth.com.au]
- 10. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Lipoic Acid as a Modulator of Cholinergic Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-lipoic acid's role in the cholinergic system. While not a direct inhibitor of cholinesterases, (R)-lipoic acid exerts significant neuroprotective effects and modulates cholinergic function through various indirect mechanisms. This document details these mechanisms, presents data on the potent cholinesterase inhibitory activity of its derivatives, outlines the standard experimental protocol for assessing cholinesterase inhibition, and visualizes key pathways and workflows.
(R)-Lipoic Acid and the Cholinergic System: An Indirect Role
Contrary to a direct inhibitory action, research indicates that (R)-lipoic acid supports the cholinergic system, particularly under conditions of neurodegeneration, by:
-
Enhancing Acetylcholine (B1216132) Synthesis: (R)-lipoic acid has been shown to increase the production of acetylcholine (ACh), the primary neurotransmitter of the cholinergic system. It achieves this by activating choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh, and by increasing the uptake of glucose, which provides acetyl-CoA, a crucial substrate for ACh production[1][2].
-
Neuroprotection and Antioxidant Effects: A significant body of evidence points to the neuroprotective properties of (R)-lipoic acid. It mitigates oxidative stress, a key factor in the pathology of neurodegenerative diseases like Alzheimer's, by scavenging reactive oxygen species (ROS) and chelating redox-active metals[1].
-
Restoration of Cholinesterase Activity: In some models of neurodegeneration where acetylcholinesterase (AChE) activity is dysregulated, lipoic acid has been observed to restore its activity to normal levels[1][3]. This suggests a modulatory role rather than direct inhibition.
Lipoic Acid Derivatives as Potent Cholinesterase Inhibitors
While (R)-lipoic acid itself is not a direct inhibitor, synthetic derivatives that hybridize lipoic acid with other pharmacophores have demonstrated potent and selective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: Cholinesterase Inhibition by Lipoic Acid Derivatives
| Derivative Class | Compound | Target Enzyme | IC50 Value | Selectivity |
| Lipoic Acid-Donepezil Hybrids | Compound 5 | Acetylcholinesterase (AChE) | 7.6 nM | Selective against BChE |
| Compound 6 | Acetylcholinesterase (AChE) | 9.1 nM | Selective against BChE | |
| Hybrid 2 | Butyrylcholinesterase (BChE) | Moderate Inhibition | Selective for BChE | |
| Lipoic Acid-Nitrone Derivatives | Compound 3 | Acetylcholinesterase (AChE) | 278.8 µM | |
| Butyrylcholinesterase (BChE) | 247.2 µM | |||
| Compound 6 | Acetylcholinesterase (AChE) | 19.1 µM | ||
| Butyrylcholinesterase (BChE) | 46.4 µM | |||
| Compound 7 | Acetylcholinesterase (AChE) | 19.1 µM | ||
| Butyrylcholinesterase (BChE) | 114.5 µM | |||
| Compound 8 | Acetylcholinesterase (AChE) | 128.7 µM | ||
| Butyrylcholinesterase (BChE) | 128.5 µM | |||
| Chromone-Lipoic Acid Conjugates | 7-fluoro derivative (13) | Acetylcholinesterase (AChE) | 56.50 µM | |
| Compound 19 | Butyrylcholinesterase (BChE) | 7.55 µM |
Data sourced from multiple studies on lipoic acid-based hybrids and their potent inhibitory effects on cholinesterases[[“]][5][6][7][8].
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues[9][10].
Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) by AChE (or BChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm[9][10]. The rate of color formation is directly proportional to the enzyme's activity.
Materials and Reagents:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in phosphate buffer)
-
Acetylthiocholine Iodide (ATCI) or Butyrylthiocholine Iodide (BTCI) Solution (14-75 mM in deionized water, prepare fresh)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound (inhibitor) stock solutions (e.g., in DMSO or ethanol)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations[10].
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C)[10].
-
Initiate Reaction: Add the substrate (ATCI or BTCI) to all wells to start the reaction[10].
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes)[10].
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the control and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for an in vitro cholinesterase inhibition assay using Ellman's method.
Caption: The PI3K/Akt signaling pathway activated by (R)-lipoic acid, leading to neuroprotection.
Conclusion
(R)-lipoic acid is a multifaceted molecule that positively impacts the cholinergic system through indirect mechanisms, primarily by enhancing acetylcholine synthesis and exerting potent neuroprotective and antioxidant effects. Its role is best described as a modulator of cholinergic function rather than a direct cholinesterase inhibitor. However, the development of hybrid molecules incorporating the lipoic acid scaffold has yielded a new class of potent and selective cholinesterase inhibitors, opening promising avenues for therapeutic intervention in neurodegenerative diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the ongoing exploration of lipoic acid and its derivatives in neuroscience and drug discovery.
References
- 1. Frontiers | Potential Therapeutic Effects of Lipoic Acid on Memory Deficits Related to Aging and Neurodegeneration [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. currentsci.com [currentsci.com]
- 4. consensus.app [consensus.app]
- 5. Synthesis and evaluation of lipoic acid - donepezil hybrids for Alzheimer's disease using a straightforward strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two novel Donepezil-Lipoic acid hybrids: synthesis, Anticholinesterase and antioxidant activities and theoretical studies [repositorio.ufla.br]
- 7. scispace.com [scispace.com]
- 8. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Thiol-Disulfide Exchange of (R)-Lipoate: A Core Technical Guide for Researchers
December 18, 2025
Abstract
(R)-α-lipoic acid (R-lipoate) and its reduced form, (R)-dihydrolipoic acid (DHLA), constitute a potent redox couple central to cellular metabolism and antioxidant defense. The reversible thiol-disulfide exchange mechanism of this pair is fundamental to its biological activity, enabling it to modulate the cellular redox environment, participate in key enzymatic reactions, and influence critical signaling pathways. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the thiol-disulfide exchange of (R)-lipoate. It details the underlying redox chemistry, summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its role in significant signaling cascades.
Introduction: The Central Role of this compound in Redox Biology
(R)-lipoic acid is a naturally occurring organosulfur compound that functions as an essential cofactor in mitochondrial dehydrogenase complexes, playing a critical role in cellular energy metabolism[1][2]. Beyond its role as a covalently bound cofactor, free this compound is a dynamic participant in the cellular redox network. Its ability to undergo reduction to DHLA, which possesses two free thiol groups, and subsequent re-oxidation, positions it as a key player in thiol-disulfide exchange reactions[1][3]. This exchange is the basis for its potent antioxidant properties, including the regeneration of other antioxidants like vitamins C and E and the elevation of intracellular glutathione (B108866) (GSH) levels[4][5]. Furthermore, this redox cycling allows this compound to modulate the function of various proteins, including transcription factors and signaling molecules, thereby influencing cellular processes ranging from glucose uptake to inflammatory responses[3][6].
The Chemistry of this compound Thiol-Disulfide Exchange
The thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a disulfide bond. In the context of this compound, this involves the interplay between its oxidized disulfide form and the dithiol form of DHLA with other thiol-containing molecules, such as glutathione and cysteine residues in proteins.
The fundamental reaction can be generalized as:
R¹-S-S-R² + R³-S⁻ ⇌ R¹-S-S-R³ + R²-S⁻
Where R¹, R², and R³ represent different molecular entities. The reactivity in these exchange reactions is largely governed by the nucleophilicity of the attacking thiolate, which is dependent on its pKa and the surrounding pH[7].
The (R)-lipoic acid/dihydrolipoic acid couple is characterized by a low standard redox potential (E₀'), making DHLA a strong reducing agent capable of reducing a variety of disulfides[8].
Quantitative Data
The following table summarizes key quantitative parameters associated with the thiol-disulfide exchange of this compound.
| Parameter | Value | Significance | Reference(s) |
| Standard Redox Potential (E₀') of Lipoic Acid/Dihydrolipoic Acid | -0.32 V | Indicates the strong reducing capacity of the DHLA/lipoate couple, enabling it to reduce other redox-active molecules like glutathione. | [8] |
| Equilibrium Constant (Keq) with NADH | 0.086 (for lipoamide (B1675559) at pH 7.0, 25 °C) | Reflects the equilibrium position of the redox reaction between the lipoamide/dihydrolipoamide couple and the NAD+/NADH couple. | |
| Molar Extinction Coefficient of TNB (from Ellman's Reagent) | 14,150 M⁻¹cm⁻¹ at 412 nm | Crucial for the spectrophotometric quantification of free thiols in solution, a common method to monitor thiol-disulfide exchange reactions. |
Biological Significance and Signaling Pathways
The thiol-disulfide exchange of this compound is not merely a chemical curiosity but a vital mechanism for regulating cellular function. By altering the redox state of protein cysteine residues, this compound can modulate enzyme activity and signal transduction.
Insulin (B600854) Signaling Pathway
This compound has been shown to enhance insulin sensitivity and stimulate glucose uptake in cells[6][9]. This is achieved, in part, through the modulation of the insulin signaling pathway via thiol-disulfide exchange. This compound can influence the redox state of critical cysteine residues on the insulin receptor and downstream signaling proteins, leading to increased tyrosine phosphorylation of the insulin receptor and subsequent activation of the PI3K/Akt pathway[6][9].
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. Its activation is redox-sensitive, and this compound can inhibit NF-κB activation through its antioxidant and thiol-disulfide exchange activities[10]. By maintaining a reduced intracellular environment, DHLA can prevent the oxidation-dependent steps that lead to the activation of the IKK complex and subsequent degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm[10][11].
Experimental Protocols
The study of this compound's thiol-disulfide exchange necessitates robust experimental methodologies. The following section provides detailed protocols for key experiments.
Monitoring Thiol-Disulfide Exchange Kinetics by HPLC
This protocol allows for the quantitative analysis of the reaction between this compound and a thiol-containing compound, such as glutathione (GSH), over time.
Materials:
-
(R)-Lipoic acid
-
Reduced Glutathione (GSH)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, with 1 mM EDTA)
-
Quenching Solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase (e.g., gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare stock solutions of (R)-lipoic acid and GSH in the reaction buffer.
-
Initiate the reaction by mixing the (R)-lipoic acid and GSH solutions in a temperature-controlled environment.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the elution of reactants and products (e.g., this compound, GSH, GSSG, and the mixed disulfide) using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to a derivatizing agent if used).
-
Quantify the peak areas of the different species at each time point to determine their concentrations.
-
Plot the concentration of reactants and products over time to determine the reaction kinetics.
Spectrophotometric Quantification of Free Thiols using Ellman's Reagent
This classic assay is used to determine the concentration of free thiol groups in a sample, which can be used to infer the extent of thiol-disulfide exchange.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Sample containing thiols
-
Cysteine or GSH standards
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB in the reaction buffer.
-
Prepare a standard curve using known concentrations of cysteine or GSH.
-
Add the sample (and standards for the curve) to the reaction buffer in a cuvette or microplate well.
-
Add the DTNB solution to the sample and standards.
-
Incubate at room temperature for 15 minutes to allow for the colorimetric reaction to complete.
-
Measure the absorbance at 412 nm.
-
Subtract the absorbance of a blank (buffer and DTNB only) from the sample and standard readings.
-
Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Assessing Protein Thiol Status by Western Blot
This method allows for the visualization of changes in the redox state of cysteine residues on a specific protein in response to treatment with this compound.
Materials:
-
Cells or tissue of interest
-
(R)-Lipoic acid
-
Lysis buffer
-
Thiol-reactive probe (e.g., methoxypolyethylene glycol maleimide, mPEG-maleimide)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the protein of interest
Procedure:
-
Treat cells or tissues with or without this compound.
-
Lyse the cells or tissues in a buffer containing the thiol-reactive probe. The probe will covalently bind to reduced cysteine residues, causing a mass shift.
-
Separate the protein lysates by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the protein of interest.
-
Proteins with more reduced thiols will have a higher molecular weight due to the binding of more probe molecules, resulting in a shift in the band position on the Western blot. This allows for a qualitative or semi-quantitative assessment of the change in the protein's redox state.
Conclusion
The thiol-disulfide exchange of this compound is a cornerstone of its diverse biological functions. A thorough understanding of its redox chemistry, kinetics, and impact on cellular signaling is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for investigating the multifaceted roles of this remarkable molecule. The visualization of its influence on key signaling pathways, such as insulin and NF-κB, underscores its potential as a therapeutic agent for a range of metabolic and inflammatory diseases. Further exploration into the specific kinetics of this compound's interactions with various protein targets will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. (R)-α-Lipoic acid reverses the age-related loss in GSH redox status in post-mitotic tissues: evidence for increased cysteine requirement for zGSH synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake and Reduction of α-Lipoic Acid by Human Erythrocytes: Category: Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acris.aalto.fi [acris.aalto.fi]
- 6. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. Efficient reduction of lipoamide and lipoic acid by mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-α-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of (R)-α-lipoic acid, a crucial antioxidant and therapeutic agent. The following sections detail various synthetic strategies, including chemical and enzymatic resolutions, and asymmetric catalysis, to obtain the biologically active (R)-enantiomer with high purity.
Introduction
(R)-α-lipoic acid is an essential cofactor in mitochondrial dehydrogenase complexes and a potent antioxidant. Its therapeutic applications span from diabetic neuropathy to neurodegenerative diseases. As the biological activity resides primarily in the (R)-enantiomer, its stereoselective synthesis is of paramount importance. This document outlines several robust methods to achieve this, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their needs.
Asymmetric Synthesis Strategies
The synthesis of (R)-α-lipoic acid can be broadly categorized into three main strategies:
-
Resolution of Racemates: Separation of the desired (R)-enantiomer from a racemic mixture of α-lipoic acid or its precursors. This can be achieved through chemical or enzymatic methods.
-
Chiral Pool Synthesis: Utilization of readily available chiral starting materials from nature to construct the target molecule.
-
Asymmetric Catalysis: Introduction of chirality at a specific step using a chiral catalyst or auxiliary.
The following diagram illustrates the relationships between these primary asymmetric synthesis strategies.
Caption: Overview of Asymmetric Synthesis Strategies.
I. Chemical Resolution of Racemic Precursors
Chemical resolution is a widely used industrial method for obtaining (R)-α-lipoic acid. This approach typically involves the resolution of a racemic intermediate, such as 6,8-dichlorooctanoic acid, using a chiral resolving agent.
Protocol 1: Resolution of Racemic 6,8-Dichlorooctanoic Acid with S-(-)-α-Methylbenzylamine
This protocol details the resolution of racemic 6,8-dichlorooctanoic acid, a key precursor to α-lipoic acid, via diastereomeric salt formation with S-(-)-α-methylbenzylamine.[1]
Materials:
-
Racemic 6,8-dichlorooctanoic acid
-
S-(-)-α-methylbenzylamine
-
Ethyl acetate (B1210297)
-
Strong mineral acid (e.g., HCl)
-
Sodium chloride
-
Sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation: Dissolve 40 g (0.187 moles) of racemic 6,8-dichlorooctanoic acid in 150 ml of ethyl acetate at 25-30°C. To this solution, add 12.3 g (0.101 moles) of S-(-)-α-methylbenzylamine.
-
Crystallization: Cool the solution first to 18-20°C to initiate precipitation, and then to 0-5°C to complete the crystallization of the diastereomeric salt.
-
Filtration and Purification: Filter the crystallized diastereomeric salt of R-(+)-6,8-dichlorooctanoic acid-S-(-)-α-methylbenzylamine. The salt can be further purified by recrystallization from a suitable solvent system.
-
Liberation of the Chiral Acid: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent. Add a strong mineral acid to decompose the salt.
-
Extraction and Isolation: Separate the organic phase, wash it with a saturated sodium chloride solution, and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain R-(+)-6,8-dichlorooctanoic acid.
Quantitative Data for Chemical Resolution Methods
| Method | Resolving Agent | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Diastereomeric Salt Crystallization | R-(+)-α-methylbenzylamine | Racemic α-lipoic acid | - | >99 | [2] |
| Diastereomeric Salt Crystallization | S-(-)-α-methylbenzylamine | Racemic 6,8-dichlorooctanoic acid | High | >99 | [1] |
II. Enzymatic Resolution of Racemic Precursors
Enzymatic resolution offers a green and highly selective alternative to chemical methods. Lipases are commonly employed for the kinetic resolution of racemic alcohols or esters that are precursors to (R)-α-lipoic acid.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 8-chloro-6-hydroxyoctanoate
This protocol describes the enzymatic resolution of racemic ethyl 8-chloro-6-hydroxyoctanoate, a key intermediate in the synthesis of (R)-α-lipoic acid, using a lipase (B570770).[2][3]
Materials:
-
Racemic ethyl 8-chloro-6-hydroxyoctanoate
-
Lipase (e.g., Novozym 435, Lipase from Candida rugosa)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., diisopropyl ether - DIPE)
-
Phosphate (B84403) buffer (pH 6.0-7.0)
-
Standard laboratory glassware, shaker, and centrifugation equipment
Procedure:
-
Reaction Setup: In a suitable flask, prepare a solution of racemic ethyl 8-chloro-6-hydroxyoctanoate (substrate concentration 20-180 mmol/L) in diisopropyl ether. Add the acyl donor, vinyl acetate.
-
Enzymatic Reaction: Add the lipase (5-20 g/L) to the reaction mixture. The reaction can be performed in an aqueous/organic solvent two-phase system by preparing the substrate in a phosphate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (30-60°C) with shaking (150-210 rpm) for a specified time (0.5-2 hours).
-
Reaction Monitoring and Workup: Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC). Once the desired conversion is reached (typically around 50%), stop the reaction by removing the enzyme via filtration.
-
Separation and Isolation: Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by chromatography to obtain the optically pure (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester.
Quantitative Data for Enzymatic Resolution Methods
| Method | Enzyme | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Lipase-catalyzed transacylation | Novozym 435 | Ethyl 8-chloro-6-hydroxyoctanoate | - | 94 | [2] |
| Lipase-catalyzed hydrolysis | Lipase from Candida rugosa | Racemic 6-hydroxyl-8-chlorooctanoic acid ethyl ester | 46.7 | 93.8 | [3] |
III. Asymmetric Catalysis
Asymmetric catalysis provides a direct route to enantiomerically enriched products from prochiral starting materials. Key methods include Sharpless asymmetric epoxidation and dihydroxylation, and the use of chiral auxiliaries like Evans oxazolidinones.
Protocol 3: Sharpless Asymmetric Epoxidation of an Allylic Alcohol Precursor
This protocol outlines the enantioselective epoxidation of an allylic alcohol, a key step in a multi-step synthesis of (R)-α-lipoic acid.[2][4]
Materials:
-
Allylic alcohol precursor (e.g., (E)-nona-2,8-dien-1-ol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Dichloromethane (B109758) (anhydrous)
-
Molecular sieves (4Å)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a solution of the allylic alcohol in anhydrous dichloromethane at -20°C under an inert atmosphere, add Ti(OiPr)₄ and (+)-DIPT.
-
Epoxidation: Add TBHP dropwise to the reaction mixture while maintaining the temperature at -20°C.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Workup and Purification: Allow the mixture to warm to room temperature and stir for about 1 hour. Filter the mixture through Celite to remove titanium salts. Extract the filtrate with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the resulting epoxy alcohol by column chromatography.
The following workflow illustrates the key steps in a Sharpless Asymmetric Epoxidation-based synthesis.
Caption: Sharpless Epoxidation Synthesis Workflow.
Protocol 4: Sharpless Asymmetric Dihydroxylation of an Olefinic Precursor
This protocol details the asymmetric dihydroxylation of an unsaturated ester, a key step in an alternative synthesis of (R)-α-lipoic acid.[4][5]
Materials:
-
Unsaturated ester precursor
-
AD-mix-α
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a mixture of tert-butanol and water at room temperature, add AD-mix-α and stir until the solids dissolve. Cool the mixture to 0°C.
-
Dihydroxylation: Add the unsaturated ester to the cold reaction mixture. Stir vigorously at 0°C until the reaction is complete (monitored by TLC).
-
Quenching and Workup: Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.
Protocol 5: Evans Asymmetric Alkylation using a Chiral Auxiliary
This protocol describes the use of an Evans oxazolidinone chiral auxiliary for the asymmetric alkylation of a propionyl group, a versatile method for creating chiral centers.[6][7][8]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Allyl iodide (or other electrophile)
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Acylation of the Auxiliary: Dissolve the Evans auxiliary in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 15 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Work up to isolate the N-propionyl oxazolidinone.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78°C. Generate lithium diisopropylamide (LDA) in a separate flask by adding n-BuLi to diisopropylamine in THF at -78°C. Add the LDA solution to the imide solution to form the enolate. After stirring for 30 minutes, add the electrophile (e.g., allyl iodide) and continue stirring at -78°C.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product. Purify the alkylated product by column chromatography.
-
Cleavage of the Auxiliary: Dissolve the purified product in a mixture of THF and water and cool to 0°C. Add a solution of LiOH and H₂O₂ and stir until the reaction is complete. Work up to isolate the chiral carboxylic acid and recover the chiral auxiliary.
The logical flow for an Evans Asymmetric Alkylation is depicted below.
Caption: Logical Flow of Evans Asymmetric Alkylation.
Quantitative Data for Asymmetric Catalysis Methods
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄/(+)-DIPT | Allylic alcohol | 82 | 96 (ee) | [4] |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α | Unsaturated ester | 95 | 93 (ee) | [4][5] |
| Evans Asymmetric Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl oxazolidinone | High | >98 (de) | [6] |
IV. Enzymatic Asymmetric Reduction
Ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of ketones to chiral alcohols, which are valuable intermediates for (R)-α-lipoic acid synthesis.
Protocol 6: Ketoreductase-Catalyzed Reduction of Ethyl 8-chloro-6-oxooctanoate
This protocol outlines the enzymatic reduction of a keto-ester to the corresponding chiral hydroxy-ester, a key precursor for (R)-α-lipoic acid.
Materials:
-
Ethyl 8-chloro-6-oxooctanoate
-
Ketoreductase (KRED) expressing whole-cell catalyst (e.g., E. coli expressing a suitable KRED)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Reaction Setup: In a buffered solution, suspend the whole-cell biocatalyst. Add the keto-ester substrate and the components of the cofactor regeneration system (e.g., glucose).
-
Enzymatic Reduction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Reaction Monitoring and Workup: Monitor the conversion of the ketone to the alcohol by HPLC or GC. Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction and Purification: Extract the supernatant with an organic solvent. Dry the organic layer and concentrate it to obtain the crude chiral alcohol. Purify the product by column chromatography if necessary.
Quantitative Data for Enzymatic Reduction
| Method | Enzyme | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Asymmetric Reduction | Ketoreductase | Ethyl 8-chloro-6-oxooctanoate | High | >99 | [9] |
Conclusion
The asymmetric synthesis of (R)-α-lipoic acid can be achieved through a variety of effective methods. The choice of a particular strategy depends on factors such as the desired scale of synthesis, cost considerations, and available expertise and equipment. Chemical resolution remains a viable industrial method, while enzymatic resolutions and asymmetric catalysis offer elegant and highly selective alternatives, often under milder and more environmentally friendly conditions. The protocols and data presented herein provide a comprehensive resource for researchers to successfully synthesize this important therapeutic agent.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101063156A - Method for preparing (R)-6-hydroxy-8-chlorine octanoic acid ethyl by enzyme resolution - Google Patents [patents.google.com]
- 4. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition … [ouci.dntb.gov.ua]
Application Notes and Protocols for Chiral Resolution of Racemic Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chiral resolution of racemic α-lipoic acid, a critical process in the development of therapeutic agents, as the R-(+)-enantiomer is the biologically active form. The following sections detail three primary techniques: Enzymatic Resolution, Diastereomeric Salt Formation, and Chiral Chromatography.
Enzymatic Resolution by Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly employed for the resolution of lipoic acid through enantioselective esterification.
Application Note:
This protocol describes the kinetic resolution of racemic α-lipoic acid using lipase (B570770) from Aspergillus oryzae. The enzyme selectively esterifies the (S)-α-lipoic acid, leaving the desired (R)-α-lipoic acid unreacted. This method offers high enantiomeric excess of the final product under mild reaction conditions.
Experimental Protocol:
Materials:
-
Racemic α-lipoic acid
-
Lipase from Aspergillus oryzae
-
n-octanol
-
Heptane
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve racemic α-lipoic acid (1 equivalent) in heptane.
-
Add n-octanol (5 equivalents) to the solution.
-
Add the lipase from Aspergillus oryzae to the mixture.
-
Incubate the reaction at 50°C with agitation for 48 hours.
-
Reaction Quenching and Extraction: After 48 hours, stop the reaction by filtering off the enzyme.
-
Wash the filtrate with phosphate buffer (pH 7.0).
-
Extract the aqueous layer with ethyl acetate.
-
Separation of Unreacted (R)-Lipoic Acid: The unreacted (R)-α-lipoic acid is in the organic phase, while the esterified (S)-lipoic acid remains. To isolate the (R)-enantiomer, extract the organic phase with a 2 M NaOH solution.
-
Acidify the aqueous phase containing the sodium salt of (R)-lipoic acid to pH 2 with 2 M HCl.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-α-lipoic acid.
-
Purification: Purify the resulting (R)-α-lipoic acid by silica gel column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the purified (R)-α-lipoic acid using chiral HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Enzyme Source | Aspergillus oryzae WZ007 | [1] |
| Substrate | Racemic α-lipoic acid | [1] |
| Alcohol | n-octanol | [1] |
| Solvent | Heptane | [1] |
| Temperature | 50°C | [1] |
| Alcohol:Acid Molar Ratio | 5:1 | [1] |
| Reaction Time | 48 hours | [1] |
| Conversion Rate | 75.2% | [1] |
| Enantiomeric Excess (e.e.) of unreacted (R)-α-lipoic acid | 92.5% | [1] |
Experimental Workflow:
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Application Note:
This protocol details the resolution of racemic α-lipoic acid using R-(+)-α-methylbenzylamine as the resolving agent. The diastereomeric salt of R-(+)-α-lipoic acid and R-(+)-α-methylbenzylamine is selectively crystallized from a suitable solvent, allowing for the isolation of the desired R-(+)-enantiomer after liberation from the salt.
Experimental Protocol:
Materials:
-
Racemic α-lipoic acid
-
R-(+)-α-methylbenzylamine
-
Ethyl acetate
-
Water
-
Hydrochloric acid (1 N)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve racemic α-lipoic acid (1 equivalent) in ethyl acetate at an elevated temperature.
-
Add R-(+)-α-methylbenzylamine (0.5-0.6 molar equivalent) to the solution.
-
Cool the mixture to room temperature (e.g., 25°C) over a period of 2 hours to induce crystallization of the diastereomeric salt.
-
Fractional Crystallization: Filter the precipitate and wash it with cold ethyl acetate.
-
The moist salt is then subjected to multiple recrystallizations from ethyl acetate to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the specific optical rotation of the salt.
-
Liberation of (R)-Lipoic Acid: Suspend the purified diastereomeric salt in a mixture of water and cyclohexane at room temperature.
-
With ice cooling, slowly adjust the pH of the aqueous phase to 1 with 1 N hydrochloric acid to break the salt.
-
Warm the mixture (e.g., to 40°C) and separate the organic layer containing the free (R)-α-lipoic acid.
-
Extract the aqueous layer with cyclohexane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain pure (R)-α-lipoic acid.
-
Analysis: Confirm the enantiomeric purity of the final product by measuring its specific optical rotation and by chiral HPLC analysis.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Resolving Agent | R-(+)-α-methylbenzylamine | [2] |
| Molar Ratio (Resolving Agent/Racemic Acid) | 0.5 - 0.6 | [2] |
| Crystallization Solvent | Ethyl acetate | [2] |
| Number of Recrystallizations | 4 | [2] |
| Specific Rotation of Diastereomeric Salt ([α]D²⁰) | +66.0° (c=1, ethanol) | [2] |
| Enantiomer Liberation | 1 N HCl | [2] |
| Extraction Solvent for Free Acid | Cyclohexane | [2] |
Experimental Workflow:
Chiral Chromatography
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Application Note:
This section provides protocols for the analytical separation of lipoic acid enantiomers using High-Performance Liquid Chromatography (HPLC) with different immobilized polysaccharide-based chiral stationary phases. Additionally, it introduces Simulated Moving Bed (SMB) chromatography as a highly efficient, continuous technique for preparative-scale chiral separations, offering significant advantages in terms of productivity and solvent consumption over traditional batch chromatography.
Analytical HPLC Protocols:
Protocol 1: Chiralpak IA-3
-
Column: Chiralpak IA-3 (100 x 4.6 mm ID, 3 µm)[3]
-
Mobile Phase: Methanol / Water / Acetic Acid (84:16:0.1, v/v/v)[3]
-
Flow Rate: 0.6 mL/min[3]
-
Temperature: 27°C[3]
-
Detection: UV at 215 nm[3]
-
Performance: Baseline separation with a resolution > 1.8 within 9 minutes[3].
Protocol 2: CHIRALPAK AD-RH
-
Column: CHIRALPAK AD-RH (150 x 2.1 mm ID, 5 µm)[4]
-
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Methanol[4]
-
Flow Rate: 0.3 mL/min[4]
-
Temperature: 30°C[4]
-
Detection: LC-MS/MS[4]
-
Performance: Resolution > 1.5. Retention times for S-(-)-lipoic acid and R-(+)-lipoic acid were approximately 4.95 and 5.56 minutes, respectively[4].
Quantitative Data for Analytical HPLC:
| Parameter | Method 1 (Chiralpak IA-3) | Method 2 (CHIRALPAK AD-RH) |
| Column | Chiralpak IA-3 (100 x 4.6 mm, 3 µm) | CHIRALPAK AD-RH (150 x 2.1 mm, 5 µm) |
| Mobile Phase | MeOH/H₂O/AcOH (84:16:0.1) | Gradient: 0.1% FA in H₂O / 0.1% FA in MeOH |
| Flow Rate | 0.6 mL/min | 0.3 mL/min |
| Temperature | 27°C | 30°C |
| Resolution (Rs) | > 1.8[3] | > 1.5[4] |
| Run Time | ~9 min[3] | Not specified |
| Detection | UV (215 nm) | LC-MS/MS |
Preparative Scale: Simulated Moving Bed (SMB) Chromatography
For large-scale production of enantiomerically pure lipoic acid, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective continuous separation process.[5][6]
Principle of Operation: SMB simulates the counter-current movement of the solid stationary phase against the mobile phase. This is achieved by a complex setup of columns and valves that periodically switch the inlet (feed and eluent) and outlet (extract and raffinate) ports in the direction of the fluid flow. This continuous process leads to a more efficient use of the stationary phase and a significant reduction in solvent consumption compared to batch preparative HPLC.
Key Advantages:
-
Continuous Process: Allows for high throughput and productivity.
-
Reduced Solvent Consumption: More environmentally friendly and cost-effective.
-
Higher Purity and Yield: Can achieve high levels of purity and recovery of both enantiomers.
-
Efficient Resin Usage: The stationary phase is utilized more effectively than in batch processes.
The development of an SMB process for lipoic acid resolution would involve first optimizing the separation on an analytical and preparative batch scale to select the appropriate chiral stationary phase and mobile phase, followed by translating these conditions to the continuous SMB system.
Logical Workflow for Chiral Chromatography:
References
- 1. Kinetic resolution of alpha-lipoic acid via enzymatic differentiation of a remote stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5281722A - Preparation and use of salts of the pure enantiomers of alpha-lipoic acid - Google Patents [patents.google.com]
- 3. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 4. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-α-lipoic acid (R-LA) is a potent, naturally occurring antioxidant and an essential cofactor for several mitochondrial enzyme complexes. Its therapeutic potential in treating conditions like diabetic neuropathy and neurodegenerative diseases has driven the demand for enantiomerically pure R-LA. Traditional chemical synthesis often yields a racemic mixture of (R)- and (S)-lipoic acid, necessitating challenging and costly resolution steps. Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative for producing the biologically active R-enantiomer.
These application notes provide detailed protocols for two primary enzymatic strategies for synthesizing (R)-lipoic acid: chemoenzymatic synthesis via asymmetric reduction and kinetic resolution of racemic α-lipoic acid . A third approach, de novo biosynthesis using engineered microorganisms , is also discussed.
Chemoenzymatic Synthesis via Asymmetric Reduction of a Prochiral Ketone
This strategy involves the enzymatic reduction of a prochiral keto-ester intermediate to create the desired chiral center, which is then chemically converted to (R)-lipoic acid. A key intermediate is ethyl (R)-8-chloro-6-hydroxyoctanoate.
Signaling Pathway and Experimental Workflow
The chemoenzymatic synthesis begins with a commercially available starting material, which is converted to a prochiral ketone. A ketoreductase (KRED) enzyme, coupled with a cofactor regeneration system (e.g., glucose dehydrogenase), stereoselectively reduces the ketone to the corresponding (R)-alcohol. This chiral alcohol is then chemically converted to (R)-lipoic acid in subsequent steps.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | Keto Reductase HGD-1 | [1] |
| Co-enzyme | Glucose Dehydrogenase (GDH) | [1] |
| Substrate | Ethyl 8-chloro-6-oxooctanoate | [1] |
| Substrate Concentration | 50 g/L | [1] |
| KRED Concentration | 3 g/L | [1] |
| GDH Concentration | 4 g/L | [1] |
| Cofactor (NADPH) | 0.05 g/L | [1] |
| pH | 6.5 - 7.5 | [1] |
| Temperature | 25 - 30 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Conversion Rate | > 95% | [1] |
| Product Yield | 92% | [1] |
| Enantiomeric Excess | > 99% | [1] |
Experimental Protocol: Asymmetric Reduction
-
Enzyme Preparation:
-
Recombinant ketoreductase (e.g., HGD-1) and glucose dehydrogenase can be expressed in E. coli and purified using standard chromatographic techniques or used as a whole-cell catalyst.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Add glucose to the buffer as the co-substrate for cofactor regeneration.
-
Add NADP+ to the reaction mixture.
-
Add the substrate, ethyl 8-chloro-6-oxooctanoate, to a final concentration of 50 g/L.
-
Initiate the reaction by adding the ketoreductase and glucose dehydrogenase to their respective final concentrations.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 25-30°C with constant stirring.
-
Monitor the pH and adjust as necessary to keep it within the 6.5-7.5 range.
-
Track the reaction progress by taking samples periodically and analyzing them by HPLC or GC.
-
-
Work-up and Purification:
-
Once the reaction reaches completion (typically >95% conversion), terminate the reaction by removing the enzyme (e.g., by centrifugation if using whole cells, or by protein precipitation).
-
Extract the product, ethyl (R)-8-chloro-6-hydroxyoctanoate, from the aqueous phase using an organic solvent such as ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified further by silica (B1680970) gel column chromatography.
-
Kinetic Resolution of Racemic α-Lipoic Acid
This method utilizes a lipase (B570770) to selectively esterify one enantiomer of a racemic mixture of α-lipoic acid, allowing for the separation of the desired unreacted enantiomer. Lipase from Aspergillus oryzae has been shown to be effective in preferentially esterifying (S)-lipoic acid.[2]
Experimental Workflow
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | Lipase from Aspergillus oryzae WZ007 | [2] |
| Substrate | Racemic α-lipoic acid | [2] |
| Acyl Acceptor | n-octanol | [2] |
| Solvent | Heptane | [2] |
| Molar Ratio (Alcohol:Acid) | 5:1 | [2] |
| Temperature | 50 °C | [2] |
| Reaction Time | 48 hours | [2] |
| Conversion Rate | 75.2% | [2] |
| Enantiomeric Excess (unreacted substrate) | 92.5% | [2] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Enzyme Preparation:
-
Use commercially available lipase from Aspergillus oryzae, which can be used in its free form or immobilized on a suitable support to facilitate reuse.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve racemic α-lipoic acid in heptane.
-
Add n-octanol to the mixture at a 5:1 molar ratio relative to the lipoic acid.
-
Add the lipase to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction at 50°C with shaking for 48 hours.
-
Monitor the conversion and enantiomeric excess of the remaining (R)-lipoic acid periodically by chiral HPLC.
-
-
Work-up and Separation:
-
After the desired conversion is reached, remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
The remaining mixture contains unreacted (R)-lipoic acid and the (S)-lipoic acid octyl ester.
-
Separate the (R)-lipoic acid from the ester by column chromatography or by selective extraction. For example, (R)-lipoic acid can be extracted into a basic aqueous solution, leaving the ester in the organic phase. The aqueous phase can then be acidified and re-extracted to recover the pure (R)-lipoic acid.
-
De Novo Biosynthesis of (R)-Lipoic Acid
This approach involves the use of genetically engineered microorganisms, such as E. coli, to produce (R)-lipoic acid directly from simple carbon sources or supplemented precursors like octanoic acid. This method leverages the cell's natural biosynthetic machinery.
Biosynthetic Pathway
The biosynthesis in engineered E. coli typically involves the overexpression of key enzymes: lipoate-protein ligase A (LplA) and lipoate synthase (LipA). LplA activates and transfers octanoic acid to a lipoyl domain, and LipA, a radical SAM enzyme, inserts two sulfur atoms to form the lipoyl group. Co-expression of proteins involved in the assembly of iron-sulfur clusters (e.g., IscSUA) can enhance LipA activity.[1]
Quantitative Data
| Parameter | Value | Reference |
| Host Organism | E. coli BL21(DE3) | [1] |
| Key Overexpressed Genes | lplA (E. coli), lipA (Vibrio vulnificus), iscSUA | [1] |
| Precursor | Octanoic acid | [1] |
| Culture Conditions | Shake flask, optimized medium and fermentation conditions | [1] |
| Titer (Shake Flask) | 20.99 µg/L (initial) | [1] |
| Titer (Optimized Shake Flask) | 169.28 µg/L | [1] |
| Titer (with IscSUA co-expression) | 589.30 µg/L | [1] |
General Protocol: Fermentative Production
-
Strain Construction:
-
Clone the genes for lipoate-protein ligase A (lplA) and lipoate synthase (lipA) into a suitable expression vector under the control of an inducible promoter.
-
For enhanced production, co-express genes for iron-sulfur cluster assembly (iscSUA).
-
Transform the expression plasmids into a suitable E. coli host strain, such as BL21(DE3).
-
-
Fermentation:
-
Inoculate a seed culture in a suitable medium (e.g., LB) and grow overnight.
-
Inoculate the production culture in an optimized fermentation medium containing a carbon source, nitrogen source, and necessary salts.
-
Induce protein expression at the appropriate cell density (e.g., mid-log phase) with an inducer (e.g., IPTG).
-
Supplement the culture with the precursor, octanoic acid.
-
Continue the fermentation under controlled conditions of temperature, pH, and aeration.
-
-
Extraction and Purification:
-
After fermentation, harvest the cells by centrifugation.
-
Lyse the cells to release the intracellular (R)-lipoic acid.
-
Separate the cell debris by centrifugation.
-
Extract the (R)-lipoic acid from the supernatant using an appropriate solvent or solid-phase extraction method.
-
Purify the extracted (R)-lipoic acid using chromatographic techniques such as HPLC.
-
These enzymatic methods provide robust and scalable routes to high-purity (R)-lipoic acid, offering significant advantages over traditional chemical synthesis for pharmaceutical and nutraceutical applications.
References
Application Notes and Protocols for the Determination of (R)-lipoic Acid Using High-Performance Liquid Chromatography
These application notes provide detailed methodologies for the quantitative analysis of (R)-lipoic acid, a crucial antioxidant and therapeutic agent. The protocols are intended for researchers, scientists, and professionals in drug development, focusing on the determination of enantiomeric purity in raw materials.
Method 1: Chiral HPLC for Enantiomeric Purity of (R)-lipoic Acid in Raw Materials
This method is designed for the simple and rapid determination of the enantiomeric purity of (R)-(+)-α-lipoic acid and the quantification of the S-(-)-enantiomer impurity in raw materials using a chiral stationary phase.[1][2][3]
Chromatographic Conditions
A summary of the HPLC instrument and conditions is provided in the table below.
| Parameter | Value |
| HPLC System | Shimadzu HPLC system with DGU–20A5R degasser, two LC-20AD pumps, SIL–20A autosampler, CBM-20A communication bus module, SPD-M20A photodiode array (PDA) detector, and CTO-20AC column oven. An Agilent 1100 series HPLC system was also used for intermediate precision validation.[3] |
| Column | Chiralpak IA-3 (100 x 4.6 mm ID, 3 µm) with a Phenomenex C18 guard column (3 x 4 mm ID).[1] |
| Mobile Phase | Methanol / Water / Acetic Acid (84:16:0.1, v/v/v).[1] |
| Flow Rate | 0.6 mL/min.[1] |
| Column Temperature | 27 °C.[1] |
| Detection | PDA detector at 215 nm.[1] |
| Injection Volume | 20 µL.[1] |
| Run Time | 9 minutes.[1] |
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of the S-(-)-lipoic acid impurity.
| Validation Parameter | Result |
| Linearity Range | Not explicitly specified, but the method was validated with spiked samples. |
| LOD | 0.1 µg/mL.[1] |
| LOQ | 0.3 µg/mL.[1] |
| Precision (RSD%) | < 1% for intraday precision.[1] |
| Accuracy (Recovery) | 98-102% for intraday accuracy.[1] |
| Resolution (Rs) | > 1.8 between the two enantiomer peaks.[1] |
Experimental Protocol
1. Reagents and Materials:
-
S-(-)-α-lipoic acid and R-(+)-α-lipoic acid standards (Sigma-Aldrich).
-
R-(+)-lipoic acid tromethamine raw material.
-
Glacial acetic acid (≥ 99.5%).
-
HPLC grade methanol.
-
Deionized water.
2. Standard Solution Preparation:
-
Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of S-(-)-ALA and R-(+)-ALA by dissolving the appropriate amount of each standard in methanol.[1]
-
Diluted S-(-)-ALA Standard Solution (50 µg/mL): Prepare by diluting the S-(-)-ALA stock solution with a methanol:water (1:1) mixture.[1]
-
Working Standard Solution (10 µg/mL S-(-)-ALA): Prepare from the diluted standard solution.[1]
3. Sample Preparation:
-
Sample Solution (500 µg/mL R-(+)-ALA): Accurately weigh and dissolve the R-(+)-lipoic acid tromethamine raw material in the appropriate solvent to achieve a concentration of 500 µg/mL.[1]
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 27 °C.[1]
-
Set the PDA detector wavelength to 215 nm.[1]
-
Inject 20 µL of the blank (methanol:water 1:1), standard solutions, and sample solutions.[1]
-
Run the analysis for 9 minutes.[1]
-
Identify and integrate the peaks for S-(-)-lipoic acid and R-(+)-lipoic acid. The S-enantiomer is the impurity and elutes before the main R-enantiomer peak.
5. System Suitability:
-
The resolution between the R-(+) and S-(-) peaks should be greater than 1.8.[1]
6. Data Analysis:
-
Quantify the amount of S-(-)-lipoic acid impurity in the R-(+)-lipoic acid raw material using the calibration curve generated from the standard solutions.
Workflow Diagram
Caption: Workflow for the chiral HPLC analysis of (R)-lipoic acid.
Method 2: Chiral LC-MS/MS for (R)- and (S)-lipoic Acid in Rat Plasma
This method provides a sensitive and selective approach for the simultaneous determination of R-α-lipoic acid and S-α-lipoic acid in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| LC System | Not explicitly specified, coupled to a mass spectrometer. |
| Column | CHIRALPAK® IE C18 (250 mm × 4.6 mm, 5 µm).[4] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (52:48, v/v).[4] |
| Flow Rate | 0.9 mL/min.[4] |
| Ionization Source | Negative Electrospray Ionization (ESI).[4] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM).[4] |
| Internal Standard | Deuterated lipoic acid.[4] |
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL for both R- and S-enantiomers.[4] |
| LOD | Not specified. |
| LOQ | 5 ng/mL.[4] |
| Precision | Not explicitly detailed but plasma samples were reported to be stable. |
| Accuracy | Not explicitly detailed but plasma samples were reported to be stable. |
Experimental Protocol
1. Reagents and Materials:
-
R-α-lipoic acid and S-α-lipoic acid standards.
-
Deuterated lipoic acid (internal standard).
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Rat plasma.
2. Standard and Sample Preparation:
-
Stock and Working Standards: Prepare stock and working standard solutions of R-α-lipoic acid, S-α-lipoic acid, and the internal standard in an appropriate solvent.
-
Plasma Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).[4]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
3. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Inject the prepared sample supernatant onto the column.
-
Perform the chromatographic separation using the specified isocratic mobile phase and flow rate.[4]
-
Detect the analytes and internal standard using the mass spectrometer in MRM mode with negative ESI.[4]
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the concentrations of R-α-lipoic acid and S-α-lipoic acid in the plasma samples from the calibration curves.
Signaling Pathway/Logical Relationship Diagram
Caption: Workflow for the LC-MS/MS analysis of lipoic acid enantiomers in plasma.
References
- 1. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 2. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase - 분석과학 - 한국분석과학회 - KISS [kiss.kstudy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Quantifying (R)-lipoate in Biological Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of (R)-lipoic acid ((R)-LA) in various biological samples. The methodologies covered are primarily focused on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent and reliable techniques for this application. Additionally, this guide includes information on relevant signaling pathways involving (R)-LA to provide a broader context for its biological significance.
Introduction to (R)-lipoate Quantification
(R)-lipoic acid, the biologically active enantiomer of lipoic acid, is a potent antioxidant and an essential cofactor for mitochondrial dehydrogenase enzyme complexes.[1][2] Its quantification in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies, diagnostics, and understanding its role in various physiological and pathological processes. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological sample.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible method for the quantification of this compound. Various detection methods can be coupled with HPLC, including Ultraviolet (UV), Electrochemical (EC), and Fluorescence detection. Chiral stationary phases are necessary for the enantioselective separation of (R)- and (S)-lipoic acid.
Sample Preparation for HPLC Analysis
Plasma/Serum:
-
To 200 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Urine:
-
Centrifuge the urine sample at 5,000 x g for 15 minutes to remove particulate matter.
-
For cleanup, solid-phase extraction (SPE) is recommended. Use a suitable SPE cartridge (e.g., Oasis MAX).[3][4]
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Tissues:
-
Homogenize the tissue sample (e.g., 100 mg) in 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Add an equal volume of acetonitrile to the homogenate for protein precipitation.
-
Follow steps 2-5 as described for plasma/serum preparation.
HPLC Protocol with UV Detection
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral column is essential for separating the enantiomers. For example, a CHIRALPAK AD-3R column.[3][4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM formic acid (e.g., 25:25:50, v/v/v) is a common mobile phase.[3][4]
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Detection Wavelength: 210 nm for lipoic acid.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve prepared with known concentrations of (R)-lipoic acid standard.
Quantification of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound due to its high sensitivity and specificity.
Sample Preparation for LC-MS/MS Analysis
Sample preparation methods are similar to those for HPLC, with a strong emphasis on clean-up to minimize matrix effects in the mass spectrometer. Protein precipitation is a common first step for plasma and tissue samples.[5] For urine, solid-phase extraction is often employed.[3][4]
LC-MS/MS Protocol
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Flow Rate: 0.3 to 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for lipoic acid.[3][4]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for lipoic acid are typically m/z 205.0 → 171.0. An internal standard, such as a deuterated analog, should be used for accurate quantification.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Enzymatic Assay Considerations
Direct enzymatic assays for the quantification of (R)-lipoic acid are not commonly reported in the literature. The prevalent methods are chromatographic due to their high sensitivity and specificity. However, it is possible to indirectly assess the presence of functional lipoic acid by measuring the activity of lipoate-dependent enzymes, such as the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex.[1] These assays measure the rate of NADH production, which is coupled to the oxidation of the respective substrates.
A homogeneous enzyme immunoassay for lipoic acid has also been developed using the pyruvate dehydrogenase complex, with a detection limit of 5 x 10⁻⁶ M.[4] This method, however, relies on the production of specific antibodies and a competitive binding format rather than a direct measurement of enzymatic activity dependent on this compound concentration.
Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from LC-MS/MS methods for the analysis of this compound in biological samples.
| Parameter | Plasma/Blood | Urine | Tissues |
| Linearity Range | 5 - 5000 ng/mL | 0.5 - 100 ng/mL | 0.1 - 100 ng/g |
| LLOQ | 5 ng/mL[6][7] | 0.5 ng/mL[3][4] | 0.1 ng/g[5] |
| LOD | 1 ng/mL | 0.1 ng/mL[3][4] | 0.05 ng/g |
| Recovery | >85% | >90% | >80% |
| Precision (%RSD) | <15% | <10% | <15% |
| Accuracy (%) | 85-115% | 90-110% | 85-115% |
Experimental Workflows and Signaling Pathways
General Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
(R)-lipoic Acid and AMPK Signaling Pathway
(R)-lipoic acid is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and fatty acid oxidation.
Caption: (R)-lipoic acid activates the AMPK signaling pathway.
(R)-lipoic Acid and Nrf2 Signaling Pathway
(R)-lipoic acid can also induce the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of the cellular antioxidant response.
Caption: (R)-lipoic acid activates the Nrf2 antioxidant pathway.
References
- 1. Case Western Reserve University [case.edu]
- 2. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of alpha-ketoglutarate dehydrogenase activity in tissue extracts and human platelets using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homogeneous enzyme immunoassay for lipoic acid based on the pyruvate dehydrogenase complex: a model for an assay using a conjugate with one ligand per subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]
- 7. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-Lipoic Acid as a Therapeutic Agent for Diabetes
Introduction
(R)-alpha-lipoic acid (RLA), a naturally occurring dithiol compound, is an essential cofactor for mitochondrial bioenergetic reactions.[1][2] As the R-enantiomer, it is the form synthesized in the body and is considered more biologically active than the racemic mixture of R/S-lipoic acid commonly found in supplements.[3] RLA has garnered significant attention as a potential therapeutic agent for diabetes and its complications due to its potent antioxidant, anti-inflammatory, and insulin-mimetic properties.[1][4] It functions by directly scavenging reactive oxygen species (ROS), regenerating endogenous antioxidants like glutathione (B108866) and Vitamin C, and modulating key signaling pathways involved in glucose and lipid metabolism.[2][5] These diverse actions suggest that RLA may help improve glycemic control, enhance insulin (B600854) sensitivity, and mitigate diabetes-associated complications such as neuropathy and retinopathy.[1][6]
Mechanism of Action
RLA exerts its therapeutic effects in diabetes through multiple, interconnected mechanisms. It is readily absorbed and converted intracellularly to its reduced form, dihydrolipoic acid (DHLA), both of which are potent antioxidants.[1][4][5] The primary mechanisms include improving insulin signaling, activating cellular energy sensors, and bolstering the endogenous antioxidant defense system.
-
Enhancement of Insulin Signaling: RLA has been shown to mimic insulin's effects by activating critical components of the insulin signaling pathway. It can stimulate the tyrosine phosphorylation of the insulin receptor substrate (IRS-1) and activate downstream effectors like PI3K and Akt (Protein Kinase B).[4][7] This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues, thereby increasing cellular glucose uptake from the blood.[3][4][8]
-
Activation of AMP-Activated Protein Kinase (AMPK): RLA is a known activator of AMPK, a crucial cellular energy sensor.[2][9][10] AMPK activation in skeletal muscle stimulates glucose uptake and fatty acid oxidation, while its activation in the liver can inhibit gluconeogenesis (the production of glucose).[11] This action contributes significantly to RLA's ability to improve insulin sensitivity and lower blood glucose levels.[10] The activation of AMPK by RLA can occur directly or indirectly through the Ca2+/calmodulin-dependent protein kinase (CaMKK).[4][11]
-
Upregulation of the Nrf2 Antioxidant Pathway: Oxidative stress is a key contributor to the development of diabetic complications.[1] RLA effectively combats this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that, once activated, moves into the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of protective genes.[12] These include enzymes like heme oxygenase-1 (HO-1), glutathione peroxidase, and superoxide (B77818) dismutase (SOD), which collectively enhance the cell's capacity to neutralize ROS.[3][7]
Visualized Signaling Pathways
// Pathway connections RLA -> InsulinReceptor [label=" Activates", color="#34A853"]; InsulinReceptor -> IRS1 [label=" Phosphorylates", color="#202124"]; IRS1 -> PI3K [label=" Activates", color="#34A853"]; PI3K -> Akt [label=" Activates", color="#34A853"]; Akt -> GLUT4_vesicle [label=" Promotes\nTranslocation", color="#34A853"]; GLUT4_vesicle -> GLUT4_mem [style=dashed, arrowhead=normal, color="#4285F4"]; GLUT4_mem -> Glucose [label=" Facilitates\nUptake", style=dashed, arrowhead=normal, color="#4285F4", dir=back];
// Diagram Style graph [fontname="Arial", label="Figure 1: RLA enhances glucose uptake via the Insulin Signaling Pathway.", labelloc=b, fontsize=12]; } dot Caption: (R)-Lipoic Acid enhances glucose uptake via the Insulin Signaling Pathway.
// Pathway connections RLA -> CaMKK [label=" Activates", color="#34A853"]; CaMKK -> AMPK [label=" Phosphorylates &\nActivates", color="#34A853"];
AMPK -> GlucoseUptake [color="#34A853"]; AMPK -> FAO [color="#34A853"]; AMPK -> Gluconeogenesis [color="#EA4335", arrowhead=tee];
// Diagram Style graph [fontname="Arial", label="Figure 2: RLA activates AMPK to regulate glucose and lipid metabolism.", labelloc=b, fontsize=12]; } dot Caption: RLA activates AMPK to regulate glucose and lipid metabolism.
// Pathway connections RLA -> Keap1_Nrf2 [label=" Induces Dissociation", color="#EA4335", arrowhead=tee]; Keap1_Nrf2 -> Nrf2_cyto [label=" Releases", color="#202124"]; Nrf2_cyto -> Nrf2_nuc [label=" Translocates", style=dashed, color="#4285F4"]; Nrf2_nuc -> ARE [label=" Binds to", color="#202124"]; ARE -> AntioxidantGenes [label=" Promotes\nTranscription", color="#34A853"];
// Diagram Style graph [fontname="Arial", label="Figure 3: RLA activates the Nrf2 antioxidant response pathway.", labelloc=b, fontsize=12]; } dot Caption: RLA activates the Nrf2 antioxidant response pathway.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of (R)-lipoic acid is supported by data from both animal models and human clinical trials.
Table 1: Efficacy of (R)-Lipoic Acid in a High-Fat Diet/STZ-Induced Diabetic Rat Model [4]
This table summarizes data from a study where diabetic rats were treated with RLA (100 mg/kg) daily for 4 weeks.
| Parameter | Diabetic Control (Mean ± SEM) | RLA-Treated (Mean ± SEM) | % Change vs. Control | P-Value |
| Blood Glucose (mg/dL) | >250 | Significantly Reduced | Data not quantified | < 0.001 |
| Serum Triglycerides (mg/dL) | 107.9 ± 2.5 | 86.8 ± 2.0 | ↓ 19.6% | < 0.001 |
| Total Cholesterol (mg/dL) | 130.6 ± 3.8 | 88.4 ± 3.1 | ↓ 32.3% | < 0.001 |
| HDL Cholesterol (mg/dL) | 37.2 ± 1.7 | 45.8 ± 1.7 | ↑ 23.1% | < 0.01 |
| LDL Cholesterol (mg/dL) | 71.9 ± 3.6 | 25.2 ± 2.9 | ↓ 64.9% | < 0.001 |
| VLDL Cholesterol (mg/dL) | 21.6 ± 0.5 | 17.4 ± 0.4 | ↓ 19.4% | < 0.001 |
| Insulin Sensitivity (TyG-Index) | 10.1 ± 0.03 | 9.0 ± 0.05 | ↑ (Improved Sensitivity) | < 0.001 |
Data adapted from a study in a high-fat diet and low-dose streptozotocin-induced rat model. The TyG-Index is inversely correlated with insulin sensitivity (a lower value indicates better sensitivity).
Table 2: Summary of Effects from Human Clinical Trials on Alpha-Lipoic Acid (ALA)
This table consolidates findings from various clinical trials investigating ALA supplementation in patients with type 2 diabetes or metabolic syndrome. Doses and durations varied across studies.
| Parameter | Dosage Range (mg/day) | Duration | Outcome | References |
| HbA1c | 600 | 91 days | In a small subset of patients (3 of 13), HbA1c dropped by >25%. | [13][14] |
| Fasting Blood Sugar (FBS) | 600 | 12 weeks | Significant decrease compared to placebo. | [15] |
| Insulin Resistance (HOMA-IR) | 600 | 12 weeks | Significant decrease compared to placebo. | [15] |
| Insulin Sensitivity | 600 - 1800 (oral) | 4 weeks | Improved insulin sensitivity by ~25%. | [3] |
| Insulin Sensitivity | 1000 (IV) | Single dose | Improved insulin-stimulated glucose disposal by 50%. | [3] |
Experimental Protocols
Protocol 1: Induction and Assessment of a T2DM Rat Model for Evaluating (R)-Lipoic Acid Efficacy
This protocol provides a methodology for inducing a type 2 diabetes model that mimics human metabolic syndrome and for assessing the therapeutic effects of RLA.[4]
Objective: To establish a high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced T2DM rat model to evaluate the effects of (R)-lipoic acid on glycemic control, lipid profiles, and insulin sensitivity.
Materials and Reagents:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard rat chow
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
(R)-Lipoic Acid (research grade)
-
Vehicle (e.g., 1% Carboxymethyl cellulose (B213188) sodium)
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA and serum separator tubes)
-
Assay kits for triglycerides, total cholesterol, HDL, and insulin.
Experimental Workflow Diagram
// Connections Start -> Diet; Diet -> Induction; Induction -> Stabilization; Stabilization -> Treatment; Treatment -> Monitoring [label="During Treatment"]; Treatment -> Endpoint; Endpoint -> End;
// Diagram Style graph [fontname="Arial", label="Figure 4: Experimental workflow for evaluating RLA in a T2DM rat model.", labelloc=b, fontsize=12]; } dot Caption: Experimental workflow for evaluating RLA in a T2DM rat model.
Procedure:
-
Acclimatization (1 Week): House rats in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
-
Dietary Intervention (3 Weeks):
-
Control Group: Continue feeding standard chow.
-
Diabetic Groups: Switch to a high-fat diet (HFD) to induce insulin resistance.
-
-
Induction of Diabetes (End of Week 3):
-
Fast the HFD-fed rats overnight (8-12 hours).
-
Freshly prepare STZ solution in ice-cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (35 mg/kg body weight) to the HFD-fed rats. This low dose selectively damages pancreatic β-cells, mimicking the T2DM state in an insulin-resistant animal.
-
Inject the control group with an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes (1 Week Post-STZ):
-
Monitor blood glucose levels from tail vein blood using a glucometer.
-
Animals with random blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[4]
-
-
Treatment Phase (4 Weeks):
-
Divide the confirmed diabetic animals into two groups: Diabetic Control and RLA-Treated.
-
Diabetic Control Group: Administer the vehicle (e.g., 1% sodium CMC) daily via oral gavage.
-
RLA-Treated Group: Administer RLA (e.g., 100 mg/kg), dissolved or suspended in the vehicle, daily via oral gavage.[4]
-
The non-diabetic control group also receives the vehicle daily.
-
-
Monitoring: Record body weight, food intake, and non-fasting blood glucose levels weekly throughout the treatment period.
-
Endpoint Analysis (End of Treatment):
-
Fast animals overnight.
-
Collect blood via cardiac puncture or other appropriate method.
-
Separate serum and plasma for biochemical analysis.
-
Measure fasting blood glucose, serum insulin, triglycerides, total cholesterol, HDL-C, and LDL-C using commercial assay kits.
-
Calculate the Triglyceride-Glucose Index (TyG-Index) as an indicator of insulin resistance: TyG = Ln [Fasting Triglycerides (mg/dL) * Fasting Glucose (mg/dL) / 2].
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare differences between the groups. A p-value < 0.05 is typically considered statistically significant.
References
- 1. [PDF] Alpha-lipoic acid: molecular mechanisms and therapeutic potential in diabetes. | Semantic Scholar [semanticscholar.org]
- 2. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipoic acid in animal models and clinical use in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-lipoic acid increases insulin sensitivity by activating AMPK in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Lipoic Acid in Diabetic Neuropathy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and symptoms such as pain, numbness, and tingling. Oxidative stress is a key pathogenic factor in its development. (R)-lipoic acid ((R)-LA), the naturally occurring enantiomer of alpha-lipoic acid, is a potent antioxidant that has been investigated as a therapeutic agent for diabetic neuropathy. These application notes provide a summary of key findings and detailed protocols for researchers studying the effects of (R)-LA on this condition. While many studies have used a racemic mixture of (R)- and (S)-lipoic acid, this document will focus on the available data for the (R)-enantiomer where possible and specify when a racemic mixture was used.
Data Presentation
Table 1: Summary of Clinical Trials with Alpha-Lipoic Acid in Diabetic Neuropathy
| Study Name | N | Treatment | Duration | Key Outcomes | Citation |
| ALADIN | 328 | 1200 mg, 600 mg, 100 mg ALA or placebo (IV) | 3 weeks | Significant reduction in total symptom score (TSS) with 600 mg and 1200 mg ALA compared to placebo. | [1] |
| ALADIN II | 65 | 1200 mg, 600 mg ALA or placebo (oral) | 2 years | Significant improvement in sural sensory nerve conduction velocity (SNCV) and sensory nerve action potential (SNAP) with both ALA doses compared to placebo in a subgroup analysis. | [2] |
| SYDNEY 2 | 181 | 600 mg, 1200 mg, 1800 mg ALA or placebo (oral) | 5 weeks | Significant improvement in TSS, stabbing and burning pain, and Neuropathy Symptom Score (NSC) in all ALA groups. 600 mg once daily was found to have the optimal risk-to-benefit ratio. | [3] |
| NATHAN 1 | 460 | 600 mg ALA or placebo (oral) | 4 years | No significant difference in the primary composite endpoint, but a clinically meaningful improvement and prevention of progression of neuropathic impairments (NIS and NIS-LL) was observed with ALA. | [4] |
Table 2: Summary of Preclinical Studies with Alpha-Lipoic Acid in Diabetic Neuropathy
| Animal Model | Treatment | Duration | Key Outcomes | Citation |
| Streptozotocin (B1681764) (STZ)-induced diabetic rats | 100 mg/kg ALA (oral) | Not specified | Improved nerve conduction velocity (NCV) and promoted nerve regeneration, even with persistent hyperglycemia. | [5] |
| Streptozotocin (STZ)-induced diabetic rats | 30-120 mg/kg ALA (IP) | 1 week | Alleviated neuropathic pain by downregulating TRPV1 receptors via NF-κB pathways. | [5] |
| Experimental diabetic rats | 100-350 mg/kg/day ALA | Not specified | Improved nerve blood flow, vascular relaxation, motor nerve conduction velocity, and reduced oxidative stress markers (TBARS). | [5] |
Signaling Pathways
(R)-lipoic acid exerts its neuroprotective effects through multiple mechanisms, primarily by combating oxidative stress and modulating inflammatory pathways.
Caption: Mechanism of (R)-Lipoic Acid in Diabetic Neuropathy.
Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy in Rodents
This protocol describes the induction of diabetes in rats using streptozotocin (STZ), a common model for studying diabetic neuropathy.[5]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
(R)-lipoic acid
-
Vehicle for (R)-LA (e.g., saline, corn oil)
-
Glucose meter and test strips
Procedure:
-
Fast rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal (IP) injection of STZ (typically 50-65 mg/kg).
-
Confirm diabetes 48-72 hours after injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 4-8 weeks for the development of diabetic neuropathy, which can be assessed by measuring nerve conduction velocity and pain-related behaviors.
-
Initiate treatment with (R)-lipoic acid or vehicle. Administration can be oral (gavage) or intraperitoneal. A common dose range in preclinical studies is 30-120 mg/kg/day.[5]
-
Continue treatment for the desired duration (e.g., 1-8 weeks).
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, perform functional and molecular assessments.
Caption: Workflow for Preclinical Study of (R)-LA in Diabetic Neuropathy.
Protocol 2: Assessment of Neuropathic Pain (Von Frey Test)
This protocol measures mechanical allodynia, a common symptom of neuropathic pain.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and increase or decrease the force according to the animal's response.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Repeat the measurement for both hind paws.
Protocol 3: Measurement of Nerve Conduction Velocity (NCV)
NCV is a key electrophysiological measure of nerve function that is often impaired in diabetic neuropathy.[5]
Materials:
-
Anesthetized rodent
-
Stimulating and recording electrodes
-
Electrophysiology recording system (amplifier, data acquisition)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Maintain the animal's body temperature at 37°C.
-
For sciatic motor NCV, place stimulating electrodes at the sciatic notch and the Achilles tendon.
-
Place recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal electrical stimulus at both stimulation sites and record the resulting compound muscle action potentials (CMAPs).
-
Measure the latency of the CMAP from each stimulation site.
-
Measure the distance between the two stimulation sites.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
Conclusion
The available evidence from both clinical and preclinical studies suggests that (R)-lipoic acid (or racemic alpha-lipoic acid) is a promising agent for the treatment of diabetic neuropathy.[6][7] It has been shown to improve neuropathic symptoms and deficits, likely through its potent antioxidant and anti-inflammatory properties.[5][8] The provided protocols offer a starting point for researchers wishing to further investigate the mechanisms of action and therapeutic potential of (R)-lipoic acid in this context. Future studies should aim to further delineate the specific effects of the (R)-enantiomer compared to the racemic mixture and to optimize dosing and treatment duration for maximal therapeutic benefit.
References
- 1. Treatment of symptomatic diabetic peripheral neuropathy with the anti-oxidant alpha-lipoic acid. A 3-week multicentre randomized controlled trial (ALADIN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Alpha Lipoic Acid in Diabetic Neuropathy. | Semantic Scholar [semanticscholar.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Efficacy and Safety of Antioxidant Treatment With α-Lipoic Acid Over 4 Years in Diabetic Polyneuropathy: The NATHAN 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scispace.com [scispace.com]
(R)-Lipoate in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-lipoate, the naturally occurring enantiomer of alpha-lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial enzymes. Its ability to cross the blood-brain barrier and mitigate oxidative stress and mitochondrial dysfunction has positioned it as a promising therapeutic agent in neurodegenerative disease research. These application notes provide a comprehensive overview of the use of this compound in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Efficacy of this compound in Neurodegenerative Disease Models
The following tables summarize the quantitative outcomes of this compound administration in various animal models of neurodegenerative diseases.
Table 1: Effects of this compound in Huntington's Disease Models
| Animal Model | Treatment Details | Key Findings | Reference |
| R6/2 Transgenic Mice | Dietary supplementation | Significant increase in survival | [1][2] |
| N171-82Q Transgenic Mice | Dietary supplementation | Significant increase in survival | [1][2] |
Table 2: Effects of this compound in Parkinson's Disease Models
| Animal Model | Treatment Details | Key Findings | Reference |
| 6-OHDA-induced rat model | 100 mg/kg or 200 mg/kg, intraperitoneally | Decreased apomorphine-induced rotations, increased locomotor activity, decreased lipid peroxidation and nitrite (B80452) levels.[3] | |
| 6-OHDA-induced rat model | 31.5 mg/kg or 63 mg/kg in combination with L-DOPA | Reduced L-DOPA-induced dyskinesia, decreased MDA levels, and upregulated GSH activity.[4][5] | |
| 6-OHDA-induced rat model | Not specified | Inhibited the decrease in TH-positive neurons, SOD activity, and GSH content in the substantia nigra.[6] |
Table 3: Effects of this compound in Alzheimer's Disease and Aging Models
| Animal Model/Patient Population | Treatment Details | Key Findings | Reference |
| 3xTg-AD mice (12 months old) | 0.23% w/v in drinking water for 4 weeks | Increased brain glucose uptake (SUV = 3.1 vs. 1.8 in untreated).[7] | |
| APP23/PS45 transgenic mice | Not specified | Significantly increased spontaneous alternation percentage in Y-maze (62.86% vs. 50.08% in untreated).[6][8] | |
| Aged F344 rats | 40 mg/kg body weight, intraperitoneally | Restored cerebral GSH levels and improved GSH/GSSG ratios in the brain and heart.[9][10] | |
| Alzheimer's Disease Patients | 600 mg/day | Stabilization of cognitive functions (MMSE and ADAScog scores) over 48 months in patients with mild dementia.[11][12] | |
| Alzheimer's Disease Patients with and without Diabetes | 600 mg/day | Significant improvement in MMSE scores in 43% of diabetic and 23% of non-diabetic patients.[13][14][15] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of critical signaling pathways involved in cellular stress response and survival.
Nrf2/ARE Signaling Pathway
This compound is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[16][17][18] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those involved in glutathione (B108866) synthesis.[16][17][18]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[5][19][20][21][22][23] this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes cell survival.[5][19][20][21][22][23] This pathway is often dysregulated in neurodegenerative diseases, and its activation by this compound represents a key neuroprotective mechanism.[5][19][20][21][22][23]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the efficacy of this compound in neurodegenerative disease research.
Protocol 1: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay) in Brain Tissue
This protocol is adapted from the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Brain tissue homogenate (10% w/v in ice-cold 1.15% KCl)
-
8.1% Sodium dodecyl sulfate (B86663) (SDS)
-
20% Acetic acid solution (pH 3.5)
-
0.8% Thiobarbituric acid (TBA)
-
n-butanol:pyridine mixture (15:1, v/v)
-
Malondialdehyde bis(dimethyl acetal) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
To 0.2 mL of brain tissue homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution, and 1.5 mL of 0.8% TBA.
-
Bring the final volume to 4.0 mL with distilled water.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and add 1.0 mL of distilled water and 5.0 mL of n-butanol:pyridine mixture.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 4,000 rpm for 10 minutes.
-
Aspirate the upper organic layer and measure its absorbance at 532 nm.
-
Prepare a standard curve using malondialdehyde bis(dimethyl acetal).
-
Express the results as nmol of MDA per mg of protein. Protein concentration can be determined using a standard method like the Bradford assay.
Protocol 2: Assessment of Superoxide (B77818) Dismutase (SOD) Activity
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Materials:
-
Brain tissue homogenate (in potassium phosphate (B84403) buffer with Triton X-100)
-
Reaction mixture:
-
50 mM Potassium phosphate buffer (pH 7.8)
-
0.1 mM EDTA
-
13 mM L-methionine
-
75 µM NBT
-
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, EDTA, L-methionine, and NBT.
-
In a test tube or microplate well, add an appropriate volume of the brain tissue homogenate.
-
Add the reaction mixture to the sample.
-
Initiate the reaction by adding 2 µM riboflavin and exposing the samples to a uniform light source (e.g., a fluorescent lamp) for 15 minutes. A reaction mixture without the homogenate serves as a control.
-
Measure the absorbance at 560 nm. The percentage of inhibition of NBT reduction is proportional to the SOD activity.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
Express the results as units of SOD activity per mg of protein.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) in Cultured Neurons using TMRM
This protocol describes the use of the potentiometric dye Tetramethylrhodamine, methyl ester (TMRM) to measure changes in mitochondrial membrane potential.[11][13][14][24][25]
Materials:
-
Cultured neurons (e.g., primary cortical neurons or SH-SY5Y cells)
-
TMRM stock solution (10 mM in DMSO)
-
Imaging buffer (e.g., Tyrode's buffer or HBSS)
-
Fluorescence microscope equipped with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.
Procedure:
-
Culture neurons on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Prepare a working solution of TMRM in the imaging buffer at a final concentration of 20-100 nM.
-
Wash the cells twice with the imaging buffer.
-
Incubate the cells with the TMRM working solution for 30-45 minutes at 37°C, protected from light.
-
After incubation, wash the cells again with the imaging buffer to remove excess dye.
-
Acquire baseline fluorescence images of the cells.
-
To induce depolarization, add a known concentration of FCCP (e.g., 1-10 µM) and acquire a time-lapse series of images to monitor the decrease in TMRM fluorescence.
-
Quantify the fluorescence intensity of individual mitochondria or whole cells over time using image analysis software. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol 4: Assessment of Glutathione Peroxidase (GPx) Activity
This protocol is an indirect assay that measures the consumption of NADPH.[19][26][27]
Materials:
-
Brain tissue homogenate (in a buffer containing a reducing agent like 2-mercaptoethanol)
-
Assay Buffer (e.g., 50 mM TRIS-HCl, pH 7.5, with 5 mM EDTA)
-
NADPH solution
-
Glutathione Reductase solution
-
Reduced Glutathione (GSH) solution
-
Substrate (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH, Glutathione Reductase, and GSH.
-
Add the brain tissue homogenate to a cuvette or microplate well.
-
Add the reaction mixture to the sample.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over several minutes. The rate of NADPH consumption is proportional to the GPx activity.
-
Calculate the GPx activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Express the results as units of GPx activity per mg of protein.
Protocol 5: Assessment of Catalase (CAT) Activity
This protocol is based on the measurement of the breakdown of hydrogen peroxide (H₂O₂).[1][3][20][21]
Materials:
-
Brain tissue or neuronal cell lysate
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Spectrophotometer or microplate reader capable of reading absorbance at 240 nm
Procedure:
-
Add a small volume of the sample (lysate) to a quartz cuvette or UV-transparent microplate.
-
Add potassium phosphate buffer to the cuvette/well.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes. The decomposition of H₂O₂ results in a decrease in absorbance.
-
Calculate the catalase activity using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Express the results as units of CAT activity per mg of protein.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.
References
- 1. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. sciencellonline.com [sciencellonline.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-lipoic acid alleviates cognitive deficits in transgenic APP23/PS45 mice through a mitophagy-mediated increase in ADAM10 α-secretase cleavage of APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-Dependent Modulation of Synaptic Plasticity and Insulin Mimetic Effect of Lipoic Acid on a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-lipoic acid alleviates cognitive deficits in transgenic APP23/PS45 mice through a mitophagy-mediated increase in ADAM10 α-secretase cleavage of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. Alpha-lipoic acid as a new treatment option for Alzheimer's disease--a 48 months follow-up analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Lipoic Acid Therapy on Cognitive Functioning in Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alpha lipoic acid inhibits oxidative stress-induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2-mediated protective effect of alpha-lipoic acid on synaptic oxidative damage and inhibition of PKC/ERK/CREB pathway in bisphenol A-exposed HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2.8. Analysis of Catalase (CAT) Activity [bio-protocol.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Clinical trial fails to find antioxidant Alzheimer’s benefit [nutraingredients.com]
- 24. oxfordbiomed.com [oxfordbiomed.com]
- 25. sciencellonline.com [sciencellonline.com]
- 26. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
Application Notes: Investigating the Influence of (R)-Lipoic Acid on Insulin Signaling Pathways
Introduction
(R)-lipoic acid (R-LA), a naturally occurring antioxidant, has garnered significant interest for its potential therapeutic applications in conditions associated with insulin (B600854) resistance, such as type 2 diabetes.[1][2] Emerging evidence suggests that R-LA can enhance glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue by modulating key components of the insulin signaling cascade.[2][3][4] These application notes provide a comprehensive overview of the protocols and methodologies employed to elucidate the effects of R-LA on insulin signaling, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
(R)-lipoic acid is believed to exert its insulin-mimetic effects through a multi-faceted mechanism. Studies have indicated that R-LA can directly activate the insulin receptor, leading to the phosphorylation and activation of downstream signaling molecules.[1][3][5] This includes the phosphorylation of insulin receptor substrate-1 (IRS-1), the activation of phosphoinositide 3-kinase (PI3K), and the subsequent phosphorylation of Akt/protein kinase B.[1][6][7][8][9] The activation of this pathway culminates in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating increased glucose uptake from the bloodstream.[1][2][10][11] Some research also suggests that R-LA may have an impact on other signaling molecules, such as p38 mitogen-activated protein kinase (MAPK), which could also play a role in GLUT4 activation and glucose transport.[7][10]
Experimental Protocols
This section details the key experimental protocols to assess the impact of (R)-lipoic acid on insulin signaling.
Cell Culture and Treatment
a. Cell Lines:
-
3T3-L1 Adipocytes: A widely used and well-characterized model for studying adipocyte differentiation and insulin-stimulated glucose uptake.
-
L6 Myotubes: A rat skeletal muscle cell line that is a valuable tool for investigating glucose transport and insulin signaling in muscle tissue.[7][10]
b. Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation of 3T3-L1 preadipocytes into mature adipocytes, a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) is used.
-
L6 myoblasts are differentiated into myotubes by switching to a low-serum medium.
c. (R)-Lipoic Acid and Insulin Treatment:
-
Prior to treatment, cells are serum-starved for a defined period (e.g., 4-12 hours) to establish a baseline.
-
(R)-lipoic acid is typically dissolved in an appropriate solvent (e.g., DMSO or ethanol) and added to the culture medium at various concentrations (ranging from µM to mM) for different incubation times (from minutes to hours).
-
For insulin stimulation, insulin is added to the medium at a final concentration of typically 10-100 nM for a short duration (e.g., 15-30 minutes).
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
a. Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled glucose analog like 2-deoxy-D-[³H]glucose. The amount of internalized analog is then quantified.
b. Protocol:
-
Seed cells in a multi-well plate and differentiate as required.
-
Serum-starve the cells.
-
Pre-treat the cells with (R)-lipoic acid for the desired time and concentration.
-
Stimulate with insulin for the final 15-30 minutes of the pre-treatment period.
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate the cells with the glucose analog (e.g., 2-NBDG or 2-deoxy-D-[³H]glucose) for a defined period.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells.
-
Measure the fluorescence (for 2-NBDG) using a plate reader or radioactivity (for radiolabeled glucose) using a scintillation counter.
-
Normalize the glucose uptake to the total protein content in each well.
Western Blotting for Insulin Signaling Proteins
This technique is used to detect and quantify the phosphorylation status of key proteins in the insulin signaling pathway.
a. Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.
b. Protocol:
-
Culture and treat cells with (R)-lipoic acid and/or insulin as described above.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, phospho-IRS-1, etc.) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
PI3K Activity Assay
This assay measures the enzymatic activity of PI3K, a critical enzyme in the insulin signaling pathway.
a. Principle: PI3K is immunoprecipitated from cell lysates, and its kinase activity is measured by its ability to phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). The production of PIP3 is often detected using radiolabeled ATP.[12][13][14]
b. Protocol:
-
Treat cells with (R)-lipoic acid and/or insulin.
-
Lyse the cells and immunoprecipitate PI3K using an anti-p85 antibody.
-
Incubate the immunoprecipitates with a reaction buffer containing PIP2 and [γ-³²P]ATP.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled PIP3 using autoradiography and densitometry.
Data Presentation
The following tables summarize the quantitative effects of (R)-lipoic acid on key events in the insulin signaling pathway as reported in the literature.
Table 1: Effect of (R)-Lipoic Acid on Glucose Uptake
| Cell Type | (R)-Lipoic Acid Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Basal) | Reference |
| L6 Myotubes | 2.5 mmol/l | 30 min | 2.3 ± 0.2 | [15] |
| 3T3-L1 Adipocytes | 2.5 mmol/l | 2 to 60 min | Significant increase | [16] |
Table 2: Effect of (R)-Lipoic Acid on Insulin Signaling Protein Phosphorylation and Activity
| Target Protein/Kinase | Cell Type | (R)-Lipoic Acid Concentration | Effect | Reference |
| Insulin Receptor (IR) | 3T3-L1 Adipocytes | Not specified | Increased tyrosine phosphorylation | [3] |
| Insulin Receptor Substrate-1 (IRS-1) | 3T3-L1 Adipocytes | Not specified | Increased phosphorylation | [1] |
| PI3-Kinase | L6 Myotubes | 2.5 mmol/l | 31-fold increase in activity | [7][10] |
| Akt1 | L6 Myotubes | 2.5 mmol/l | 4.9-fold increase in activity | [7][10] |
| p38 MAPK | L6 Myotubes | 2.5 mmol/l | 2-fold increase in phosphorylation | [7][10] |
Visualizations
Insulin Signaling Pathway and the Role of (R)-Lipoic Acid
Caption: Insulin signaling pathway and points of (R)-lipoic acid intervention.
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blotting analysis.
Logical Relationship of (R)-Lipoic Acid's Effects
Caption: Logical flow of (R)-lipoic acid's effect on glucose uptake.
References
- 1. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. R-alpha-lipoic acid action on cell redox status, the insulin receptor, and glucose uptake in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The antihyperglycemic drug alpha-lipoic acid stimulates glucose uptake via both GLUT4 translocation and GLUT4 activation: potential role of p38 mitogen-activated protein kinase in GLUT4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-lipoic acid activates eNOS through activation of PI3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments Using (R)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-Lipoic acid (RLA) is a naturally occurring antioxidant and an essential cofactor for mitochondrial dehydrogenase complexes.[1] In cell culture, RLA is utilized to investigate its protective effects against oxidative stress, inflammation, and mitochondrial dysfunction. These application notes provide an overview of the cellular effects of RLA and detailed protocols for common in vitro assays.
Application Notes
(R)-Lipoic Acid's Multifaceted Roles in Cellular Health
(R)-Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that can scavenge reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E.[2][3][4] Its ability to dissolve in both lipid and aqueous environments allows it to act in various cellular compartments.[3][4]
Key Applications in Cell Culture:
-
Antioxidant Effects: RLA directly scavenges free radicals and indirectly boosts cellular antioxidant defenses by upregulating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of antioxidant enzymes.[5][6][7][8]
-
Anti-inflammatory Action: RLA can inhibit the pro-inflammatory transcription factor NF-κB (nuclear factor-kappa B), thereby reducing the expression of inflammatory cytokines and adhesion molecules.[5][7][9][10] This inhibition can occur through mechanisms independent of its antioxidant function.[9][11]
-
Neuroprotection: In neuronal cell models, RLA has demonstrated protective effects against neurotoxin-induced damage, excitotoxicity, and apoptosis.[12][13][14] It can improve mitochondrial function and autophagy in models of Parkinson's disease.[12]
-
Mitochondrial Support: As an essential cofactor for mitochondrial enzymes, RLA plays a crucial role in cellular energy metabolism.[15][16][17] It can help restore mitochondrial function that declines with age or under pathological conditions.[15][18][19]
-
Metabolic Regulation: RLA can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[20][21][22] This activation can influence glucose uptake and fatty acid oxidation.[5][20]
Key Signaling Pathways Modulated by (R)-Lipoic Acid
Here are the key signaling pathways influenced by (R)-Lipoic Acid:
(R)-Lipoic Acid and the Nrf2 Antioxidant Response Pathway
(R)-Lipoic Acid activates the Nrf2 antioxidant pathway.
(R)-Lipoic Acid and the NF-κB Inflammatory Pathway
(R)-Lipoic Acid inhibits the NF-κB inflammatory pathway.
(R)-Lipoic Acid and the AMPK Metabolic Pathway
(R)-Lipoic Acid activates the AMPK metabolic pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture experiments investigating the effects of (R)-Lipoic Acid.
Table 1: Effects of (R)-Lipoic Acid on Cell Viability and Oxidative Stress
| Cell Line | Stressor | RLA Concentration | Outcome | Percent Change | Reference |
| hfRPE | t-BuOOH (0.8 mM) | 0.2 mM | Increased Cell Viability | +32% | [23] |
| hfRPE | t-BuOOH (0.8 mM) | 0.5 mM | Increased Cell Viability | +52% | [23] |
| hfRPE | t-BuOOH | 0.2 mM | Reduced Intracellular ROS | -23% | [23] |
| hfRPE | t-BuOOH | 0.5 mM | Reduced Intracellular ROS | -49% | [23] |
| BV2 | Aβ₂₅₋₃₅ (25 µM) | 100 µM | Increased SOD Activity | Not specified | [24] |
| BV2 | Aβ₂₅₋₃₅ (25 µM) | 100 µM | Increased GPx Activity | Not specified | [24] |
| BV2 | Aβ₂₅₋₃₅ (25 µM) | 100 µM | Increased CAT Activity | Not specified | [24] |
| BV2 | LPS | Not specified | Reduced ROS Production | Significant reduction | [25] |
| BV2 | LPS | Not specified | Reduced NO Production | Significant reduction | [25] |
| HCECs | High Glucose (25 mM) | 25 µM | Reduced Intracellular ROS | Not specified | [26] |
Table 2: Effects of (R)-Lipoic Acid on Inflammatory Responses
| Cell Line | Stimulus | RLA Concentration | Outcome | Percent Change | Reference |
| HAEC | TNF-α (10 U/ml) | 0.05-1 mmol/l | Inhibited Monocyte Adhesion | Dose-dependent | [10] |
| HAEC | TNF-α (10 U/ml) | 0.05-1 mmol/l | Inhibited E-selectin Expression | Dose-dependent | [10] |
| HAEC | TNF-α (10 U/ml) | 0.05-1 mmol/l | Inhibited VCAM-1 Expression | Dose-dependent | [10] |
| HAEC | TNF-α (10 U/ml) | 0.05-1 mmol/l | Inhibited ICAM-1 Expression | Dose-dependent | [10] |
| HUVECs | TNF-α | Not specified | Inhibited IκBα Degradation | Not specified | [9][11] |
| HUVECs | TNF-α | Not specified | Inhibited VCAM-1 Expression | Not specified | [9][11] |
| HUVECs | TNF-α | Not specified | Inhibited COX2 Expression | Not specified | [9][11] |
| T cell enriched PBMCs | LPS | 50 µg/ml | Reduced IL-6 Production | -19% | [27] |
| T cell enriched PBMCs | LPS | 100 µg/ml | Reduced IL-6 Production | -34% | [27] |
| T cell enriched PBMCs | Not specified | 50 µg/ml | Reduced IL-17 Production | -35% | [27] |
| T cell enriched PBMCs | Not specified | 100 µg/ml | Reduced IL-17 Production | -50% | [27] |
Table 3: Effects of (R)-Lipoic Acid on Cell Proliferation and Apoptosis
| Cell Line | RLA Concentration | Incubation Time | Outcome | Percent Change | Reference |
| MDA-MB-231 | ≥ 250 µmol/L | 48 h | Decreased Cell Proliferation | Significant decrease | [28] |
| MDA-MB-231 | 250, 500, 1000 µmol/L | 3 days | Decreased Bcl-2/Bax Ratio | Dose-dependent decrease | [28] |
| SH-SY5Y | 6-OHDA/MPTP | Not specified | Increased Cell Viability | Not specified | [12] |
| SH-SY5Y | 6-OHDA/MPTP | Not specified | Decreased Apoptosis | Not specified | [12] |
| PC12 | MPP+ | Not specified | Attenuated MPP+-induced toxicity | Not specified | [14] |
| PC12 | MPP+ | Not specified | Reduced Cell Apoptosis | Not specified | [14] |
Experimental Protocols
General Experimental Workflow
General workflow for in vitro (R)-Lipoic Acid experiments.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from methodologies described for human retinal pigment epithelial (hfRPE) and human corneal epithelial cells (HCECs).[23][26]
Objective: To determine the effect of (R)-lipoic acid on cell viability in the presence or absence of an oxidative stressor.
Materials:
-
(R)-Lipoic Acid (stock solution prepared in a suitable solvent like ethanol (B145695) or DMSO and diluted in culture medium)
-
Cell line of interest (e.g., hfRPE, HCECs)
-
Complete cell culture medium
-
96-well plates
-
Oxidative stressor (e.g., tert-butyl hydroperoxide (t-BuOOH) or high glucose)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[26]
-
Pre-treatment with (R)-Lipoic Acid: Remove the medium and replace it with fresh medium containing various concentrations of (R)-lipoic acid (e.g., 0.1, 0.2, 0.5, 1 mM). Include a vehicle control. Incubate for a predetermined time (e.g., 14-16 hours).[23]
-
Induction of Oxidative Stress: After pre-treatment, add the oxidative stressor (e.g., 0.8 mM t-BuOOH) to the appropriate wells.[23] For high glucose experiments, replace the medium with a high glucose medium (e.g., 25 mM) with or without RLA.[26]
-
Incubation: Incubate the cells for the desired period (e.g., 3 hours for t-BuOOH, 24-48 hours for high glucose).[23][26]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is based on methods used in studies with human corneal epithelial cells and BV2 microglial cells.[25][26]
Objective: To quantify the effect of (R)-lipoic acid on intracellular ROS levels.
Materials:
-
(R)-Lipoic Acid
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Stress-inducing agent (e.g., LPS, high glucose)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe (10 µM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with (R)-lipoic acid and/or a stress-inducing agent as described in Protocol 1.
-
DCFH-DA Loading: After the treatment period, wash the cells three times with warm PBS.[26]
-
Add 200 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[26]
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is a general procedure based on descriptions from studies on MDA-MB-231 and C2C12 cells.[20][28]
Objective: To determine the effect of (R)-lipoic acid on the expression levels of specific proteins (e.g., Nrf2, NF-κB pathway components, AMPK).
Materials:
-
(R)-Lipoic Acid
-
Cell line of interest
-
6-well plates or larger culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-p-AMPK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After cell seeding and treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[28]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipoic (Thioctic) Acid, in Cell Culture [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential role of Nrf2 in the protective effect of lipoic acid against lipoapoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurochemical effects of the R form of α-lipoic acid and its neuroprotective mechanism in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of alpha-lipoic acid and its positively charged amide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-lipoic acid exerts neuroprotective effects on neuronal cells by upregulating the expression of PCNA via the P53 pathway in neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]
- 17. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ivhealth.com.au [ivhealth.com.au]
- 19. Lipoic Acid Reverses Mitochondrial Decay - Life Extension [lifeextension.com]
- 20. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alpha-lipoic acid regulates AMP-activated protein kinase and inhibits insulin secretion from beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. (R)-α-Lipoic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effects of α-lipoic acid on LPS-induced neuroinflammation and NLRP3 inflammasome activation through the regulation of BV-2 microglial cells activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The effect of a-Lipoic acid (ALA) on oxidative stress, inflammation, and apoptosis in high glucose–induced human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.plos.org [journals.plos.org]
- 28. Effects of α-lipoic acid on cell proliferation and apoptosis in MDA-MB-231 human breast cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of (R)-Lipoic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-lipoic acid (R-LA) in various animal models to investigate its therapeutic potential in neurodegenerative disorders, metabolic diseases, and cardiovascular conditions. Detailed protocols for key experiments and quantitative data from relevant studies are presented to facilitate experimental design and execution.
Rationale for Use of (R)-Lipoic Acid in Preclinical Research
(R)-lipoic acid, the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes. Its therapeutic effects are attributed to its ability to scavenge reactive oxygen species (ROS), regenerate other antioxidants (such as vitamins C and E, and glutathione), and modulate key signaling pathways involved in cellular stress responses, metabolism, and inflammation. In animal models, R-LA has been shown to ameliorate pathological conditions associated with oxidative stress and mitochondrial dysfunction.
Animal Models and Therapeutic Areas
Neurodegenerative Disorders
Animal models of neurodegeneration are employed to study the neuroprotective effects of R-LA, particularly in conditions like Alzheimer's disease, Parkinson's disease, and age-related cognitive decline.
Commonly Used Animal Models:
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., Tg2576, ApoE4): These models overexpress proteins associated with Alzheimer's pathology, leading to cognitive deficits and amyloid plaque formation.
-
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce transient memory impairment in rodents, mimicking aspects of cognitive dysfunction.
-
Aged Rodent Models: Natural aging in rodents leads to cognitive decline and increased oxidative stress in the brain, providing a relevant model to study age-related neurodegeneration.
Metabolic Disorders
R-LA is investigated for its ability to improve insulin (B600854) sensitivity, glucose metabolism, and lipid profiles in animal models of metabolic syndrome and type 2 diabetes.
Commonly Used Animal Models:
-
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance: Feeding rodents a high-fat diet induces obesity, hyperglycemia, and insulin resistance, closely mimicking the human metabolic syndrome.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. Low doses of STZ combined with a high-fat diet can model type 2 diabetes.[1][2]
-
Ovariectomized (Ovx) Rat Model: Ovariectomy in female rats induces hormonal changes that lead to increased adiposity and metabolic dysfunction, modeling post-menopausal obesity.
Cardiovascular Diseases
The cardioprotective effects of R-LA are studied in animal models of hypertension, ischemia-reperfusion injury, and atherosclerosis.
Commonly Used Animal Models:
-
Myocardial Ischemia/Reperfusion (I/R) Injury Model: This model involves the temporary occlusion of a coronary artery followed by reperfusion, which induces oxidative stress, inflammation, and cardiomyocyte death.
-
Salbutamol-Induced Myocardial Ischemia: High doses of salbutamol (B1663637) can induce myocardial ischemia and oxidative stress in rats.[3]
-
Chronic Intermittent Hypoxia (CIH) Model: CIH exposure in mice mimics the oxygen desaturation seen in obstructive sleep apnea (B1277953) and leads to endothelial dysfunction and oxidative stress.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of (R)-lipoic acid in various animal models.
Table 1: Neuroprotective Effects of (R)-Lipoic Acid
| Animal Model | Species | (R)-LA Dosage | Treatment Duration | Key Outcomes | Reference |
| Aged NMRI Mice | Mouse | 100 mg/kg/day | 15 days | Improved long-term memory in open field test; Alleviated age-related NMDA receptor deficits. | [4] |
| ApoE4 Transgenic Mice | Mouse | Acetyl-L-carnitine and R-alpha-lipoic acid supplemented diet | Not specified | Trend towards improved cognitive function in spatial and temporal memory tests. | [5] |
| Scopolamine-induced amnesia | Mouse (SW and NIH strains) | 50 mg/kg | 5 days | Improved spatial learning and memory; Reduced hippocampal acetylcholinesterase activity, ROS, and MDA levels. | [6] |
Table 2: Effects of (R)-Lipoic Acid on Metabolic Disorders
| Animal Model | Species | (R)-LA Dosage | Treatment Duration | Key Outcomes | Reference |
| High-Fat Diet and low-dose STZ | Rat (Sprague-Dawley) | 100 mg/kg/day | 4 weeks | Significantly reduced blood glucose, triglycerides, total cholesterol, LDL-C, and VLDL-C; Increased HDL-C; Improved insulin sensitivity. | [1][2] |
| High-Fat Diet | Mouse (C57BL/6J) | 0.1% in diet | 10 weeks | Alleviated HFD-induced increase in T-cell ROS production and glucose uptake impairment. | [7] |
| Ovariectomized Rats | Rat | Not specified | Not specified | Increased p-AMPK/AMPK and p-ACC/ACC ratios in white adipose tissue. | [8] |
Table 3: Cardioprotective Effects of (R)-Lipoic Acid
| Animal Model | Species | (R)-LA Dosage | Treatment Duration | Key Outcomes | Reference |
| Myocardial Ischemia/Reperfusion | Rat | 15, 25, or 50 mg/kg (pretreatment) | Single dose | Significantly reduced infarct size; Reduced LDH and CK release; Decreased cardiomyocyte apoptosis. | [9] |
| Salbutamol-induced Myocardial Ischemia | Rat | 20 mg/kg/day | 28 days | Significantly reduced cardiac troponin I, creatine (B1669601) kinase-MB, total cholesterol, triglycerides, LDL, and VLDL; Increased HDL. | [3] |
| Chronic Intermittent Hypoxia | Mouse | 0.2% w/w in diet | 8 weeks | Reversed endothelial dysfunction; Lowered systemic oxidative stress and inflammation. | [10] |
Experimental Protocols
Preparation and Administration of (R)-Lipoic Acid for Injection
Objective: To prepare a sterile solution of (R)-lipoic acid for parenteral administration in animal models.
Materials:
-
(R)-lipoic acid powder
-
Meglumine or other suitable cosolvent
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials or ampoules
Protocol:
-
In a sterile environment, dissolve the required amount of cosolvent (e.g., meglumine) in WFI at room temperature.
-
Slowly add the (R)-lipoic acid powder to the cosolvent solution while stirring continuously until it is completely dissolved.
-
Adjust the final volume with WFI to achieve the desired concentration.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aseptically dispense the solution into sterile vials or ampoules.
-
Store the prepared injection solution protected from light, as lipoic acid is light-sensitive.
Morris Water Maze for Assessing Spatial Learning and Memory
Objective: To evaluate the effect of (R)-lipoic acid on spatial learning and memory in rodents.
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Water, made opaque with non-toxic paint
-
Video tracking system and software
-
Animal subjects (mice or rats)
Protocol:
-
Acquisition Phase (4-5 days):
-
Fill the water maze with water and place the escape platform in a fixed quadrant, submerged just below the water surface.
-
Gently place the animal into the water facing the wall of the tank from one of four designated start positions.
-
Allow the animal to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for each animal.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the maze.
-
Place the animal in the maze from a novel start position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Western Blot for Signaling Protein Analysis
Objective: To determine the effect of (R)-lipoic acid on the expression and phosphorylation of key signaling proteins (e.g., Akt, AMPK, Nrf2) in tissue homogenates.
Materials:
-
Tissue samples (e.g., brain, liver, heart)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualization
(R)-lipoic acid exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. (R)-lipoic acid has been shown to activate this pathway, leading to downstream effects such as increased glucose uptake and protection against apoptosis.
References
- 1. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment of (R)- α-lipoic acid reduces blood glucose and lipid levels in high-fat diet and low-dose streptozotocin-induced metabolic syndrome and type 2 diabetes in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potent free radical scavenger alpha-lipoic acid improves memory in aged mice: putative relationship to NMDA receptor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of acetyl-L-carnitine and R-alpha-lipoic acid treatment in ApoE4 mouse as a model of human Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ameliorative effects of α-lipoic acid on high-fat diet-induced oxidative stress and glucose uptake impairment of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Lipoic Acid Reduces Infarct Size and Preserves Cardiac Function in Rat Myocardial Ischemia/Reperfusion Injury through Activation of PI3K/Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
- 10. Alpha Lipoic Acid Improves Endothelial Function and Oxidative Stress in Mice Exposed to Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (R)-Lipoate for Modulating Cellular Redox Status In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular redox status, the balance between oxidants and antioxidants, is critical for normal physiological function, regulating signaling pathways and cellular processes. An imbalance leading to excessive reactive oxygen species (ROS) results in oxidative stress, a condition implicated in numerous pathologies. (R)-lipoic acid ((R)-LA), the naturally occurring enantiomer of lipoic acid, is a potent modulator of the cellular redox environment.[1][2] Unlike its S(-) enantiomer, a byproduct of chemical synthesis, the (R)-form is an essential cofactor for mitochondrial enzymes involved in energy metabolism.[3][4] As a non-protein bound, exogenous agent, (R)-LA and its reduced form, dihydrolipoic acid (DHLA), exert significant antioxidant effects through various mechanisms, making (R)-LA a valuable tool for in vitro studies of oxidative stress and redox signaling.[1][2]
Mechanism of Action
(R)-LA modulates cellular redox status through a multi-pronged approach involving direct antioxidant activity, regeneration of other antioxidants, and induction of cytoprotective gene expression.
-
Cellular Uptake and Reduction: Exogenously supplied (R)-LA is transported into the cell where it is reduced to dihydrolipoic acid (DHLA) by mitochondrial and cytosolic enzymes like dihydrolipoyl dehydrogenase and glutathione (B108866) reductase, utilizing NADH and NADPH as cofactors.[5][6]
-
Direct and Indirect Antioxidant Effects: Both LA and DHLA can directly scavenge reactive oxygen species. More significantly, DHLA is a powerful reducing agent that can regenerate other key antioxidants, including Vitamin C and Vitamin E, from their oxidized states.[1][5][7] It also contributes to maintaining the intracellular pool of reduced glutathione (GSH), the cell's primary non-enzymatic antioxidant.[5]
-
Increased Glutathione (GSH) Synthesis: (R)-LA treatment increases intracellular GSH levels.[1][8][9] This is achieved in part by the extracellular reduction of cystine to cysteine by secreted DHLA.[1][10] Cysteine is often the rate-limiting substrate for GSH synthesis, so its increased availability boosts the cell's GSH production capacity.[11]
-
Modulation of Signaling Pathways: (R)-LA influences key signaling pathways that control the cellular antioxidant response. It is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. (R)-LA promotes the release of Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of numerous cytoprotective genes, including those involved in GSH synthesis and regeneration.[8][13]
Caption: Mechanism of this compound in modulating cellular redox status.
Data Presentation: In Vitro Efficacy
The effective concentration and incubation time for (R)-LA can vary depending on the cell type and the specific endpoint being measured. The following table summarizes quantitative data from various in vitro studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Jurkat T-cells | 10 µM | Not specified | Increased cellular GSH. | [5] |
| 3T3-L1 Adipocytes | 25 - 100 µM | 24 - 48 h | Significantly increased intracellular GSH levels. | [9] |
| 3T3-L1 Adipocytes | Not specified | 30 min - 6 h | Increased intracellular peroxide levels; stimulated glucose uptake. | [9] |
| HepG2 cells | 1 µM - 5 µM | Not specified | Ameliorated oxidative stress and inflammation. | [14] |
| SH-SY5Y cells | 100 µM - 1 mM | Not specified | Reduced ROS levels and improved mitochondrial function. | [15] |
| AGS cells | 2.5 µM - 5 µM | 2 h pre-treatment | Activated Nrf2 signaling and suppressed H. pylori-induced IL-8. | [12] |
| Various | > 2 mM | Not specified | Potential for inducing apoptosis. |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general workflow for treating cultured cells with (R)-LA prior to downstream analysis.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of (R)-LA Stock Solution: Prepare a concentrated stock solution of (R)-Lipoic Acid (e.g., 100 mM) in a suitable solvent like DMSO or ethanol. Store aliquots at -20°C. Note: The final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Dilute the (R)-LA stock solution to the desired final concentration in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the (R)-LA-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Return the cells to the incubator for the desired period (e.g., 6, 12, 24, or 48 hours), as determined by the specific experimental aims.
-
Cell Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (e.g., measurement of GSH, ROS, or protein expression) according to the specific protocols below.
Caption: General experimental workflow for in vitro this compound studies.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol is based on the widely used DTNB-GSSG reductase recycling assay to measure total glutathione.
Materials:
-
Assay Buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.5.
-
Deproteination Reagent: 5% (w/v) Sulfosalicylic acid (SSA).
-
Reagent 1: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) stock.
-
Reagent 2: Glutathione Reductase (GR) solution (e.g., 10 units/mL).
-
Reagent 3: 5 mg/mL NADPH stock.
-
GSH Standard.
-
96-well microplate and plate reader (405-412 nm).
Procedure:
-
Sample Preparation:
-
Treat cells with (R)-LA as described in Protocol 4.1.
-
Harvest cells (for adherent cells, scrape; for suspension, centrifuge at 300 x g for 5 min). Count the cells.
-
Resuspend the cell pellet in 500 µL of cold 5% SSA per 2-5 x 10⁶ cells to lyse cells and precipitate proteins.[16]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the glutathione.
-
-
Standard Curve Preparation:
-
Prepare a series of GSH standards (e.g., 0 to 25 µM) by diluting a stock solution in the 5% SSA solution.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
120 µL Assay Buffer.
-
30 µL of sample supernatant or GSH standard.
-
50 µL of a reaction mixture containing DTNB and GR (prepare fresh).[17]
-
-
Incubate for 2-3 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of NADPH solution to each well.[17]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Plot the ΔA/min for the GSH standards to create a standard curve.
-
Determine the glutathione concentration in the samples from the standard curve and normalize to the initial cell number.
-
Protocol 3: Assessment of Nrf2 Nuclear Translocation
This protocol describes how to assess Nrf2 activation by measuring its accumulation in the nucleus via Western Blot.
Materials:
-
Nuclear and Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and transfer system.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates or 10 cm dishes with (R)-LA (e.g., 5 µM for 2-8 hours).[12]
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA assay.
-
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Analysis:
-
Image the blot using a chemiluminescence detection system.
-
An increase in the Nrf2 signal in the nuclear fraction of (R)-LA-treated cells compared to the control indicates Nrf2 activation.
-
Probe the same blot for Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a mitochondria-targeted fluorescent probe to specifically measure mitochondrial superoxide.
Materials:
-
MitoSOX™ Red reagent or similar mitochondria-targeted ROS probe.
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer.
-
Fluorescence microscope or flow cytometer.
-
Positive control (e.g., Antimycin A).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate format for the detection method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).
-
Treat cells with (R)-LA for the desired time. Include positive and negative controls.
-
-
Probe Loading:
-
Prepare a working solution of the mitochondrial ROS probe (e.g., 5 µM MitoSOX™ Red) in warm HBSS or serum-free medium.
-
Remove the treatment medium, wash cells once with warm HBSS.
-
Add the probe working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash and Image/Analyze:
-
Remove the probe solution and wash the cells gently three times with warm HBSS.
-
Add fresh warm HBSS or medium to the cells.
-
For microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., ~510 nm excitation and ~580 nm emission for MitoSOX™ Red).
-
For flow cytometry: Harvest the cells (e.g., using trypsin), resuspend in HBSS, and analyze immediately on a flow cytometer using the appropriate laser and emission filter.
-
-
Quantification:
-
Analyze the fluorescence intensity. A decrease in intensity in (R)-LA-treated cells (relative to a stressed control) indicates a reduction in mitochondrial ROS.
-
Logical Relationships
This compound initiates a cascade of events that collectively enhance the cell's antioxidant capacity and resilience to oxidative stress.
Caption: Logical flow of this compound's effects on cellular redox status.
References
- 1. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
- 3. nutrined.com [nutrined.com]
- 4. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. morelife.org [morelife.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. R-alpha-lipoic acid action on cell redox status, the insulin receptor, and glucose uptake in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-α-Lipoic acid reverses the age-related loss in GSH redox status in post-mitotic tissues: evidence for increased cysteine requirement for zGSH synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress in the aging rat heart is reversed by dietary supplementation with (R)-α-lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]
- 14. (+)-Lipoic acid reduces mitochondrial unfolded protein response and attenuates oxidative stress and aging in an in vitro model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of (R)-Lipoate in Energy Metabolism
(R)-α-lipoic acid (R-LA) is the naturally occurring, biologically active enantiomer of lipoic acid. It functions as an essential cofactor for several mitochondrial enzyme complexes that are critical for energy production.[1][2] These application notes provide an overview of R-LA's mechanisms of action and its impact on key energy metabolism pathways, intended for researchers in cellular metabolism and drug development.
Mechanism of Action
(R)-lipoate plays a multifaceted role in cellular energy metabolism, primarily by acting as a covalently bound cofactor (lipoyllysine) and as a modulator of key signaling pathways.[1][3]
-
Cofactor for Mitochondrial Dehydrogenase Complexes: R-LA is indispensable for the function of α-ketoacid dehydrogenase complexes within the mitochondria.[1] These include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA. This is a critical step that links glycolysis to the Krebs cycle.[4][5]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key rate-limiting enzyme in the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.[1]
-
-
Regulation of Pyruvate Dehydrogenase Complex (PDC): Beyond its role as a direct cofactor, R-LA enhances PDC activity by inhibiting Pyruvate Dehydrogenase Kinase (PDK) isoenzymes.[6][7] PDK phosphorylates and inactivates the E1 component of PDC. By inhibiting PDK, R-LA promotes the dephosphorylated, active state of PDC, thereby increasing the flux of pyruvate into the Krebs cycle.[7][8]
-
Activation of AMPK Signaling: R-LA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP. R-LA-mediated AMPK activation can lead to increased expression of PGC-1α, a master regulator of mitochondrial biogenesis.[1][3]
-
Antioxidant and Redox Regulation: R-LA and its reduced form, dihydrolipoic acid (DHLA), are a potent antioxidant couple.[9] They can scavenge reactive oxygen species (ROS) and regenerate other endogenous antioxidants like vitamins C and E and glutathione, thereby protecting mitochondria from oxidative damage and improving their function.[2][9][10]
Key Signaling Pathways Influenced by this compound
References
- 1. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. R-lipoic acid inhibits mammalian pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purebio.co.uk [purebio.co.uk]
- 9. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]
- 10. nutritionreview.org [nutritionreview.org]
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the global population ages, the quest for interventions that mitigate the physiological declines associated with aging has intensified. A growing body of research highlights the pivotal role of oxidative stress in the aging process and the potential of (R)-lipoic acid (R-LA), a naturally occurring antioxidant, to counteract these detrimental effects. These application notes provide a comprehensive overview of the current understanding of R-LA's role in age-related oxidative stress, complete with detailed experimental protocols and data summaries for researchers, scientists, and drug development professionals.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and has been implicated in a wide range of age-related diseases.[1][2][3] R-LA, the biologically active form of alpha-lipoic acid, has emerged as a potent therapeutic candidate due to its unique ability to function in both aqueous and lipid environments, allowing it to protect all parts of the cell from oxidative damage.[4][5] Furthermore, R-LA plays a crucial role in mitochondrial energy metabolism and the regeneration of other key antioxidants like vitamins C and E, and glutathione (B108866).[4][6][7][8]
Key Findings from Preclinical Studies
Animal studies have consistently demonstrated the beneficial effects of R-LA supplementation in aged models. These studies reveal a significant improvement in mitochondrial function, a reduction in oxidative damage markers, and an increase in the levels of crucial antioxidants.
Table 1: Effects of (R)-Lipoic Acid Supplementation on Oxidative Stress Markers in Aged Rats
| Parameter | Tissue | Age Group | Treatment | Result | Percentage Change | Reference |
| Oxidant Production | Cardiac Myocytes | Old (28 months) | 0.2% (w/w) R-LA for 2 wk | Rate of oxidant production significantly reduced to levels comparable to young rats. | Not specified | [9] |
| Hepatocytes | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Significantly lowered the increase of oxidants with age. | Not specified | [10][11] | |
| Malondialdehyde (MDA) | Hepatocytes | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Markedly reduced five-fold increase in MDA levels seen with age. | ~80% reduction | [10][11] |
| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Heart | Old (28 months) | 0.2% (w/w) R-LA for 2 wk | Reduced age-related increase in oxidative DNA damage. | Not specified | [9] |
| Superoxide Dismutase (SOD) Activity | Aorta | Old (22-24 months) | 0.2% (w/w) R-LA for 2 wk | Reversed the age-dependent decrease in SOD activity. | Not specified | [12] |
| Ascorbic Acid (Vitamin C) | Heart | Old (28 months) | 0.2% (w/w) R-LA for 2 wk | Restored myocardial ascorbic acid levels which were declined by two-fold with age. | ~100% restoration | [9] |
| Hepatocytes | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Completely reversed the age-related decline in ascorbic acid levels. | Complete reversal | [10][11] | |
| Glutathione (GSH) | Hepatocytes | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Completely reversed the age-related decline in glutathione levels. | Complete reversal | [10][11] |
| Mitochondrial Membrane Potential | Hepatocytes | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Increased by 50.0% ± 7.9 over unsupplemented old rats. | ~50% increase | [10] |
| Oxygen Consumption | Hepatocytes | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Reversed the age-related decline in O2 consumption. | Not specified | [10][11] |
| Ambulatory Activity | - | Old (24-26 months) | 0.5% (w/w) R-LA for 2 wk | Reversed the almost three-fold decline in ambulatory activity. | ~200% increase | [10][11] |
Signaling Pathways Modulated by (R)-Lipoic Acid
R-LA exerts its protective effects through the modulation of key signaling pathways involved in the cellular stress response. One of the most critical is the Nrf2-ARE pathway.
References
- 1. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Effect of Lipoic Acid on Selected Cardiovascular Diseases Caused by Age-Related Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Markers of oxidative stress in erythrocytes and plasma during aging in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutritionreview.org [nutritionreview.org]
- 5. Reducing Aging Markers - Lipoic Acid - Life Extension [lifeextension.com]
- 6. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 7. Aging with vitality R-Lipoic Acid | Pacific Center for Naturopathic Medicine [doctorherdmanclinic.com]
- 8. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress in the aging rat heart is reversed by dietary supplementation with (R)-α-lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ivhealth.com.au [ivhealth.com.au]
- 11. (R)-{alpha}-Lipoic acid-supplemented old rats have improved mitochondrial function, decreased oxidative damage, and increased metabolic rate -- HAGEN et al. 13 (2): 411 -- The FASEB Journal [dis.ijs.si]
- 12. Vascular oxidative stress and inflammation increase with age: ameliorating effects of alpha-lipoic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-lipoate in research on inflammatory responses.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of (R)-Lipoate in Inflammation
(R)-α-lipoic acid ((R)-LA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.[1] Beyond its role in energy metabolism, (R)-LA has garnered significant attention for its robust anti-inflammatory properties.[2] It functions as a versatile therapeutic agent by modulating key signaling pathways implicated in the inflammatory cascade, making it a valuable tool for research and a promising candidate for drug development in inflammatory and oxidative stress-related diseases.[2][3][4]
(R)-LA exerts its anti-inflammatory effects through multiple mechanisms. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] Additionally, (R)-LA has been shown to modulate the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, which can influence inflammatory responses.[7] More recently, research has highlighted its ability to suppress the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response responsible for the maturation of potent pro-inflammatory cytokines like IL-1β.[5][8][9]
These application notes provide a comprehensive overview of the use of this compound in inflammation research, including quantitative data on its efficacy, detailed experimental protocols for in vitro studies, and visual representations of the key signaling pathways it modulates.
Data Presentation: Quantitative Effects of Lipoic Acid on Inflammatory Markers
The following tables summarize the quantitative data from various studies on the effects of lipoic acid on key inflammatory markers. It is important to note that many studies use a racemic mixture of α-lipoic acid (ALA), while the focus of these notes is the (R)-enantiomer. Where data for (R)-LA is available, it is specified.
Table 1: In Vitro Effects of α-Lipoic Acid on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | α-Lipoic Acid Concentration | Measured Marker | Result | Citation |
| BV-2 Microglial Cells | LPS (1 µg/mL) | 500 µM | TNF-α | Significant reduction | [5] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | 500 µM | IL-6 | Significant reduction | [5] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | 100-1000 µM | Nitric Oxide (NO) | Significant, dose-dependent reduction | [5] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | Not specified | ROS Production | Significant reduction | [5] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | Not specified | NLRP3, pro-caspase-1, active caspase-1 | Significant reduction in protein expression | [5] |
| THP-1 Monocytic Cells | LPS (1 µg/mL) | Varies | MCP-1 mRNA | 6.2-fold increase with LPS, inhibited by LA | [7] |
| THP-1 Monocytic Cells | LPS (1 µg/mL) | Varies | TNF-α mRNA | 13.5-fold increase with LPS, inhibited by LA | [7] |
| THP-1 Monocytic Cells | LPS (1 µg/mL) | Varies | NF-κB (p65) DNA binding | Increased with LPS, inhibited by LA | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Varies | IκBα degradation | Dose-dependent inhibition | [10] |
| T cell enriched PBMCs | LPS (5 µg/mL) | 50 µg/mL | IL-6 | 19% reduction | [11] |
| T cell enriched PBMCs | LPS (5 µg/mL) | 100 µg/mL | IL-6 | 34% reduction | [11] |
| T cell enriched PBMCs | anti-CD3/CD28 | 50 µg/mL | IL-17 | 35% reduction | [11] |
| T cell enriched PBMCs | anti-CD3/CD28 | 100 µg/mL | IL-17 | 50% reduction | [11] |
Table 2: In Vivo and Clinical Effects of α-Lipoic Acid on Inflammatory Markers
| Study Population | Condition | Dosage | Duration | Measured Marker | Result | Citation |
| Patients with Type 2 Diabetes and prior Myocardial Infarction | Type 2 Diabetes | Not specified | 4 months | C-Reactive Protein (CRP) | 30.9% decrease (p < 0.05) | [3] |
| Patients with Type 2 Diabetes and prior Myocardial Infarction | Type 2 Diabetes | Not specified | 4 months | IL-6 | 29.7% decrease (p < 0.01) | [3] |
| Patients with Type 2 Diabetes and prior Myocardial Infarction | Type 2 Diabetes | Not specified | 4 months | TNF-α | 22.7% decrease (p < 0.01) | [3] |
| Physically active males | Exercise-induced inflammation | 1,200 mg/day | 10 days | IL-1β and TNF-α | Decrease before and after exercise | [12] |
| Mice (endotoxemic) | LPS-induced inflammation | 100 mg/kg | 4 hours post-LPS | VCAM-1, ICAM-1, MCP-1, TNFα mRNA (lung and heart) | Significant inhibition | [7] |
| Mice (endotoxemic) | LPS-induced inflammation | 100 mg/kg | 4 hours post-LPS | NF-κB DNA binding (lung and heart) | Significant inhibition | [7] |
Signaling Pathways Modulated by this compound
This compound modulates several key intracellular signaling pathways to exert its anti-inflammatory effects. The following diagrams, generated using the DOT language, illustrate these interactions.
References
- 1. R-α-lipoic acid does not reverse hepatic inflammation of aging, but lowers lipid anabolism, while accentuating circadian rhythm transcript profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-Lipoic Acid as a Means of Influence on Systemic Inflammation in Type 2 Diabetes Mellitus Patients with Prior Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Effects of α-lipoic acid on LPS-induced neuroinflammation and NLRP3 inflammasome activation through the regulation of BV-2 microglial cells activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of α-lipoic acid on LPS-induced neuroinflammation and NLRP3 inflammasome activation through the regulation of BV-2 microglial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoic Acid Attenuates Inflammation via cAMP and Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the bioavailability of (R)-lipoic acid in experiments.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-lipoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of (R)-lipoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of (R)-lipoic acid inherently low?
A1: The oral bioavailability of α-lipoic acid (ALA) is generally low, estimated to be around 30%.[1][2][3] This is attributed to several factors:
-
Reduced Solubility: ALA is poorly soluble, which can limit its dissolution in the gastrointestinal tract.[1][2][4]
-
Gastric Instability: The acidic environment of the stomach can lead to the degradation of lipoic acid.[1][2]
-
Hepatic Degradation: Lipoic acid undergoes significant first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.[1][2][4]
-
Polymerization: (R)-lipoic acid is sensitive to heat and can polymerize, which significantly decreases its absorption.[5][6]
Q2: What is the difference in bioavailability between the (R)- and (S)-enantiomers of lipoic acid?
A2: (R)-lipoic acid is the naturally occurring enantiomer and is more biologically active.[4][7] Pharmacokinetic studies have shown that after oral administration of a racemic mixture, the peak plasma concentrations of (R)-lipoic acid are 40-50% higher than those of (S)-lipoic acid, suggesting that the R-enantiomer is better absorbed.[1][8] In some animal studies, the area under the plasma concentration-time curve (AUC) for (R)-lipoic acid was significantly higher than that of (S)-lipoic acid after oral administration of a racemic mixture.[7]
Q3: How does food intake affect the absorption of (R)-lipoic acid?
A3: Taking lipoic acid with food can decrease its absorption. It is recommended to administer lipoic acid on an empty stomach, approximately 30 minutes before a meal or at least 2 hours after eating.[1][9] Studies have shown that co-administration with food can decrease peak plasma concentrations by about 30% and total plasma concentrations by about 20%.[8]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of (R)-lipoic acid in experimental subjects.
-
Possible Cause 1: Poor Formulation. The formulation of (R)-lipoic acid significantly impacts its bioavailability. Standard (R)-lipoic acid powder may have poor solubility and stability.
-
Solution: Consider using an improved formulation. Several approaches have been shown to enhance bioavailability:
-
Liquid Formulations: Oral liquid formulations of (R)-lipoic acid have demonstrated accelerated absorption, higher plasma concentrations, and prolonged stability compared to solid forms.[2][3][4][10]
-
Salt Forms: Converting (R)-lipoic acid to a salt, such as sodium (R)-lipoate, improves its aqueous solubility and stability, leading to enhanced bioavailability.[6][11]
-
Complexation with Cyclodextrins: Forming an inclusion complex with γ-cyclodextrins can significantly increase the intestinal absorption and plasma concentration of (R)-lipoic acid.[1][12][13] The AUC of an (R)-lipoic acid/γ-cyclodextrin complex has been reported to be 2.2 times higher than that of non-complexed (R)-lipoic acid after oral administration in rats.[1][14]
-
Amphiphilic Matrices: Incorporating (R)-lipoic acid into an amphiphilic matrix, such as with lecithin, can improve its solubility and absorption.[1][15][16]
-
Nanoparticles: Encapsulation in nanoparticles, such as solid lipid nanoparticles or chitosan (B1678972) nanoparticles, can improve the stability and bioavailability of lipoic acid.[12][17]
-
-
-
Possible Cause 2: Administration with Food. As mentioned in the FAQs, concurrent food intake can significantly reduce absorption.
-
Solution: Ensure a standardized protocol where (R)-lipoic acid is administered to subjects on an empty stomach.
-
-
Possible Cause 3: Instability of the Compound. (R)-lipoic acid is sensitive to heat and light, which can lead to polymerization and reduced bioavailability.[5][13]
-
Solution: Store (R)-lipoic acid formulations under appropriate conditions (cool, dark place). Use stabilized forms of (R)-lipoic acid, such as sodium R-lipoate, which are less prone to polymerization.[5]
-
Issue 2: Difficulty in detecting and quantifying (R)-lipoic acid in plasma samples.
-
Possible Cause 1: Inadequate Analytical Method. The chosen analytical method may lack the required sensitivity or specificity.
-
Solution: Employ a validated and sensitive analytical method. High-performance liquid chromatography (HPLC) is a widely used technique.[18][19] For enhanced sensitivity and specificity, consider the following detection methods:
-
Electrochemical Detection (ECD): This method is highly sensitive for detecting lipoic acid and its reduced form, dihydrolipoic acid.[19]
-
Mass Spectrometry (MS/MS): LC-MS/MS provides high specificity and sensitivity for the quantification of lipoic acid in biological matrices.[16][20]
-
UV Detection: While less sensitive than ECD or MS/MS, UV detection (at around 201 nm) can be used for quantification.[18]
-
-
-
Possible Cause 2: Improper Sample Handling and Preparation. Lipoic acid can degrade in plasma samples if not handled and stored correctly.
-
Solution: Follow a strict protocol for sample handling. This typically involves:
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different (R)-Lipoic Acid Formulations
| Formulation | Subject | Dose | Cmax (µg/L) | Tmax (h) | AUClast (µg·h/L) | Reference |
| R(+)-α-lipoic acid | Healthy Korean Males | 200 mg | 4186.8 ± 1956.7 | - | 1893.6 ± 759.4 | [21] |
| R(+)-α-lipoic acid | Healthy Korean Males | 300 mg | 6985.6 ± 3775.8 | - | 3575.2 ± 1149.2 | [21] |
| Thioctic acid (racemic) | Healthy Korean Males | 600 mg | 6498.4 ± 3575.6 | - | 3790.0 ± 1623.0 | [21] |
| Sodium R-(+)-lipoate | Healthy Human Subjects | 600 mg | - | - | - | [6][11] |
| (R)-lipoic acid/γ-CD complex | Rats (oral) | - | - | - | 2.2x higher than free R-LA | [1][12][14] |
| (R)-lipoic acid/γ-CD complex | Healthy Volunteers | - | - | - | 2.5x higher than free R-LA | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Note: Direct comparison between studies should be made with caution due to differences in study design, subject populations, and analytical methodologies.
Experimental Protocols
Protocol 1: Determination of (R)-Lipoic Acid in Human Plasma by HPLC-UV
This protocol is a generalized procedure based on common practices.[18]
-
Sample Preparation:
-
To 1 mL of human plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 50 mM disodium (B8443419) hydrogen phosphate (B84403) (pH adjusted to 2.7), acetonitrile, and methanol (B129727) (e.g., 50:30:20 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector set at 201 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of (R)-lipoic acid in pooled human plasma (e.g., concentrations ranging from 0.5 to 50 µg/mL).
-
Calculate the concentration of (R)-lipoic acid in the unknown samples by linear regression analysis of the peak area ratio of the analyte to the internal standard versus concentration.
-
Visualizations
Caption: Experimental workflow for assessing the bioavailability of (R)-lipoic acid.
References
- 1. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. pureencapsulationspro.com [pureencapsulationspro.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. Increasing bioavailability of (R)-alpha-lipoic acid to boost antioxidant activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accurateclinic.com [accurateclinic.com]
- 12. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qascf.com [qascf.com]
- 15. researchgate.net [researchgate.net]
- 16. omicsonline.org [omicsonline.org]
- 17. qascf.com [qascf.com]
- 18. longdom.org [longdom.org]
- 19. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Stability issues of (R)-lipoic acid in solution
Welcome to the technical support center for (R)-lipoic acid (R-ALA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with R-ALA in solution. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my (R)-lipoic acid solution unstable?
(R)-lipoic acid is inherently unstable due to its strained 1,2-dithiolane (B1197483) ring.[1][2] This structure makes it susceptible to degradation under several common laboratory conditions, including exposure to low pH, heat, and light.[3][4][5] The primary degradation pathway is polymerization, which occurs through the disulfide (S-S) bond.[3][5] R-ALA can decompose gradually at room temperature and polymerizes easily at temperatures above its melting point (around 46–49 °C).[3][5]
Q2: What are the main factors that cause R-ALA degradation in solution?
The key factors affecting R-ALA stability are:
-
Temperature: R-ALA is heat-sensitive and degrades at temperatures above 40°C.[6] It is particularly prone to polymerization at temperatures exceeding its melting point.[3][5]
-
pH: Acidic conditions (low pH) are known to destabilize R-ALA.[3][4][5] It is sensitive to acids and can polymerize in the stomach's acidic environment.[7]
-
Light: Exposure to light, particularly UV radiation, can cause decomposition of R-ALA.[1][3][5][8] The dithiolane ring can absorb light around 333 nm, leading to its breakdown.[1][8]
-
Oxidation: R-ALA is susceptible to oxidative degradation.[9][10]
Q3: How can I tell if my R-ALA solution has degraded?
Degradation, particularly polymerization, can sometimes be observed visually as cloudiness, precipitation, or the formation of a solid mass in the solution. However, significant degradation can occur without visible changes. The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining active R-ALA.[3][4]
Q4: Is there a more stable form of R-lipoic acid?
Yes, commercially available sodium R-lipoate (Na-RALA) is a salt form that is considered more stable than free R-ALA.[3][5] However, studies have shown that complexation with cyclodextrins can offer even greater stability against heat, humidity, and low pH compared to Na-RALA.[3][4][5]
Q5: What is the best way to prepare and store R-ALA solutions?
For maximum stability, R-ALA stock solutions should be prepared in an organic solvent like ethanol (B145695), DMSO, or dimethylformamide, purged with an inert gas.[11][12] R-ALA is sparingly soluble in aqueous buffers.[11][12] For aqueous applications, it is recommended to first dissolve R-ALA in a small amount of ethanol and then dilute it with the aqueous buffer of choice.[11][12] It is strongly advised not to store aqueous solutions for more than one day.[11][12] For long-term storage, solid R-ALA should be kept at -20°C.[11]
Troubleshooting Guide
Issue 1: My R-ALA solution has turned cloudy or has a precipitate.
-
Possible Cause: Polymerization. This is the most common degradation pathway for R-ALA, especially if the solution was exposed to heat, light, or acidic pH.[3][5][7]
-
Solution:
-
Discard the solution. The precipitate is likely polymerized R-ALA and is not suitable for experimental use.
-
Prepare a fresh solution following the recommended protocol (see Experimental Protocols section).
-
Ensure the solvent is purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[11][12]
-
Protect the new solution from light by using an amber vial or wrapping the container in aluminum foil.
-
Maintain a neutral or slightly alkaline pH if possible and avoid acidic buffers.
-
Prepare aqueous solutions fresh and use them immediately; do not store them.[11][12]
-
Issue 2: I am observing inconsistent results or a loss of bioactivity in my experiments.
-
Possible Cause: Chemical degradation without visible signs. R-ALA can degrade without forming a visible precipitate, leading to a lower effective concentration of the active compound.
-
Solution:
-
Verify Solution Integrity: Use an analytical method like HPLC to confirm the concentration of R-ALA in your stock and working solutions.
-
Review Storage Conditions: Ensure that the solid R-ALA is stored at -20°C and protected from moisture.[11] Stock solutions in organic solvents should also be stored at low temperatures and protected from light.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Consider a Stabilized Form: If instability persists, consider using a more stable form, such as Na-RALA or a cyclodextrin-complexed R-ALA, for your experiments.[3][5]
-
Issue 3: I'm having difficulty dissolving R-ALA in my aqueous buffer.
-
Possible Cause: Low aqueous solubility. R-ALA is poorly soluble in water and aqueous buffers.[11][12][13]
-
Solution:
-
Follow the recommended two-step dissolution process: First, dissolve the solid R-ALA in a minimal amount of a compatible organic solvent such as ethanol, DMSO, or dimethylformamide (solubility is approx. 30 mg/mL).[11][12]
-
Second, slowly add this organic stock solution to your aqueous buffer with gentle stirring to reach the final desired concentration.[11][12] A 1:8 ratio of ethanol to PBS (pH 7.2) yields a solubility of about 0.25 mg/mL.[11][12]
-
Quantitative Data on R-Lipoic Acid Stability
The following tables summarize the degradation of R-lipoic acid under various stress conditions as reported in scientific literature.
Table 1: Thermal and pH Stability of Free R-ALA vs. Cyclodextrin-Complexed R-ALA. Data adapted from a study on RALA-cyclodextrin complexes.[3][4]
| Condition | Formulation | % R-ALA Remaining |
| High Temperature & Humidity | ||
| 70°C / 100% RH for 5 hours | Free R-ALA | ~30% |
| 70°C / 100% RH for 5 hours | RALA-βCD Complex | >95% |
| Low pH (Acidic Stress) | ||
| pH 1.2 / 37°C for 1 hour | Free R-ALA | ~55% |
| pH 1.2 / 37°C for 1 hour | Na-RALA | ~60% |
| pH 1.2 / 37°C for 1 hour | RALA-αCD Complex | ~100% |
| pH 1.2 / 37°C for 1 hour | RALA-γCD Complex | ~100% |
Table 2: Degradation of α-Lipoic Acid (Racemic) Under Forced Stress Conditions. Data adapted from a stress degradation study.[9][10]
| Stress Condition | Duration | % Degradation |
| Acidic (0.1N Methanolic HCl, 60°C) | 45 min | 20.90% |
| Alkaline (0.1N Methanolic NaOH, 60°C) | 45 min | 8.50% |
| Oxidative (6% H₂O₂, RT) | 45 min | 7.9% |
| Thermal (Solid state, 60°C) | 4 hours | 19.42% |
| Photochemical (Sunlight) | 48 hours | 5.38% |
Experimental Protocols
Protocol 1: Preparation of an (R)-Lipoic Acid Stock Solution
This protocol describes the standard method for preparing a stock solution of R-ALA for use in biological or chemical experiments.
-
Materials:
-
(R)-lipoic acid (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vial or clear vial with aluminum foil
-
-
Procedure:
-
Weigh the desired amount of solid R-ALA in a sterile microcentrifuge tube or vial.
-
Place the open vial inside a desiccator or glove box and purge with an inert gas for 2-3 minutes to remove oxygen.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
If using a clear vial, wrap it securely in aluminum foil to protect it from light.
-
Store the stock solution at -20°C. Aliquot into single-use volumes if the solution will be used over a long period to avoid multiple freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for quantifying R-ALA to assess its stability in solution. Specific parameters may need optimization based on available equipment and columns.
-
Instrumentation and Conditions (based on literature[3]):
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiral column (e.g., CHIRALPAK AD-RH Daicel; 4.6 mm I.D. × 150 mm).
-
Mobile Phase: 5 mM H₃PO₄ / Acetonitrile (70:30, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare Standards: Create a calibration curve by preparing a series of known concentrations of a racemic DL-α-lipoic acid standard. A typical stock solution can be prepared at 0.5 mg/mL in a 50:50 mixture of 25 mM KH₂PO₄ buffer (pH 3.5) and acetonitrile.
-
Prepare Samples: Take an aliquot of your experimental R-ALA solution and dilute it with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and integrate the peak corresponding to R-lipoic acid. Use the calibration curve to calculate the concentration of R-ALA remaining in your samples. The percentage of remaining R-ALA can be calculated relative to a control sample stored under ideal conditions (e.g., freshly prepared or stored at -80°C).
-
Visualizations
Caption: Key environmental factors leading to the degradation of (R)-lipoic acid.
Caption: Troubleshooting workflow for common (R)-lipoic acid stability issues.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US7030154B2 - Stability of lipoic acid - Google Patents [patents.google.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiomerically Pure (R)-Lipoic Acid
Welcome to the technical support center for the synthesis of enantiomerically pure (R)-lipoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this vital antioxidant.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing enantiomerically pure (R)-lipoic acid?
A1: There are three primary approaches for the synthesis of enantiomerically pure (R)-lipoic acid:
-
Asymmetric Synthesis: This involves creating the chiral center from an achiral starting material using a chiral catalyst or reagent. A common example is the Sharpless asymmetric epoxidation or dihydroxylation of an allylic alcohol.[1]
-
Synthesis from a Chiral Pool: This method utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material, which already contains the desired stereochemistry.
-
Kinetic Resolution: This technique involves the separation of a racemic mixture of lipoic acid or a synthetic intermediate. This can be achieved through chemical means, such as fractional crystallization of diastereomeric salts, or through enzymatic methods, like lipase-catalyzed esterification.[2][3]
Q2: My final (R)-lipoic acid product shows some racemization. What are the likely causes?
A2: Racemization of (R)-lipoic acid can occur under certain conditions, particularly at elevated temperatures. Heating (R)-lipoic acid, especially in the presence of certain coexisting components like sugars, can promote chiral conversion to the S-enantiomer, eventually leading to a racemic mixture.[4][5] It is crucial to maintain moderate temperatures during purification and storage to preserve the enantiomeric purity.
Q3: What are the common side reactions to be aware of during the formation of the dithiolane ring?
A3: The formation of the 1,2-dithiolane (B1197483) ring is a critical step. Side reactions can include the formation of polymers through intermolecular disulfide bond formation. The strained nature of the 1,2-dithiolane ring makes it susceptible to ring-opening polymerization, which can be initiated by heat, light, or certain nucleophiles and electrophiles.[6][7] Careful control of reaction conditions is necessary to favor the intramolecular cyclization.
Troubleshooting Guides
Sharpless Asymmetric Epoxidation/Dihydroxylation
This section provides guidance for troubleshooting issues encountered during the Sharpless asymmetric epoxidation or dihydroxylation, key steps in many asymmetric syntheses of (R)-lipoic acid.
Problem: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Titanium(IV) isopropoxide: Use a fresh bottle or purify by distillation. It is highly moisture-sensitive.[8] Chiral tartrate (DET or DIPT): Use from a reliable source and store in a desiccator to prevent moisture absorption.[8] Oxidant (TBHP): Use a fresh, anhydrous solution. |
| Presence of water | Water disrupts the chiral environment of the catalyst.[8] Use anhydrous solvents and add activated molecular sieves (3Å or 4Å) to the reaction mixture.[8] |
| Incorrect catalyst stoichiometry | The ratio of titanium(IV) isopropoxide to the chiral tartrate is crucial. An excess of the tartrate ligand is often required. |
| Reaction temperature too high | Perform the reaction at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[8] |
| Sub-optimal ligand | While DET is common, diisopropyl tartrate (DIPT) can sometimes provide higher selectivity.[8] |
Problem: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst | Ensure all reagents are pure and anhydrous, and that the catalyst complex is formed correctly before adding the substrate.[8] |
| Slow reaction rate | For slow-reacting alkenes, the reaction may need to be run at a slightly higher temperature (e.g., 0 °C or room temperature) or for a longer duration.[9] The addition of methanesulfonamide (B31651) can sometimes accelerate the reaction.[10] |
| Substrate decomposition | If the substrate is sensitive, ensure the reaction and work-up conditions are mild. |
Lipase-Catalyzed Kinetic Resolution
This guide addresses common problems in the enzymatic resolution of racemic lipoic acid or its precursors.
Problem: Low Enantioselectivity (Low E-value)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal lipase (B570770) | Screen different commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most selective one for your substrate.[11] |
| Incorrect solvent | The choice of solvent can significantly impact enzyme activity and selectivity. Test a range of organic solvents (e.g., heptane, toluene, tert-butyl methyl ether).[1][11] |
| Unfavorable reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.[1] |
| Inappropriate acyl donor | For esterification reactions, the choice of acyl donor (e.g., vinyl acetate (B1210297), n-octanol) can influence the E-value.[1][12] |
Problem: Low Conversion Rate
| Potential Cause | Troubleshooting Steps |
| Enzyme inhibition | The product or substrate may be inhibiting the enzyme. Try adjusting the substrate concentration or using a biphasic system to remove the product from the enzyme's vicinity. |
| Poor enzyme activity | Ensure the enzyme is not denatured. Check the pH and temperature of the reaction. Consider using an immobilized lipase for better stability and reusability.[11] |
| Reversible reaction | For esterification, use an acyl donor that makes the reaction irreversible, such as vinyl acetate. For hydrolysis, ensure the pH is controlled to drive the reaction forward. |
Claisen Rearrangement
This section provides troubleshooting for the Claisen rearrangement, a key C-C bond-forming reaction in some synthetic routes.
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient temperature | The Claisen rearrangement is a thermal reaction often requiring high temperatures (180-250 °C).[13] If the reaction is sluggish, gradually increase the temperature. |
| Inappropriate solvent | Use a high-boiling point solvent such as decalin or xylene to achieve the necessary reaction temperature.[13] |
| Substrate or product decomposition | High temperatures can lead to decomposition. Consider using a Lewis acid catalyst (e.g., BCl₃, BF₃·OEt₂) to accelerate the reaction at a lower temperature.[13] |
| Side reactions | The formation of regioisomers or cleavage products can occur. Analyze the product mixture to identify byproducts and adjust the reaction conditions (e.g., temperature, catalyst) to minimize their formation.[13] |
| Microwave irradiation | Microwave-assisted synthesis can sometimes reduce reaction times and improve yields by providing rapid and uniform heating.[13] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from a general procedure for the dihydroxylation of olefins.[9]
-
To a round bottom flask equipped with a magnetic stirrer, add tert-butyl alcohol (5 mL), water (5 mL), and AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin).
-
If the substrate is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin, add methanesulfonamide (95 mg).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C. For slower reacting alkenes, the reaction can be run at room temperature.
-
Add the olefin (1 mmol) to the reaction mixture and stir vigorously until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding sodium sulfite (B76179) (1.5 g) and stir for one hour at room temperature.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
If methanesulfonamide was used, wash the combined organic layers with 2N KOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography.
Protocol 2: Lipase-Catalyzed Esterification for Kinetic Resolution
This protocol is based on the lipase-catalyzed resolution of racemic lipoic acid.[1]
-
Dissolve racemic α-lipoic acid in a suitable organic solvent (e.g., heptane).
-
Add the chosen alcohol (e.g., n-octanol) in a specific molar ratio to the acid (e.g., 5:1 alcohol:acid).
-
Add the lipase (e.g., from Pseudomonas sp.).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress by periodically measuring the conversion and enantiomeric excess of the unreacted acid.
-
Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.
-
Separate the unreacted (R)-lipoic acid from the esterified (S)-lipoic acid by extraction or chromatography.
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for (R)-Lipoic Acid
| Method | Key Reaction | Starting Material | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Synthesis | Sharpless Asymmetric Dihydroxylation & Claisen Rearrangement | cis-2-butene-1,4-diol | Not specified (multi-step) | 93 | [1] |
| Kinetic Resolution (Enzymatic) | Lipase-catalyzed esterification | Racemic α-lipoic acid | ~40 (for R-acid) | 92.5 (for unreacted substrate) | [1] |
| Asymmetric Synthesis | Sharpless Asymmetric Epoxidation | 6-bromohex-1-ene | Not specified (multi-step) | High (not quantified) | [14] |
Visualizations
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Caption: Troubleshooting logic for low ee in Sharpless epoxidation.
Caption: Troubleshooting logic for low enantioselectivity in lipase-catalyzed resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 3. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102442994B - Racemization method of S-lipoic acid and preparing method of R-lipoic acid - Google Patents [patents.google.com]
- 5. EP0694542A1 - Process for racemisation of enantiomers of alpha-lipoic acid - Google Patents [patents.google.com]
- 6. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini polymerization of α-lipoic acid for dynamically crosslinking 1,2-dithiolane-functionalized polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00751D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An enantioselective synthesis of R-(+)-α-lipoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing (R)-Lipoate Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of (R)-lipoic acid ((R)-LA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, address common experimental challenges, and offer detailed protocols for your studies.
Frequently Asked Questions (FAQs)
Q1: What is (R)-lipoic acid and why is it preferred over a racemic mixture?
A1: (R)-lipoic acid is the naturally occurring enantiomer of alpha-lipoic acid and acts as an essential cofactor for mitochondrial enzymes.[1][2][3] It is generally considered the more biologically active form.[4][5] Studies in rats have shown that after oral administration of a racemic mixture, the plasma concentration of the R-enantiomer is significantly higher than the S-enantiomer, suggesting better absorption.[5]
Q2: What are the primary mechanisms of action for (R)-lipoic acid in vivo?
A2: (R)-lipoic acid exerts its effects through several mechanisms, primarily as a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] More significantly, it modulates key signaling pathways. One of its main roles is the activation of the Nrf2 antioxidant response pathway, which upregulates the expression of numerous antioxidant enzymes like glutathione (B108866) S-transferase (GST), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1] Additionally, (R)-lipoic acid has been shown to influence other pathways such as the insulin (B600854) signaling pathway (PI3K/Akt), NF-κB, and MAPK pathways.[1][6]
Q3: What are the common administration routes for (R)-lipoic acid in animal studies?
A3: In animal studies, (R)-lipoic acid is commonly administered orally (gavage), intraperitoneally (IP), and intravenously (IV).[7][8][9][10] Oral gavage is frequent for mimicking human supplementation.[7] Intraperitoneal injections are also widely used for direct administration.[11] Intratympanic injections have been explored for localized delivery to the ear in models of noise-induced hearing loss.[10]
Q4: How stable is (R)-lipoic acid and how should it be prepared for in vivo use?
A4: (R)-lipoic acid is known for its relative instability, particularly its tendency to polymerize, which can reduce its solubility and bioavailability.[12][13][14] To improve stability and solubility, it is often converted to a salt form, such as sodium (R)-lipoate (Na-R-LA).[12][13][14][15][16] Other strategies to enhance stability and bioavailability include the use of liquid formulations, complexation with cyclodextrins, or self-emulsifying drug delivery systems (SEDDS).[17][18][19][20][21][22] For oral administration, it is often dissolved in a vehicle like 1% sodium carboxymethyl cellulose (B213188) (CMC).[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Bioavailability/Efficacy | Poor solubility and stability of (R)-lipoic acid.[12][14][23] | - Use a stabilized form such as sodium this compound (Na-R-LA) or a commercially available stabilized formulation.[12][13][14][15][16]- Consider alternative formulations like liquid solutions, cyclodextrin (B1172386) complexes, or self-emulsifying drug delivery systems (SEDDS) which have been shown to improve absorption.[17][18][19][20][21][22]- Administer on an empty stomach (in human studies, this has shown to increase absorption).[24] |
| Variability in Results | - Inconsistent dosing technique.- Degradation of (R)-lipoic acid in the prepared solution.- Inter-animal variations in metabolism. | - Ensure consistent administration technique (e.g., volume, speed of injection/gavage).- Prepare solutions fresh before each use to minimize degradation.- Increase the number of animals per group to account for biological variability. |
| Adverse Effects (e.g., gastrointestinal discomfort) | High dosage. | - Reduce the dosage. In some studies, lower doses have been shown to be as effective as higher doses.[1]- Administer with food if using an oral route in conscious animals (note: this may slightly decrease absorption).[15] |
| No significant effect on measured parameters | - Insufficient dosage or treatment duration.- Timing of sample collection may not be optimal to observe the effect.- The chosen biomarkers are not sensitive to (R)-lipoic acid's effects in the specific model. | - Conduct a dose-response study to determine the optimal dosage for your model.[11]- Extend the duration of the treatment.- Perform a time-course experiment to identify the peak effect time for biomarker analysis.- Measure a broader range of oxidative stress and inflammatory markers.[25][26] |
Quantitative Data Summary
Table 1: In Vivo Dosages of (R)-Lipoic Acid in Animal Models
| Animal Model | Species | Dosage | Administration Route | Observed Effects | Reference |
| Metabolic Syndrome and Type 2 Diabetes | Rat | 100 mg/kg | Oral gavage | Reduced blood glucose and lipid levels, improved insulin sensitivity. | [2][3][7] |
| Spinal Cord Injury | Rat | 50, 100, 150 mg/kg | Intraperitoneal | Neuroprotective effects, reduced lipid peroxidation. | [11] |
| N-acetylaspartic acid toxicity | Rat | 40 mg/kg | Not specified | Prevented oxidative stress. | [27] |
| Chronic Mild Stress (Depression) | Mouse | 100, 200, 400 mg/kg | Oral gavage | Antidepressant-like effects. | [4] |
| Noise-Induced Hearing Loss | Mouse | Not specified | Intratympanic | Higher perilymph concentration compared to IP, morphological recovery of the organ of Corti. | [10] |
Table 2: Human Clinical Dosages of Lipoic Acid
| Condition | Dosage | Administration Route | Observed Effects | Reference |
| Diabetic Neuropathy | 600-1800 mg/day | Oral or IV | Improved symptoms of neuropathy. | [1][9] |
| Multiple Sclerosis | 1200 mg/day | Oral | Increased total antioxidant capacity in the blood. | [1][28] |
| Obesity | Not specified | Oral | Slight reduction in body weight. | [9] |
| Alzheimer's Disease | 600 mg/day | Oral | Slowed disease progression in patients with mild dementia. | [29] |
Experimental Protocols
Protocol 1: Preparation and Administration of (R)-Lipoic Acid for Oral Gavage in Rodents
Materials:
-
(R)-lipoic acid or Sodium this compound
-
Vehicle: 1% Sodium Carboxymethyl Cellulose (CMC) in sterile water
-
Weighing scale
-
Mortar and pestle (if starting with crystalline (R)-lipoic acid)
-
Magnetic stirrer and stir bar
-
pH meter
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Calculate the required amount: Determine the total amount of (R)-lipoic acid and vehicle needed based on the dosage (e.g., 100 mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 ml/kg for rats).
-
Weigh the compound: Accurately weigh the required amount of (R)-lipoic acid or its sodium salt.
-
Prepare the vehicle: Prepare a 1% (w/v) solution of sodium CMC in sterile water. Heat gently and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Suspend the compound:
-
If using (R)-lipoic acid, it may be necessary to first grind it to a fine powder using a mortar and pestle to aid suspension.
-
Gradually add the powdered (R)-lipoic acid to the CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed. If using the sodium salt, it should dissolve more readily.
-
-
Check and adjust pH (optional but recommended): Check the pH of the final solution. If necessary, adjust to a neutral pH (~7.0-7.4) using sterile NaOH or HCl to minimize potential irritation.
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Administer once daily or as per the experimental design.[7]
-
Protocol 2: Measurement of Glutathione (GSH) Levels in Tissue Homogenates
Materials:
-
Tissue sample (e.g., liver, brain)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 5 mM EDTA, pH 7.5)
-
Metaphosphoric acid
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Reduced glutathione (GSH) for standard curve
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest quickly and place it in ice-cold phosphate buffer.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Precipitation:
-
To an aliquot of the supernatant, add an equal volume of metaphosphoric acid to precipitate the proteins.
-
Incubate on ice for 5 minutes and then centrifuge at 2,000 x g for 2 minutes.
-
-
GSH Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate or cuvettes, add the deproteinized supernatant or GSH standards.
-
Add DTNB solution. The DTNB reacts with GSH to produce a yellow-colored product.
-
Measure the absorbance at 412 nm using a spectrophotometer.[30]
-
-
Calculation:
-
Determine the concentration of GSH in the samples by comparing their absorbance to the standard curve.
-
Normalize the GSH levels to the protein concentration of the initial supernatant (determined by a BCA or Bradford assay).
-
Visualizations
Caption: Key signaling pathways modulated by (R)-lipoic acid.
Caption: General experimental workflow for in vivo this compound studies.
Caption: A logical approach to troubleshooting in vivo this compound experiments.
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Alpha-Lipoic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Safety and Efficacy of Intratympanic Alpha-Lipoic Acid Injection in a Mouse Model of Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dose-dependent neuroprotective effect of alpha-lipoic acid in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accurateclinic.com [accurateclinic.com]
- 14. researchgate.net [researchgate.net]
- 15. R-Lipoic Acid (Stabilized) | Fullscript [fullscript.com]
- 16. pureencapsulationspro.com [pureencapsulationspro.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioavailability of an R-α-Lipoic Acid/γ-Cyclodextrin Complex in Healthy Volunteers [mdpi.com]
- 20. Self-emulsifying drug delivery system of (R)-α-lipoic acid to improve its stability and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of neuroprotective Agents: Potent, brain Penetrating, lipoic acid derivatives for the potential treatment of ischemic stroke by regulating oxidative stress and inflammation - a Preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 27. Neuroprotective role of lipoic acid against acute toxicity of N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effect of lipoic acid consumption on oxidative stress among multiple sclerosis patients: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Lipoic acid as an anti-inflammatory and neuroprotective treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Overcoming Poor Aqueous Solubility of (R)-Lipoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (R)-Lipoic Acid (RLA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the aqueous solubility of (R)-Lipoic Acid?
(R)-Lipoic Acid (RLA) is a potent antioxidant with significant therapeutic potential. However, its clinical application is often hindered by its low aqueous solubility, estimated to be around 0.003 M at 25°C.[1][2] This poor solubility can lead to low bioavailability (approximately 30%), reduced stability, and challenges in formulating effective oral and parenteral dosage forms.[3][4][5][6][7]
Q2: What are the most common strategies to enhance the aqueous solubility of (R)-Lipoic Acid?
Several techniques can be employed to improve the solubility and bioavailability of RLA. These primarily include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating RLA within cyclodextrin molecules to form inclusion complexes.[1][2][8][9]
-
Nanoparticle Formulation: Incorporating RLA into various nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and polymeric nanoparticles.[3][8][10][11]
-
Solid Dispersion Technology: Creating amorphous solid dispersions of RLA with a carrier polymer.[12]
-
Salt Formation: Converting the carboxylic acid group of RLA into a more soluble salt form.[1][13]
-
Use of Co-solvents: Dissolving RLA in an organic solvent before dilution in an aqueous medium.[14][15]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of (R)-Lipoic Acid in Aqueous Media
Problem: You are observing a very slow or incomplete dissolution of RLA powder in your aqueous buffer during formulation development or in vitro assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Poor Solubility | 1. Utilize Co-solvents: For laboratory-scale experiments, dissolve RLA in a minimal amount of an organic solvent like ethanol (B145695), DMSO, or dimethyl formamide (B127407) (solubility approx. 30 mg/mL) before diluting with your aqueous buffer.[14][15] A 1:8 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[14] 2. pH Adjustment: The solubility of RLA, being a weak acid, is pH-dependent and increases with a higher pH.[7][16] Consider using a slightly alkaline buffer if compatible with your experimental design. |
| Particle Size and Form | 1. Micronization: While long grinding times may not significantly increase solubility, reducing particle size can improve the dissolution rate.[16] 2. Amorphous Form: Consider preparing an amorphous solid dispersion of RLA, which generally exhibits higher solubility than the crystalline form.[12][16] |
| Degradation | RLA is unstable and can polymerize, especially when exposed to heat and humidity, which can affect its solubility.[17][18] Ensure proper storage at -20°C and handle under an inert atmosphere when possible.[14] |
Issue 2: Poor Bioavailability of (R)-Lipoic Acid in Animal Studies
Problem: Your in vivo experiments show low plasma concentrations and a small Area Under the Curve (AUC) after oral administration of RLA.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Formulation Strategies |
| Low Solubility & Stability in GI Tract | 1. Cyclodextrin Inclusion Complexes: Formulating RLA with γ-cyclodextrin has been shown to increase plasma AUC by 2.2 to 5.1 times in rats.[8][19][20] Modified cyclodextrins like sulfobutylether-β-CD (SBE-β-CD) can increase solubility by up to 20 times.[9] 2. Liposomal Formulations: Encapsulating RLA in liposomes can protect it from degradation in the acidic stomach environment and has been shown to increase the systemic exposure of RLA and its active metabolite DHLA by 2.8- and 5.8-fold, respectively, in rats.[21] 3. Self-Emulsifying Drug Delivery Systems (SEDDS): A SEDDS formulation of RLA can significantly improve its dissolution and prevent degradation in simulated gastric fluid, leading to a 7-fold increase in systemic exposure in rats.[22] |
| Hepatic First-Pass Metabolism | 1. Nanoparticulate Systems: Formulations like Solid Lipid Nanoparticles (SLNs) can facilitate lymphatic transport, bypassing the liver's first-pass metabolism and potentially increasing bioavailability.[3][11] |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in solubility and bioavailability of (R)-Lipoic Acid using various techniques.
Table 1: Enhancement of (R)-Lipoic Acid Aqueous Solubility
| Method | Carrier/System | Solubility Enhancement | Reference |
| Cyclodextrin Complexation | 6-O-α-maltosyl-β-CD | Concentration-dependent increase (most effective among tested maltosyl-CDs) | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) with Sodium Carbonate (1:1.2 ratio) | 40-fold increase | [16] | |
| Sulfobutylether-β-CD (SBE-β-CD) | 20-fold increase compared to native LA | [9] | |
| Co-solvents | Ethanol | Approx. 30 mg/mL | [14] |
| DMSO | Approx. 30 mg/mL | [14] | |
| Dimethyl formamide | Approx. 30 mg/mL | [14] | |
| 1:8 Ethanol:PBS (pH 7.2) | Approx. 0.25 mg/mL | [14] |
Table 2: Improvement in (R)-Lipoic Acid Bioavailability
| Formulation | Model | Bioavailability Improvement (AUC Increase) | Reference |
| γ-Cyclodextrin Inclusion Complex | Rats | 2.2-fold (oral), 5.1-fold (intraduodenal) vs. non-inclusion RLA | [8][19][20] |
| γ-Cyclodextrin Inclusion Complex | Healthy Volunteers | 2.5-fold vs. non-complexed RLA | [23] |
| Liposomes | Rats | 2.8-fold (RLA), 5.8-fold (DHLA) vs. free RLA | [21] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Rats | 7-fold (RLA), 3-fold (DHLA) vs. free RLA | [22] |
| Solid Dispersion (with Soluplus) | Not specified | 5.3-fold vs. native LA | [12] |
Experimental Protocols
Protocol 1: Preparation of (R)-Lipoic Acid-Cyclodextrin Inclusion Complex by Co-grinding
This protocol is based on the method described for enhancing RLA solubility with hydroxypropyl-β-cyclodextrin and an alkalizer.[16]
-
Materials: (R)-Lipoic Acid, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sodium Carbonate (or other suitable alkalizer).
-
Procedure: a. Weigh stoichiometric amounts of RLA, HP-β-CD, and the alkalizer. A ratio of 1:1.2 for RLA to sodium carbonate has been shown to be effective.[16] b. Combine the powders in a ball mill. c. Co-grind the mixture for a specified period (e.g., 1 hour). d. The resulting powder is the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex and the amorphous state of RLA using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (P-XRD).[12][16]
Protocol 2: Preparation of (R)-Lipoic Acid-Loaded Liposomes by Solvent Injection
This protocol is a standard method for preparing liposomes.[21]
-
Materials: (R)-Lipoic Acid, Phosphatidylcholine (PC), Cholesterol, Ethanol, Aqueous buffer (e.g., PBS).
-
Procedure: a. Dissolve RLA, PC, and cholesterol in ethanol to form the lipid phase. b. Inject the lipid phase rapidly into the aqueous buffer under constant stirring. c. The liposomes will self-assemble. d. To obtain a uniform size, the liposomal suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Characterization: Analyze the particle size and distribution using Dynamic Light Scattering (DLS).[21] The encapsulation efficiency can be determined by separating the free RLA from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the RLA in the liposomal fraction.
Protocol 3: Determination of Aqueous Solubility (Phase-Solubility Study)
This protocol is based on the method by Higuchi and Connors.[24]
-
Materials: (R)-Lipoic Acid formulation, a series of aqueous solutions with increasing concentrations of the solubilizing agent (e.g., cyclodextrin), flasks.
-
Procedure: a. Add an excess amount of the RLA formulation to each flask containing the different concentrations of the solubilizer. b. Shake the flasks at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 48 hours). c. Filter the suspensions to remove the undissolved RLA. d. Analyze the concentration of dissolved RLA in the filtrate using a suitable analytical method like HPLC.
-
Analysis: Plot the concentration of dissolved RLA against the concentration of the solubilizing agent. The slope of this phase-solubility diagram provides information about the complexation stoichiometry and stability constant.
Visualizations
Caption: Experimental workflow for enhancing RLA solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on alpha-lipoic acid delivery by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qascf.com [qascf.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review on alpha-lipoic acid delivery by nanoparticles [bi.tbzmed.ac.ir]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. US20070015926A1 - Method of preparing R-(+)-alpha-lipoic acid and its salt - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of γ-Cyclodextrin Inclusion Complex on the Absorption of R-α-Lipoic Acid in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Strategic application of liposomal system to R-α-lipoic acid for the improvement of nutraceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Self-emulsifying drug delivery system of (R)-α-lipoic acid to improve its stability and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioavailability of an R-α-Lipoic Acid/γ-Cyclodextrin Complex in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Preventing polymerization of (R)-lipoic acid during storage
Welcome to the Technical Support Center for (R)-Lipoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of (R)-Lipoic Acid to prevent its polymerization and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is (R)-lipoic acid polymerization and why is it a concern?
A1: (R)-lipoic acid contains a 1,2-dithiolane (B1197483) ring that can undergo ring-opening polymerization. This process transforms the monomeric (R)-lipoic acid into a mixture of oligomers and polymers, which can alter its chemical properties, biological activity, and introduce impurities into your experiments. Polymerization is a significant concern as it can lead to inaccurate experimental results and a loss of the compound's efficacy. The polymerization can be initiated by factors such as heat, light, and the presence of radical initiators.[1][2][3][4][5][6]
Q2: What are the primary factors that trigger the polymerization of (R)-lipoic acid?
A2: The primary triggers for the polymerization of (R)-lipoic acid are:
-
Heat: Temperatures above its melting point (approximately 48-52°C) can initiate thermal polymerization.[7]
-
Light: Exposure to light, particularly UV radiation, can induce radical polymerization.[1][7]
-
Radical Initiators: The presence of chemical radical initiators can catalyze the polymerization process.[1][8]
-
Low pH: Acidic conditions can contribute to the instability of (R)-lipoic acid.[7]
Q3: How can I visually identify if my (R)-lipoic acid has polymerized?
A3: While a definitive assessment requires analytical methods, visual inspection can sometimes provide clues. Monomeric (R)-lipoic acid is typically a crystalline solid.[9] Polymerization can lead to a change in appearance, such as becoming a sticky, viscous, or gummy substance. However, the absence of these visual cues does not guarantee that polymerization has not occurred to some extent.
Q4: Is the polymerization of (R)-lipoic acid reversible?
A4: The ring-opening polymerization of the 1,2-dithiolane ring can be a reversible process.[2] The resulting polymer may contain dynamic disulfide bonds that can undergo exchange reactions. However, for practical laboratory purposes, preventing polymerization is far more effective than attempting to reverse it, as complete depolymerization to the pure monomer is challenging to achieve without specialized procedures.
Troubleshooting Guide
Issue: I suspect my stored (R)-lipoic acid has polymerized. How can I confirm this and what should I do?
Step 1: Analytical Confirmation
To definitively confirm polymerization, analytical testing is necessary. The recommended method is High-Performance Liquid Chromatography (HPLC), specifically using a size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) column.
-
Principle: This technique separates molecules based on their size. Monomeric (R)-lipoic acid will have a specific retention time. The presence of earlier eluting peaks indicates the formation of higher molecular weight polymers and oligomers.
-
Action: Analyze a sample of your (R)-lipoic acid using an appropriate HPLC-SEC/GPC method. Compare the resulting chromatogram to a reference standard of pure, monomeric (R)-lipoic acid.
Step 2: Review Storage Conditions
If polymerization is confirmed, review your storage and handling procedures against the recommended guidelines below. This will help identify the likely cause and prevent future occurrences.
Step 3: Corrective Actions
If your (R)-lipoic acid has polymerized, it is strongly recommended to discard the affected batch and obtain a fresh supply. Using polymerized material will lead to unreliable and irreproducible experimental results.
Recommended Storage Conditions
To prevent polymerization and ensure the long-term stability of (R)-lipoic acid, adhere to the following storage protocols.
Solid (R)-Lipoic Acid
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[9][10] Short-term: 2-8°C.[11] | Minimizes thermal degradation and polymerization. |
| Light | Store in an opaque or amber-colored, tightly sealed container.[12] | Prevents light-induced radical polymerization.[1] |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen).[13] Keep container tightly closed.[11] | Protects against oxidation and moisture, which can contribute to degradation.[12] |
| Form | Crystalline solid.[9] | More stable than solutions. |
(R)-Lipoic Acid Solutions
| Parameter | Recommendation | Rationale |
| Solvent | For stock solutions, use organic solvents like ethanol, DMSO, or dimethylformamide.[9] | (R)-lipoic acid has better solubility and stability in these solvents compared to aqueous buffers. |
| Aqueous Solutions | Avoid storing aqueous solutions for more than one day.[9] If necessary, prepare fresh before use. | Prone to degradation and polymerization. |
| Storage Temperature | Store stock solutions at -80°C for long-term stability.[13] | Low temperatures are critical to slow down degradation in solution. |
| Atmosphere | Purge the solvent with an inert gas (argon or nitrogen) before dissolving the (R)-lipoic acid and store the solution under an inert atmosphere.[9] | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Detection of (R)-Lipoic Acid Polymerization by HPLC-SEC
This protocol provides a general method for detecting polymer impurities in an (R)-lipoic acid sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size-Exclusion Chromatography (SEC) column suitable for the analysis of small molecules and oligomers (e.g., TSK-GEL G2000SWXL).[8]
-
-
Reagents:
-
(R)-Lipoic Acid sample (to be tested).
-
Reference standard of pure, monomeric (R)-Lipoic Acid.
-
Mobile Phase: Phosphate buffer and acetonitrile (B52724) (97:3, v/v).[8][14]
-
Solvent for sample preparation (e.g., mobile phase or a suitable organic solvent).
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a solution of the (R)-lipoic acid sample in the chosen solvent.
-
Prepare a solution of the reference standard at the same concentration.
-
Equilibrate the HPLC-SEC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solution and record the chromatogram. Note the retention time of the monomer peak.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
Analyze the sample chromatogram for peaks eluting earlier than the monomer peak. The presence of such peaks indicates the formation of higher molecular weight species (polymers/oligomers).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Passerini polymerization of α-lipoic acid for dynamically crosslinking 1,2-dithiolane-functionalized polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00751D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Sustainability: Synthesis and Applications of Degradable Copolymers [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins [mdpi.com]
- 8. CN105439925A - Preparation method for lipoic acid polymer impurities and detection method for lipoic acid polymer impurities - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. (R)-(+)-a-Lipoic acid = 98.0 HPLC 1200-22-2 [sigmaaldrich.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. et-chem.com [et-chem.com]
- 13. benchchem.com [benchchem.com]
- 14. A kind of preparation of lipoic acid polymeric impurities and its detection method | Semantic Scholar [semanticscholar.org]
Technical Support Center: (R)-Lipoate Quantification in Complex Matrices
Welcome to the technical support center for (R)-lipoate quantification. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices like plasma, serum, or tissue homogenates?
A1: The main difficulties in accurately quantifying this compound stem from its inherent instability, low endogenous concentrations, and the complexity of biological samples. Key challenges include:
-
Analyte Instability: (R)-lipoic acid is susceptible to oxidation and polymerization, especially when exposed to heat, light, and low pH.[1][2][3] Its reduced form, dihydrolipoic acid (DHLA), is even more prone to oxidation.[4]
-
Matrix Effects: Co-eluting endogenous components from the matrix, such as phospholipids (B1166683) and proteins, can significantly suppress or enhance the ionization of this compound in mass spectrometry-based assays, leading to inaccurate results.[5][6]
-
Low Endogenous Levels: Endogenous concentrations of free lipoic acid in human plasma are very low, often below the limit of detection of many analytical methods, making quantification without supplementation challenging.[7]
-
Enantiomeric Separation: Distinguishing the biologically active R-enantiomer from the S-enantiomer requires specific chiral chromatography methods.[8]
-
Protein Binding: A significant portion of lipoic acid in biological systems is covalently bound to proteins, requiring harsh hydrolysis conditions to release it for total lipoic acid measurement, which can degrade the analyte.[9][10]
Q2: My this compound recovery is low and inconsistent. What are the likely causes and solutions?
A2: Low and variable recovery is a frequent issue, often originating from the sample preparation stage. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure a sufficient ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to sample, typically at least 3:1 (v/v). Perform precipitation at low temperatures (e.g., 4°C) to maximize protein removal.[11] |
| Analyte Adsorption to Protein Pellet | Acidify the precipitation solvent (e.g., with 0.1% formic acid) to ensure this compound is in its protonated, more soluble form, reducing its adsorption to the precipitated proteins.[11] |
| Inefficient Liquid-Liquid Extraction (LLE) | Optimize the extraction solvent. Ethyl acetate (B1210297) is a commonly used solvent for lipoic acid extraction.[12] Ensure vigorous mixing and adequate phase separation. |
| Suboptimal Solid-Phase Extraction (SPE) | Select an appropriate sorbent. For a carboxylic acid like lipoate, a mixed-mode anion-exchange polymer can be effective. Optimize the pH during sample loading to ensure the analyte is in the correct ionic state for binding. |
| Analyte Degradation | Minimize sample exposure to heat, light, and air.[1][4] Use antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[13] Process samples on ice and store extracts at -80°C.[14] |
Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. How can these be minimized?
A3: Matrix effects can severely compromise the accuracy of your results. Here are several strategies to mitigate them:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components, particularly phospholipids.[6]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, trying different column chemistries, or using a longer column.[15]
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., lipoate-free plasma). This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., deuterated lipoic acid) is the most effective way to correct for matrix effects and variations in extraction recovery, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[5]
Q4: What are the recommended storage conditions for samples and stock solutions containing this compound?
A4: Proper storage is critical to prevent the degradation of this compound and its reduced form, DHLA.
| Sample/Solution Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| Solid (R)-Lipoic Acid | 0-4°C under an inert atmosphere (e.g., argon or nitrogen) in a dark, dry place. | -20°C under an inert atmosphere in a dark, dry place.[4] | Highly susceptible to oxidation and polymerization. |
| (R)-DHLA | Not recommended due to rapid oxidation. | -80°C under an inert atmosphere. | Extremely unstable in the presence of oxygen.[4] |
| Stock Solutions (in organic solvent) | -20°C for a few days. | -80°C for up to a year.[4] | Use deoxygenated solvents. |
| Biological Samples (Plasma, Tissue) | -20°C for short periods. | -80°C.[12][16] | Minimize freeze-thaw cycles.[17] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Analyte degradation during storage or sample processing. | Review storage conditions and sample preparation protocol. Minimize exposure to heat, light, and oxygen.[1][4][14] |
| Inefficient extraction. | Optimize the extraction method (LLE or SPE).[11][12] | |
| Instrument sensitivity issues. | Check MS/MS parameters (e.g., cone voltage, collision energy) for optimal fragmentation. Ensure the instrument is properly tuned and calibrated.[17] | |
| Poor Peak Shape | Column overload. | Dilute the sample extract before injection.[11] |
| Incompatible injection solvent. | Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.[11] | |
| Dirty column or guard column. | Wash the column with a strong solvent or replace the guard column.[17] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. |
| Significant and variable matrix effects. | Implement strategies to minimize matrix effects as described in FAQ Q3. The use of a stable isotope-labeled internal standard is highly recommended.[5][17] | |
| Inaccurate Quantification | Significant matrix suppression or enhancement. | Use matrix-matched calibrants and a stable isotope-labeled internal standard.[5] |
| Incorrect calibration curve. | Ensure the calibration range brackets the expected sample concentrations and that the curve is linear. | |
| Co-elution with an interfering compound. | Optimize the chromatographic separation to resolve the interference. |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma using Protein Precipitation
This protocol is adapted from methods described for the extraction of small molecules from plasma.[9]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., deuterated (R)-lipoic acid).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 15 seconds.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Tissue Homogenate
This protocol is a general guide for tissue extraction.[16][18]
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in 4 volumes of ice-cold PBS using a mechanical homogenizer.
-
Protein Precipitation: Take a known volume of the homogenate (e.g., 100 µL) and proceed with the protein precipitation steps as described in Protocol 1 (steps 2-8).
-
Normalization: The final concentration of this compound should be normalized to the initial tissue weight.
Quantitative Data Summary
The following table summarizes typical method validation parameters reported for the quantification of lipoic acid in plasma using LC-MS/MS.
| Parameter | Typical Value Range | Reference |
| Linearity Range | 5 - 10,000 ng/mL | [12][19] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [12] |
| Intra-day Precision (%RSD) | 0.93 - 13.77% | [12] |
| Inter-day Precision (%RSD) | 2.18 - 5.99% | [12] |
| Accuracy (% of Nominal) | 87.40 - 114.40% | [12] |
| Recovery | >70% | [12] |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Lipoic acid's role in the eNOS-cGMP-PKG signaling pathway.[20]
References
- 1. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategic application of liposomal system to R-α-lipoic acid for the improvement of nutraceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The issue of HPLC determination of endogenous lipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. littlemsandsailing.com [littlemsandsailing.com]
- 16. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Separating (R)- and (S)-Lipoic Acid
Welcome to the technical support center for the chiral separation of (R)- and (S)-lipoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful separation of lipoic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (R)- and (S)-lipoic acid important?
(R)-(+)-α-lipoic acid is the biologically active enantiomer, demonstrating higher bioavailability, potency, and therapeutic efficacy compared to the (S)-enantiomer.[1] In some instances, the (S)-enantiomer has been reported to be inactive or even detrimental.[1] Therefore, the use of enantiomerically pure (R)-(+)-lipoic acid is preferable in pharmaceutical and supplementary applications, necessitating reliable methods to determine enantiomeric purity and quantify the (S)-(-)-lipoic acid impurity.
Q2: What are the primary methods for separating (R)- and (S)-lipoic acid?
The main techniques for the chiral separation of lipoic acid enantiomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely used analytical method for quantifying the enantiomers.
-
Enzymatic Resolution: Utilizes enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Diastereomeric Crystallization: Involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their solubility.
Q3: Which method is most suitable for my application?
The choice of method depends on your specific requirements:
-
For analytical quantification and purity testing , Chiral HPLC is the most common and reliable method.
-
For preparative scale separation to obtain one or both enantiomers in larger quantities, enzymatic resolution and diastereomeric crystallization are often employed. Diastereomeric crystallization followed by racemization of the undesired enantiomer can be a very economical approach for large-scale production.[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / No Separation | Incorrect mobile phase composition. | Optimize the mobile phase by varying the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous phase and the concentration of the acidic additive (e.g., acetic acid, formic acid).[1] |
| Inappropriate column temperature. | Adjust the column temperature. Lower temperatures can sometimes improve resolution, but this needs to be optimized for the specific column and mobile phase. | |
| Unsuitable chiral stationary phase (CSP). | Screen different chiral columns. Polysaccharide-based columns like Chiralpak® IA-3 or CHIRALPAK® AD-RH have shown good results for lipoic acid.[1][4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For acidic compounds like lipoic acid, ensure the mobile phase pH is low enough to maintain it in its protonated form. Adding a small amount of an acidic modifier like 0.1% acetic acid or trifluoroacetic acid (TFA) can improve peak shape. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Peak Splitting | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Blockage in the column inlet frit. | Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the frit or the column may need to be replaced. | |
| Co-elution of an impurity. | Ensure sample purity. If two components are eluting very closely, further method development (e.g., adjusting mobile phase, temperature, or changing the column) is necessary.[5] | |
| Changes in Retention Time | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Verify the HPLC pump is delivering a consistent flow rate. |
| Column aging. | Over time, column performance can degrade. It's important to monitor performance with a standard and replace the column when it no longer meets the required specifications. | |
| Poor Sensitivity | Inappropriate guard column. | Using a guard column from a different stationary phase can negatively impact sensitivity and peak shape. Ensure the guard column is compatible with the analytical column.[1] |
| Incorrect detection wavelength. | The optimal detection wavelength for lipoic acid is around 215 nm.[1] |
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak IA-3 (100 x 4.6 mm, 3 µm) | CHIRALPAK AD-RH |
| Mobile Phase | Methanol:Water:Acetic Acid (84:16:0.1 v/v/v) | Acetonitrile and 0.1% formic acid in water (52:48 v/v) |
| Flow Rate | 0.6 mL/min | 0.9 mL/min |
| Temperature | 27 °C | Not Specified |
| Detection | 215 nm | Mass Spectrometry (MS) |
| Resolution (Rs) | > 1.8 | Excellent separation |
| Run Time | 9 min | Not Specified |
| Elution Order | S-(-)-lipoic acid elutes before R-(+)-lipoic acid | Not Specified |
| Reference | [1] | [6] |
Experimental Protocol: Chiral HPLC Separation
-
System Preparation:
-
Equip an HPLC system with a UV or PDA detector.
-
Install a Chiralpak IA-3 (100 x 4.6 mm, 3 µm) column and a compatible guard column.
-
Set the column oven temperature to 27 °C.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade methanol, deionized water, and glacial acetic acid in a ratio of 84:16:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the lipoic acid sample in the mobile phase to a known concentration.
-
-
Chromatographic Analysis:
-
Set the flow rate to 0.6 mL/min.
-
Set the detection wavelength to 215 nm.
-
Inject 20 µL of the sample solution.
-
Record the chromatogram for at least 9 minutes. The S-(-)-enantiomer should elute before the R-(+)-enantiomer.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers to determine their respective concentrations and calculate the enantiomeric purity.
-
Workflow Diagram
Caption: Experimental workflow for the chiral HPLC separation of lipoic acid.
Enzymatic Resolution
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion Rate | Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, solvent, and molar ratio of alcohol to acid. For lipase (B570770) from Aspergillus oryzae, esterification with n-octanol at 50°C in heptane (B126788) with a 5:1 alcohol:acid molar ratio was found to be optimal.[7] |
| Inactive enzyme. | Ensure the enzyme is stored correctly and has not lost activity. Use a fresh batch of enzyme if necessary. | |
| Insufficient reaction time. | Increase the reaction time. A reaction time of 48 hours was used to achieve a 75.2% conversion rate in one study.[7] | |
| Low Enantioselectivity (ee%) | Incorrect enzyme choice. | Screen different lipases. Some lipases may exhibit higher enantioselectivity for lipoic acid than others. |
| Unsuitable acyl donor (alcohol). | The chain length of the alcohol used as the acyl donor can influence enantioselectivity. Experiment with different alcohols (e.g., n-butanol, n-hexanol, n-octanol). | |
| Presence of water. | Ensure anhydrous conditions, as water can lead to hydrolysis and reduce the effectiveness of the esterification reaction. | |
| Difficulty in Product Separation | Similar properties of ester and unreacted acid. | Utilize appropriate purification techniques such as column chromatography or extraction to separate the esterified (S)-lipoic acid from the unreacted (R)-lipoic acid. |
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Enzyme | Lipase from Aspergillus oryzae WZ007 | Ionic Liquid Co-lyophilized Candida lipolytica lipase (CLL) |
| Reaction | Enantioselective esterification | Enantioselective esterification with microwave assistance |
| Acyl Donor | n-Octanol | Not Specified |
| Solvent | Heptane | Not Specified |
| Temperature | 50 °C | Not Specified |
| Molar Ratio (Alcohol:Acid) | 5:1 | Not Specified |
| Reaction Time | 48 h | Not Specified |
| Conversion Rate | 75.2% | Not Specified |
| Enantiomeric Excess (ee%) | 92.5% (for unreacted (R)-lipoic acid) | Enantioselectivity (E) = 41.2 |
| Reference | [7] | [3][8] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
In a reaction vessel, combine racemic α-lipoic acid, heptane (solvent), and n-octanol (acyl donor). The molar ratio of alcohol to acid should be 5:1.
-
Add the lipase from Aspergillus oryzae WZ007.
-
-
Reaction Conditions:
-
Incubate the mixture at 50 °C with agitation for 48 hours.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by chiral HPLC to monitor the conversion rate and enantiomeric excess of the unreacted (R)-lipoic acid.
-
-
Work-up and Purification:
-
After the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (R)-lipoic acid from the esterified (S)-lipoic acid using an appropriate purification method, such as column chromatography.
-
Workflow Diagram
References
- 1. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. [PDF] Microwave-Assisted Resolution of α-Lipoic Acid Catalyzed by an Ionic Liquid Co-Lyophilized Lipase | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic resolution of alpha-lipoic acid via enzymatic differentiation of a remote stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of (R)-Lipoic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of (R)-lipoic acid (RLA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic use of (R)-lipoic acid?
A1: The primary challenges stem from the inherent physicochemical properties of (R)-lipoic acid (RLA), which include poor aqueous solubility, chemical instability (particularly in acidic conditions and when exposed to heat and light), and a short biological half-life.[1][2][3] These factors contribute to low oral bioavailability, estimated to be around 30%, which limits its therapeutic efficacy.[1][2][4] RLA is also prone to polymerization, where it can form a sticky, rubber-like substance, further reducing its dissolution rate and bioavailability.[5]
Q2: Why is the (R)-enantiomer of lipoic acid preferred over the racemic mixture?
A2: The (R)-enantiomer is the naturally occurring and biologically active form of alpha-lipoic acid.[1][6] It serves as an essential cofactor for mitochondrial enzymes involved in energy metabolism.[7][8] Pharmacokinetic studies have shown that R-lipoic acid has a higher peak plasma concentration and greater bioavailability compared to the S-enantiomer.[9][10] Therefore, using the pure (R)-enantiomer can lead to a more potent and effective therapeutic formulation.[1][10]
Q3: What formulation strategies can enhance the stability and bioavailability of (R)-lipoic acid?
A3: Several advanced formulation strategies can overcome the limitations of RLA. These include:
-
Liposomal Encapsulation: Encapsulating RLA within liposomes protects it from degradation in the acidic environment of the stomach and improves its absorption.[6][11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[13][14] This enhances the solubility and absorption of RLA.[13]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can significantly improve the stability of RLA against heat, humidity, and low pH.[15][16][17]
-
Nanoparticle-based Systems: Loading RLA into nanoparticles, such as those made from chitosan (B1678972) or solid lipids, can improve its stability, bioavailability, and provide controlled release.[16][18]
-
Liquid Formulations: Oral liquid formulations have been shown to increase the absorption and plasma stability of RLA compared to solid dosage forms.[1][19][20]
Troubleshooting Guides
Issue 1: Poor Yield or Precipitation During Formulation
-
Question: I am experiencing a low yield and/or precipitation of (R)-lipoic acid during my formulation process. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Polymerization. RLA is susceptible to polymerization upon exposure to heat, light, or moisture, which can lead to the formation of an insoluble, sticky substance.[5] The heat generated during processing, such as blending and encapsulation, can be sufficient to initiate this process.[5]
-
Troubleshooting:
-
Possible Cause 2: Inadequate Solvent. If you are using a solvent-based method, using too much solvent can result in a significant portion of the RLA remaining in the mother liquor, leading to a poor yield.[21]
-
Troubleshooting:
-
Optimize the solvent volume. Before discarding the filtrate (mother liquor), test for residual compound by evaporating a small sample to see if a significant amount of solid remains.[21]
-
-
Possible Cause 3: pH-dependent Solubility. RLA has poor, pH-dependent aqueous solubility.[22]
-
Troubleshooting:
-
Issue 2: Formulation Instability and Degradation
-
Question: My (R)-lipoic acid formulation shows signs of degradation over time, even during storage. How can I improve its stability?
-
Answer:
-
Possible Cause 1: Acidic Degradation. RLA is unstable in low pH environments, such as the stomach.[11][15]
-
Troubleshooting:
-
Employ encapsulation techniques like liposomes or nanoparticles to protect the RLA from the acidic gastric environment.[11][12] Liposomal formulations have been shown to prevent the degradation of RLA at a pH of 1.2.[11]
-
Forming complexes with cyclodextrins can also enhance stability under acidic conditions.[15][17]
-
-
Possible Cause 2: Thermal and Photolytic Degradation. Exposure to heat and light can cause RLA to decompose.[5][15]
-
Troubleshooting:
-
Store the formulation in a cool, dark place. Refrigeration can maintain the potency of unstabilized RLA for up to six months.[5]
-
Utilize stabilization techniques such as forming complexes with cyclodextrins, which have been demonstrated to significantly improve thermal stability.[15] For example, RALA-cyclodextrin complexes showed over 95% stability after 48 hours at 25°C and 100% relative humidity.[15]
-
-
Issue 3: Low In Vivo Efficacy Despite Successful Formulation
-
Question: My in vitro characterization of the (R)-lipoic acid formulation is positive, but I am not observing the expected therapeutic effect in vivo. What could be the issue?
-
Answer:
-
Possible Cause 1: Poor Bioavailability. Even with a stable formulation, the bioavailability of RLA can be low due to poor absorption in the gastrointestinal tract.[3][11]
-
Troubleshooting:
-
Consider advanced delivery systems known to enhance oral absorption. Self-emulsifying drug delivery systems (SEDDS) and liposomal formulations have been shown to significantly increase the systemic exposure to RLA.[11][13] For instance, a SEDDS formulation increased the systemic exposure to RLA by 7-fold in rats.[13][14]
-
-
Possible Cause 2: Rapid Metabolism. RLA has a short biological half-life due to rapid hepatic degradation.[1][2]
-
Troubleshooting:
-
Data on Enhanced Bioavailability of (R)-Lipoic Acid Formulations
| Formulation Strategy | Animal Model | Improvement in Bioavailability/Systemic Exposure | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | Rats | 7-fold increase in systemic exposure to RLA and 3-fold increase for its metabolite, DHLA. | [13][14] |
| Liposomal Formulation | Rats | 2.8-fold increase in systemic exposure to RLA and 5.8-fold increase for DHLA. | [11][25] |
| Stabilized Sodium Salt (Bio-Enhanced® R-Lipoic Acid) | Humans | Up to 40 times higher peak plasma concentrations compared to unstabilized RLA. | [6] |
| γ-Cyclodextrin Complex | Rats | Significantly improved intestinal absorption and bioavailability. | [16] |
Key Experimental Protocols
Protocol 1: Preparation of a Liposomal (R)-Lipoic Acid Formulation
This protocol is based on the solvent injection method described in the literature.[11]
-
Preparation of the Lipid Phase: Dissolve (R)-lipoic acid and phospholipids (B1166683) (e.g., soy lecithin) in an organic solvent such as ethanol (B145695).
-
Injection: Inject the lipid phase into an aqueous buffer solution under constant stirring. This causes the spontaneous formation of liposomes.
-
Sonication: To achieve a uniform size distribution, sonicate the liposome (B1194612) suspension using a probe sonicator.
-
Purification: Remove the organic solvent and any unencapsulated RLA through a process like dialysis or ultrafiltration.
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[11][12]
-
Calculate the encapsulation efficiency by separating the encapsulated from the free drug and quantifying the amount of RLA using High-Performance Liquid Chromatography (HPLC).[12]
-
Protocol 2: Quantification of (R)-Lipoic Acid in Plasma using HPLC
This is a general protocol for the quantification of RLA in plasma samples.
-
Sample Preparation:
-
To a plasma sample, add a protein precipitation agent like ethanol or acetonitrile (B52724) to deproteinize the sample.[26]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[26][27]
-
Mobile Phase: A mixture of an acidic buffer (e.g., potassium dihydrogen phosphate (B84403) or disodium (B8443419) hydrogen phosphate, pH adjusted to be acidic) and an organic solvent like acetonitrile and/or methanol (B129727) is typical.[26][27][28]
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.[27][28]
-
Detection: UV detection is frequently employed, with wavelengths around 201 nm or 215 nm being common.[10][26][28]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of RLA in plasma.
-
Calculate the concentration of RLA in the unknown samples by comparing their peak areas to the standard curve.[26]
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for RLA formulation, characterization, and in vivo testing.
Caption: Signaling pathways influenced by (R)-lipoic acid.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sticky Truth – GeroNova Research [geronova.com]
- 6. lipolife.co.uk [lipolife.co.uk]
- 7. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoic acid as an anti-inflammatory and neuroprotective treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 11. Strategic application of liposomal system to R-α-lipoic acid for the improvement of nutraceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wbcil.com [wbcil.com]
- 13. Self-emulsifying drug delivery system of (R)-α-lipoic acid to improve its stability and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Advances in α-Lipoic Acid for Disease Prevention: Mechanisms and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increasing bioavailability of (R)-alpha-lipoic acid to boost antioxidant activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mattioli1885journals.com [mattioli1885journals.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ijpsonline.com [ijpsonline.com]
- 23. [PDF] Inclusion Complex of alpha-Lipoic Acid Containing Alkalizer for Improving the Solubility and Stability Prepared by Co-grinding | Semantic Scholar [semanticscholar.org]
- 24. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. tandfonline.com [tandfonline.com]
- 26. longdom.org [longdom.org]
- 27. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
Addressing the short half-life of (R)-lipoate in pharmacokinetic studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-lipoate. The information provided aims to address common challenges encountered during pharmacokinetic studies, with a focus on overcoming the inherently short half-life of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the half-life of this compound so short in vivo?
A1: The short half-life of this compound is primarily due to rapid metabolism and excretion.[1] Following oral administration, it is quickly absorbed, with plasma concentrations peaking within an hour, and then rapidly declining.[1] Key factors contributing to its short half-life include hepatic degradation and efficient clearance from the body.[2][3][4][5]
Q2: What is the typical bioavailability of orally administered this compound?
A2: The oral bioavailability of this compound is generally low, estimated to be around 30%.[2][3][4][5] This is attributed to factors such as reduced solubility, instability in the gastric environment, and significant first-pass metabolism in the liver.[2][3][4][5]
Q3: How does the stereochemistry of lipoic acid affect its pharmacokinetics?
A3: The R-enantiomer of lipoic acid, which is the naturally occurring form, generally exhibits better pharmacokinetic parameters compared to the S-enantiomer.[4][6] Studies have shown that following administration of a racemic mixture, the peak plasma concentrations of R-lipoic acid are 40-50% higher than those of S-lipoic acid, suggesting more efficient absorption of the R-form.[1]
Q4: Can food intake affect the absorption of this compound?
A4: Yes, taking this compound with food can decrease its absorption. It is recommended to administer lipoic acid supplements on an empty stomach to maximize absorption.[1] Taking it with food can reduce peak plasma concentrations by approximately 30% and total plasma concentrations by about 20%.[1]
Troubleshooting Guide
Problem 1: Inconsistent or low plasma concentrations of this compound in study subjects.
-
Possible Cause 1: Formulation Issues. The formulation of this compound can significantly impact its stability and absorption.[2][3]
-
Solution: Consider using a stabilized formulation. Options include:
-
Controlled-release formulations: These are designed to gradually release the active ingredient, which can help maintain therapeutic levels over a longer period compared to immediate-release formulations.[7][8][9]
-
Liquid formulations: An oral liquid formulation of (R)-α-lipoic acid has been shown to accelerate absorption, leading to higher plasma concentrations and prolonged stability compared to solid forms.[2][3][10][11]
-
Complexation with cyclodextrins: Complexing (R)-lipoic acid with γ-cyclodextrin has been demonstrated to improve its stability and increase its area under the plasma concentration-time curve, indicating enhanced bioavailability.[12][13]
-
-
-
Possible Cause 2: Improper Sample Handling and Analysis. this compound is susceptible to degradation. Improper handling of plasma samples can lead to artificially low measured concentrations.
-
Solution: Implement a robust sample handling and analysis protocol. A detailed example is provided in the "Experimental Protocols" section below. Ensure that samples are processed quickly and stored at appropriate temperatures. Use a validated and sensitive analytical method, such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS), for quantification.[14][15][16]
-
Problem 2: Rapid clearance of this compound necessitates frequent dosing to maintain therapeutic levels.
-
Possible Cause: Inherent Pharmacokinetic Properties. The rapid metabolism and excretion of this compound are intrinsic to the molecule.
-
Solution: Employ formulation strategies to prolong its presence in the circulation.
-
Sustained-release dosage forms: Developing a sustained-release formulation can help to match the rate of release to the rate of metabolism, thereby maintaining therapeutic levels for a longer duration.[8]
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as lipid nanomicelles or nanolipid carriers, can protect it from degradation, allow for controlled release, and potentially improve its pharmacokinetic profile.[17]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Half-life (h) | Reference |
| R(+)-α-lipoic acid 200 mg | 4186.8 ± 1956.7 | - | 1893.6 ± 759.4 | - | [18] |
| R(+)-α-lipoic acid 300 mg | 6985.6 ± 3775.8 | - | 3575.2 ± 1149.2 | - | [18] |
| Thioctic acid 600 mg (racemic) | 6498.4 ± 3575.6 | - | 3790.0 ± 1623.0 | - | [18] |
| R-LA (non-complexed) | - | ~0.5 | - | ~0.29 | [12] |
| R-LA/γ-Cyclodextrin Complex | - | ~0.5 | 2.5 times higher than non-complexed | ~0.39 | [12] |
Table 2: Comparison of R- and S-Lipoic Acid Pharmacokinetics in Rats (Oral Administration of Racemic Mixture)
| Parameter | R-α-lipoic acid (RLA) | S-α-lipoic acid (SLA) | Significance | Reference |
| Cmax | Higher | Lower | - | [19] |
| AUC | ~1.26 times higher | Lower | p < 0.01 | [19] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using HPLC-ESI-MS
This protocol is a generalized procedure based on established methods for the analysis of lipoic acid in plasma.[14][16]
-
Sample Preparation:
-
To a 500 µL plasma sample, add an internal standard (e.g., naproxen).[14]
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 column (100 mm x 3.0 mm i.d., 3.5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and 0.1% acetic acid (pH 4, adjusted with ammonia (B1221849) solution) (65:35, v/v).[14]
-
Flow Rate: 0.3 ml/min.[14]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte and internal standard.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[16]
-
Monitor the appropriate precursor and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the quantification of this compound in plasma.
Caption: Strategies to extend the half-life of this compound.
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats [ouci.dntb.gov.ua]
- 7. CA2332790A1 - Controlled release lipoic acid - Google Patents [patents.google.com]
- 8. US7118762B2 - Controlled release lipoic acid - Google Patents [patents.google.com]
- 9. pointinstitute.org [pointinstitute.org]
- 10. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. mattioli1885journals.com [mattioli1885journals.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review on alpha-lipoic acid delivery by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimization of (R)-Lipoic Acid Delivery in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of (R)-lipoic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of (R)-lipoic acid?
A1: (R)-lipoic acid is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) at concentrations of approximately 30 mg/mL.[1] For cell culture applications, ethanol or DMSO are commonly used. It is sparingly soluble in aqueous buffers. To prepare a working solution, it is recommended to first dissolve (R)-lipoic acid in ethanol and then dilute it with the desired aqueous buffer or cell culture medium.[1] A 1:8 solution of ethanol to PBS (pH 7.2) can achieve a solubility of about 0.25 mg/mL.[1]
Q2: How should I store my (R)-lipoic acid stock solution?
A2: (R)-lipoic acid as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] Aqueous solutions of (R)-lipoic acid are not recommended for storage for more than one day.[1] For stock solutions in organic solvents like ethanol or DMSO, it is best to prepare fresh dilutions for each experiment to avoid degradation.
Q3: Is (R)-lipoic acid stable in cell culture medium?
A3: (R)-lipoic acid is sensitive to heat, light, and low pH, which can cause it to polymerize and lose its activity.[2][3] Its stability in cell culture medium can be influenced by the medium's composition and the incubation conditions. It is advisable to add freshly prepared (R)-lipoic acid to the culture medium immediately before treating the cells.
Q4: What is a typical concentration range for (R)-lipoic acid in cell culture experiments?
A4: The effective concentration of (R)-lipoic acid can vary significantly depending on the cell type and the biological effect being studied. For antioxidant and cytoprotective effects, concentrations typically range from 25 µM to 100 µM. However, concentrations can range from 50 µM to 4 mM for other applications.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations (over 2 mM) may induce apoptosis.
Q5: What is a typical incubation time for treating cells with (R)-lipoic acid?
A5: Incubation times can range from a few hours to several days, depending on the experimental goals. For studying acute effects on signaling pathways, shorter incubation times of 1 to 4 hours may be sufficient. For assessing effects on cell proliferation or cytotoxicity, longer incubation periods of 24 to 72 hours are common.[5] For example, in MDA-MB-231 breast cancer cells, a significant decrease in cell proliferation was observed after 48 hours of incubation with 250 µmol/L or higher concentrations of α-lipoic acid.[5]
Q6: Does the presence of serum in the culture medium affect the activity of (R)-lipoic acid?
A6: Yes, serum components, particularly albumin, can bind to lipoic acid. This binding can affect its availability and activity in cell culture. When conducting experiments, it is important to be consistent with the serum concentration in your culture medium. For some assays, a serum-free medium may be preferred during the treatment period to ensure a more defined experimental condition.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of (R)-Lipoic Acid in Culture Medium
| Possible Cause | Troubleshooting Step |
| Incorrect solvent used for stock solution | Ensure (R)-lipoic acid is first dissolved in a suitable organic solvent like ethanol or DMSO before diluting in aqueous buffer or medium.[1] |
| Concentration exceeds solubility limit | Prepare a more diluted working solution. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Precipitation upon addition to cold medium | Warm the cell culture medium to 37°C before adding the (R)-lipoic acid solution. |
| Instability of (R)-lipoic acid | Prepare fresh solutions for each experiment and add them to the medium immediately before use. Avoid storing aqueous solutions of (R)-lipoic acid.[1] |
Problem 2: No Observable Effect or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of (R)-lipoic acid for your specific cell line and assay. Concentrations for beneficial effects are often in the 25-100 µM range. |
| Inappropriate incubation time | Conduct a time-course experiment to identify the optimal treatment duration. Effects on signaling can be rapid (hours), while effects on proliferation may require longer incubations (days).[5] |
| Degradation of (R)-lipoic acid | Prepare fresh stock solutions and add them directly to the culture medium before each experiment. (R)-lipoic acid is unstable and can degrade with improper storage.[2] |
| Cell line sensitivity | Different cell lines can have varying sensitivities to (R)-lipoic acid. Consult the literature for studies using your specific cell line or a similar one. |
| Serum protein binding | Consider reducing the serum concentration or using a serum-free medium during the treatment period to increase the bioavailability of (R)-lipoic acid. |
Problem 3: Unexpected Cytotoxicity or Cell Death
| Possible Cause | Troubleshooting Step |
| Concentration is too high | High concentrations of lipoic acid (e.g., above 2 mM) can be cytotoxic and induce apoptosis. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. |
| Solvent toxicity | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium is below the toxic level for your cells (typically <0.5%). Run a solvent-only control. |
| Contamination of stock solution | Filter-sterilize the (R)-lipoic acid stock solution before use, especially if it is not prepared fresh for each experiment. |
| Pro-oxidant effects | At very high concentrations, some antioxidants can exhibit pro-oxidant activity. Lower the concentration to a more physiologically relevant range. |
Data Presentation
Table 1: Recommended Starting Concentrations of (R)-Lipoic Acid for In Vitro Studies
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Antioxidant Effects | Various | 25 - 100 µM | 4 - 48 hours | |
| Anti-inflammatory (NF-κB inhibition) | Human Aortic Endothelial Cells | 0.05 - 1 mmol/L | 48 hours | [6] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 250 - 1000 µmol/L | 48 hours | [5] |
| Apoptosis Induction | Hepatoma Cells | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of (R)-lipoic acid on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
(R)-lipoic acid stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of (R)-lipoic acid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (R)-lipoic acid. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: HPLC Analysis of Cellular Uptake of (R)-Lipoic Acid
This protocol provides a general framework for quantifying the intracellular concentration of (R)-lipoic acid.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
(R)-lipoic acid
-
Ice-cold PBS
-
Cell scraper
-
Acetonitrile (ACN)
-
Mobile phase (e.g., 50 mM disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 2.5): acetonitrile, 50:50)[10]
-
HPLC system with a C18 column and UV detector
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of (R)-lipoic acid for the specified time.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular (R)-lipoic acid.
-
Lyse the cells by adding a suitable volume of a solvent like acetonitrile.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular (R)-lipoic acid.
-
Inject a specific volume of the supernatant into the HPLC system.
-
Separate the components using a C18 column with an appropriate mobile phase.
-
Detect (R)-lipoic acid using a UV detector at a wavelength of around 201 nm.[10]
-
Quantify the amount of (R)-lipoic acid by comparing the peak area to a standard curve generated with known concentrations of (R)-lipoic acid.
Mandatory Visualizations
Caption: Experimental workflow for studying (R)-lipoic acid effects in cell culture.
Caption: (R)-lipoic acid activation of the PI3K/Akt signaling pathway.
Caption: (R)-lipoic acid inhibition of the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of α-lipoic acid on cell proliferation and apoptosis in MDA-MB-231 human breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time Course Effect of R-Alpha-Lipoic Acid on Cellular Metabolomics in Cultured Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
Avoiding degradation of (R)-lipoate during experimental procedures
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of (R)-lipoic acid (R-LA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My (R)-lipoic acid solution turned from a clear yellow to a cloudy suspension after a short period. What is happening?
A1: This is a common sign of (R)-lipoic acid polymerization, a primary degradation pathway. R-LA is susceptible to polymerization, especially when exposed to light, heat, or certain solvents. The cloudy appearance is due to the formation of insoluble lipoic acid polymers. To mitigate this, always handle and store R-LA solutions in the dark and at low temperatures. It is recommended to prepare fresh solutions before each experiment.
Q2: I am observing inconsistent results in my cell culture experiments when using (R)-lipoic acid. Could this be related to its stability?
A2: Yes, inconsistent results are often linked to the degradation of R-LA. The biological activity of lipoic acid is highly dependent on its redox state. The oxidized form, (R)-lipoic acid, can be reduced to the more potent antioxidant, dihydrolipoic acid (DHLA). However, both forms can undergo degradation, leading to a loss of efficacy and variability in your experimental outcomes. To ensure consistency, it is crucial to use freshly prepared solutions and consider analytical validation of your R-LA stock.
Q3: What are the optimal storage conditions for (R)-lipoic acid, both in solid form and in solution?
A3: Proper storage is critical for maintaining the stability of (R)-lipoic acid. For solid R-LA, store it at or below -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store aliquots at -80°C and use them within 24 hours. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution Discoloration or Precipitation | Polymerization of R-LA | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil. |
| Loss of Biological Activity | Oxidation or degradation of R-LA | Use freshly prepared solutions. Consider co-formulation with antioxidants like ascorbate (B8700270) or tocopherol to protect R-LA from oxidation. Verify the concentration and purity of your R-LA stock using HPLC. |
| Inconsistent Experimental Results | Degradation during incubation | Minimize the exposure of R-LA-containing media to light and elevated temperatures. If possible, add R-LA to the culture media immediately before treating the cells. |
| Difficulty Dissolving R-LA | Poor solubility in aqueous buffers | Prepare a concentrated stock solution in an appropriate organic solvent such as ethanol (B145695) or DMSO. Further dilute the stock solution in your aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized (R)-Lipoic Acid Stock Solution
-
Weigh out the desired amount of (R)-lipoic acid powder in a light-protected environment.
-
Dissolve the R-LA in 100% ethanol to create a 100 mM stock solution.
-
For enhanced stability, consider adding a molar excess of a reducing agent like sodium borohydride (B1222165) to convert R-LA to the more stable DHLA, if compatible with your experimental design.
-
Store the stock solution in small, single-use aliquots in amber vials at -80°C.
-
Immediately before use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for (R)-Lipoic Acid Quantification
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 50 mM sodium phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a series of R-LA standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute your R-LA sample in the mobile phase to a concentration within the range of your standard curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.
-
-
Analysis: Inject the standards and samples. Quantify the R-LA concentration in your samples by comparing the peak area to the standard curve.
Visual Guides
Caption: Degradation pathways of (R)-lipoic acid.
Caption: Workflow for handling (R)-lipoic acid.
Caption: Troubleshooting flowchart for (R)-lipoic acid experiments.
Technical Support Center: Synthesis of (R)-α-Lipoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-α-lipoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing enantiomerically pure (R)-α-lipoic acid?
A1: There are three primary approaches for the synthesis of (R)-α-lipoic acid:
-
Chiral Resolution: This involves the separation of a racemic mixture of α-lipoic acid or a synthetic intermediate.[1][2] Chemical resolution using a chiral resolving agent, such as R-(+)-methylbenzylamine (RAMBA), is a common industrial method.[1][2] Enzymatic resolution, which takes advantage of the stereoselectivity of enzymes like lipases, is another effective technique.[3]
-
Asymmetric Synthesis: This strategy introduces the desired stereochemistry at a key step in the synthesis. The Sharpless asymmetric epoxidation of an allylic alcohol is a well-established method for this purpose.[4][5]
-
Chiral Pool Synthesis: This approach utilizes a readily available and enantiomerically pure starting material (a "chiral chiron") that already contains the required stereocenter.
Q2: Which synthetic route generally provides the highest yield?
A2: The overall yield of (R)-α-lipoic acid is highly dependent on the specific process and optimization of each step. While some asymmetric syntheses can be very efficient, processes involving the resolution of racemic intermediates, such as 6,8-dichlorooctanoic acid, followed by conversion to (R)-α-lipoic acid, have been patented with high overall yields.[6][7] For instance, a process involving the resolution of racemic 6,8-di-halo-octanoic acid has been reported with a final yield of 45%.[6][7]
Q3: What are the critical parameters to control during enzymatic resolution?
A3: For successful enzymatic resolution of α-lipoic acid or its precursors, several parameters are crucial:
-
Enzyme Selection: The choice of lipase (B570770) is critical for achieving high enantioselectivity.
-
Solvent: The nature of the organic solvent can significantly influence enzyme activity and selectivity.
-
Acyl Donor (for transacylation): The type of acyl donor used in transacylation reactions can affect the reaction rate and enantioselectivity.
-
Temperature: Temperature affects the enzyme's stability and activity.
-
Substrate Concentration and Molar Ratios: The concentration of the substrate and the molar ratio of the reactants need to be optimized to maximize the conversion and enantiomeric excess.
Q4: How can I confirm the enantiomeric purity of my (R)-α-lipoic acid sample?
A4: The enantiomeric purity of (R)-α-lipoic acid is typically determined using chiral high-performance liquid chromatography (HPLC).[8] This technique uses a chiral stationary phase to separate the R- and S-enantiomers, allowing for their quantification.[8]
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for low yield of (R)-α-lipoic acid.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Chemical Resolution | Inefficient separation of diastereomeric salts. | Optimize the molar ratio of the resolving agent to the racemic mixture.[9] Adjust the crystallization solvent and temperature to improve the selective precipitation of the desired diastereomer.[9] |
| Low Enantiomeric Excess (ee) | Incomplete resolution of enantiomers. | Perform multiple recrystallizations of the diastereomeric salt to enhance enantiomeric purity.[10] Ensure the chiral resolving agent is of high optical purity. |
| Racemization of the product. | Racemization of α-lipoic acid can occur at elevated temperatures (110-200°C).[11] Avoid excessive heat during the reaction and purification steps. | |
| Formation of Impurities | Side reactions during synthesis. | Ensure inert atmosphere conditions (e.g., nitrogen or argon) if using air-sensitive reagents. Control the reaction temperature carefully to minimize side reactions. |
| Oxidation of the dithiolane ring. | Minimize exposure of the product to air and light. Store the final product under an inert atmosphere at low temperatures. | |
| Low Yield in Dithiolane Ring Formation | Inefficient reaction of the dihalo-intermediate with the sulfur source. | Use a phase transfer catalyst to improve the reaction between the organic-soluble dihalo-intermediate and the aqueous sulfur reagent.[6][7] Optimize the reaction temperature, typically between 80-90°C.[6] |
| Difficulty in Product Purification | Presence of oligomeric or polymeric impurities. | Purify the crude product by column chromatography using silica (B1680970) gel.[12] Perform recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/cyclohexane (B81311).[6][7] |
| The product is an oil and does not crystallize. | Ensure all solvents are thoroughly removed. Try different solvent systems for crystallization. If the product remains an oil, purification by chromatography is recommended. |
Data on Synthetic Yields
| Synthetic Method | Key Step / Intermediate | Reported Yield | Reference |
| Chemical Resolution | Resolution of racemic 6,8-dichlorooctanoic acid, followed by conversion | 45% overall yield of (R)-α-lipoic acid | [6][7] |
| Esterification of R(+)6,8-di-halo-octanoic acid | 94.4% yield | [6] | |
| Asymmetric Synthesis | Sharpless asymmetric epoxidation of an allylic alcohol | Not specified for overall yield | [5] |
| Enzymatic Resolution | Lipase-catalyzed esterification of (S)-α-lipoic acid | 75.2% conversion, 92.5% ee of unreacted (R)-α-lipoic acid | [3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-α-Lipoic Acid via Resolution of Racemic 6,8-Dichlorooctanoic Acid
This protocol is adapted from a patented industrial process.[6][7]
Step 1: Formation and Resolution of Diastereomeric Salt
-
Dissolve 40 g (0.187 moles) of racemic 6,8-dichlorooctanoic acid in 150 ml of ethyl acetate at 25-30°C.
-
Add 12.3 g (0.101 moles) of S(-)-α-methylbenzylamine to the solution.
-
Cool the solution first to 18-20°C until precipitation begins, and then to 0-5°C.
-
Filter the resulting solid and wash with 10 ml of ethyl acetate to obtain the humid salt of (+)-6,8-dichlorooctanoic acid-S(-)-α-methylbenzylamine.
-
The mother liquors containing the other diastereomer can be processed separately to recover the S-enantiomer or for racemization and recycling.
-
The obtained salt is purified by recrystallization from ethyl acetate to achieve high diastereomeric purity.
Step 2: Liberation of (+)-6,8-Dichlorooctanoic Acid
-
Suspend the purified diastereomeric salt in a mixture of water (60 ml) and toluene (B28343) (60 ml).
-
Acidify the suspension with 5% sulfuric acid by weight until the pH is ≤ 1.
-
Separate the organic phase and concentrate it under vacuum to obtain (+)-6,8-dichlorooctanoic acid. A yield of 45% (9 g) from the initial racemic acid is reported.[7]
Step 3: Esterification
-
The resulting (+)-6,8-dichlorooctanoic acid is esterified (e.g., to the methyl or ethyl ester) using standard procedures, such as reaction with the corresponding alcohol in the presence of an acid catalyst. A yield of 94.4% for the methyl ester has been reported.[6]
Step 4: Dithiolane Ring Formation and Hydrolysis
-
React the alkyl ester of R(+)6,8-di-halo-octanoic acid in an organic solvent with an aqueous solution of an alkali disulfide (e.g., Na₂S₂) in the presence of a phase transfer catalyst.
-
The reaction temperature is maintained between 80 and 90°C.[6]
-
After the reaction is complete, hydrolyze the resulting ester of (R)-α-lipoic acid using an alkali hydroxide (B78521) (e.g., KOH) in a mixture of alcohol and water.
-
Acidify the reaction mixture to precipitate the crude (R)-α-lipoic acid.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and cyclohexane to obtain pure (R)-α-lipoic acid. A yield of 45% for the final product has been reported.[6][7]
Protocol 2: Enzymatic Resolution of Racemic α-Lipoic Acid
This protocol is based on the enantioselective esterification of the S-enantiomer, leaving the desired R-enantiomer unreacted.[3]
1. Reaction Setup:
-
Substrates: Racemic α-lipoic acid and an alcohol (e.g., n-octanol).
-
Enzyme: Lipase from Aspergillus oryzae.
-
Solvent: Heptane (B126788).
-
Temperature: 50°C.
-
Molar Ratio: 5:1 (alcohol:acid).
2. Procedure:
-
Combine racemic α-lipoic acid, n-octanol, and heptane in a reaction vessel.
-
Add the lipase to the mixture.
-
Incubate the reaction at 50°C with stirring for 48 hours.
-
Monitor the reaction progress by periodically analyzing the conversion and enantiomeric excess of the unreacted acid.
-
After the reaction, separate the unreacted (R)-α-lipoic acid from the esterified S-enantiomer. This can be achieved by extraction or chromatography.
3. Expected Outcome:
-
A conversion rate of approximately 75.2% can be achieved, with an enantiomeric excess of 92.5% for the unreacted (R)-α-lipoic acid.[3]
Visualizations
dot
Caption: Workflow for the synthesis of (R)-α-lipoic acid via chemical resolution.
References
- 1. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of alpha-lipoic acid via enzymatic differentiation of a remote stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of R-(+)-α-lipoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. An enantioselective synthesis of R-(+)-α-lipoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 9. EP1330450A2 - Process for the production of r(+)alpha-lipoic acid - Google Patents [patents.google.com]
- 10. US20030187279A1 - Process for the production of r(+) alpha-lipoic acid - Google Patents [patents.google.com]
- 11. EP0694542A1 - Process for racemisation of enantiomers of alpha-lipoic acid - Google Patents [patents.google.com]
- 12. US2792406A - Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide - Google Patents [patents.google.com]
Technical Support Center: Isolating (R)-Lipoate from Biological Samples
Welcome to the technical support center for the analysis of (R)-lipoate. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and quantification of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when isolating this compound from biological samples?
A1: Isolating this compound is challenging due to a combination of factors:
-
Low Endogenous Concentrations: this compound is present at very low physiological concentrations, making detection difficult.
-
Chemical Instability: The dithiolane ring of this compound is susceptible to polymerization and degradation, especially when exposed to heat, light, and acidic conditions.[1][2][3]
-
Complex Biological Matrix: Biological samples contain a multitude of potentially interfering substances, such as proteins and lipids, that can complicate extraction and analysis.[4][5][6][7][8]
-
Multiple Forms: Lipoic acid exists in both a free form and covalently bound to proteins (lipoyllysine).[9][10] To measure total lipoate, a hydrolysis step is required to release the bound form. Additionally, it exists in both oxidized (disulfide) and reduced (dithiol) forms, dihydrolipoic acid (DHLA).[9]
Q2: How can I improve the stability of this compound during sample collection and storage?
A2: To minimize degradation, the following precautions are recommended:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Light Protection: Protect samples from light by using amber tubes or wrapping tubes in foil.
-
pH Control: Maintain a neutral or slightly alkaline pH during extraction, as acidic conditions can promote degradation.[2]
-
Antioxidants: Consider the addition of antioxidants to the collection tubes, though their compatibility with downstream analytical methods must be verified.
Q3: Do I need to derivatize this compound for analysis?
A3: Derivatization is often necessary, depending on the analytical method. For HPLC with UV detection, derivatization is typically required to introduce a chromophore and enhance the signal for sensitive detection.[11][12][13] For methods like GC-MS, derivatization is essential to increase the volatility and thermal stability of the analyte.[14] However, highly sensitive methods like LC-MS/MS may allow for the direct analysis of underivatized this compound.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte Peak | 1. Degradation of this compound: Sample instability due to improper handling (heat, light, pH). | 1. Review sample collection, storage, and processing protocols to ensure conditions are optimized for stability (see FAQ 2). |
| 2. Inefficient Extraction: The chosen extraction method may have low recovery for this compound. | 2. Optimize the extraction procedure. Consider switching from protein precipitation to a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][16] | |
| 3. Incomplete Hydrolysis (for total lipoate): If measuring total lipoate, the enzymatic or chemical hydrolysis step may be inefficient. | 3. Ensure the hydrolysis conditions (enzyme concentration, incubation time, temperature) are optimal.[10] | |
| 4. Insufficient Derivatization: If using a method that requires derivatization, the reaction may be incomplete. | 4. Optimize derivatization conditions (reagent concentration, reaction time, temperature). Ensure the sample is completely dry before adding the derivatizing agent.[14] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions with Column: Active sites on the HPLC column can interact with the analyte. | 1. Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress ionization of the analyte.[17] |
| 2. Column Overload: Injecting too much sample can lead to peak distortion. | 2. Dilute the sample or inject a smaller volume. | |
| 3. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase. | 3. Whenever possible, dissolve the final extract in the initial mobile phase. | |
| High Background Noise or Ghost Peaks | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | 1. Use HPLC-grade or MS-grade solvents and high-purity reagents. Filter all mobile phases.[18] |
| 2. Carryover from Previous Injections: Residual analyte from a previous run. | 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent between samples.[17] | |
| 3. Matrix Effects (Ion Suppression/Enhancement in MS): Co-eluting compounds from the biological matrix interfering with analyte ionization. | 3. Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard.[19] | |
| Inconsistent Retention Times | 1. Fluctuations in Temperature: Changes in ambient temperature can affect retention time. | 1. Use a column oven to maintain a consistent temperature.[17] |
| 2. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. | 2. Prepare fresh mobile phase daily. Ensure accurate measurement of all components. | |
| 3. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions in a gradient run. | 3. Increase the column equilibration time between injections.[17] |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of lipoic acid.
Table 1: Comparison of HPLC Methods for Lipoic Acid Quantification
| Method | Sample Matrix | Derivatization | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Plasma | 1-benzyl-2-chloropyridinium (B76325) bromide | 0.08 nmol/mL | 0.12 nmol/mL | 80.0 - 110.8 | [7][13] |
| HPLC-UV | Plasma | None | 0.39 µg/mL | 0.78 µg/mL | 84 - 113 | [20] |
| HPLC-ECD | Plasma | None | 200 pg/mL | 1 ng/mL | 95.6 - 102.7 | [8] |
| HPTLC | Bulk Drug | Phosphomolybdic acid | 18.02 ng/spot | 54.61 ng/spot | 99.93 | [21] |
Table 2: Comparison of Mass Spectrometry Methods for Lipoic Acid Quantification
| Method | Sample Matrix | Derivatization | LOD | LOQ | Reference |
| LC-MS/MS | Dietary Supplements | None | 0.1 ng/mL | 0.5 ng/mL | [22] |
| UPLC | Bulk Drug | None | 0.15 µg/mL | Not Reported | [15] |
Experimental Protocols
Protocol 1: Extraction and HPLC-UV Analysis of Total Lipoic Acid from Plasma
This protocol is adapted from methods involving reduction, derivatization, and deproteinization for the analysis of total lipoic acid.[23]
-
Sample Preparation:
-
To 50 µL of plasma, add 25 µL of 0.5 M TRIS buffer (pH 9.0) and 5 µL of 0.25 M tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for reduction of disulfide bonds.
-
Incubate for 15 minutes at room temperature.
-
-
Derivatization:
-
Add 10 µL of 0.1 M 1-benzyl-2-chloropyridinium bromide (BCPB).
-
Vortex and incubate for 15 minutes at room temperature.
-
-
Deproteinization:
-
Add 15 µL of 3 M perchloric acid (PCA) and 70 µL of acetonitrile (B52724).
-
Vortex and let stand for 15 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
HPLC Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Detection: UV detector set at the maximum absorbance of the derivatized lipoate.
-
Protocol 2: GC-MS Analysis of Lipoamide (as a surrogate for Lipoic Acid) with Silylation
This protocol outlines a general procedure for the analysis of lipoamide, which can be adapted for lipoic acid, using GC-MS following derivatization.[14]
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Condition a silica (B1680970) SPE cartridge.
-
Load the biological sample (e.g., plasma, tissue homogenate) spiked with an appropriate internal standard.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elute the lipoamide/lipoic acid fraction with a more polar solvent mixture (e.g., dichloromethane/methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of anhydrous pyridine (B92270) to dissolve the residue.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and incubate at 60-70°C for 30-60 minutes.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.
-
MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the silylated lipoate.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and analysis of this compound.
(R)-Lipoic Acid in Pyruvate (B1213749) Dehydrogenase Complex (PDC) Regulation
Caption: (R)-Lipoic acid promotes PDC activity by inhibiting PDK.[4][9][11]
(R)-Lipoic Acid and the Nrf2 Antioxidant Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purebio.co.uk [purebio.co.uk]
- 5. Effect of R(+)alpha-lipoic acid on pyruvate metabolism and fatty acid oxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-lipoic acid inhibits mammalian pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Essential role of Nrf2 in the protective effect of lipoic acid against lipoapoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugfuture.com [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. jetir.org [jetir.org]
- 16. Assay of protein-bound lipoic acid in tissues by a new enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. Lipoic acid liquid preparation and preparation method thereof (2015) | Chao Yang | 2 Citations [scispace.com]
- 20. longdom.org [longdom.org]
- 21. akjournals.com [akjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing Enzymatic Reactions with (R)-Lipoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-lipoate in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing an enzymatic reaction with this compound?
A1: The key parameters to optimize for an enzymatic reaction involving this compound are pH, temperature, substrate concentrations (this compound, ATP, and the acceptor protein/peptide), enzyme concentration, and the presence of necessary cofactors like magnesium ions (Mg²⁺). Each of these factors can significantly impact the reaction rate and overall product yield.
Q2: My lipoate ligase reaction is showing low or no activity. What are the common causes?
A2: Low or no enzyme activity can stem from several factors. First, verify the integrity and activity of your enzyme preparation; avoid repeated freeze-thaw cycles.[1] Ensure that all reaction components are properly thawed and mixed.[2] Confirm that the pH and temperature of your reaction buffer are optimal for your specific enzyme. For instance, some lipoate-protein ligases from thermophilic organisms require high temperatures (e.g., 85°C) to be active.[3] Also, ensure the presence of essential cofactors like ATP and Mg²⁺ in appropriate concentrations.[3][4] Finally, check for potential inhibitors in your sample preparation, such as EDTA, which can chelate Mg²⁺.[2]
Q3: How does the concentration of this compound affect the reaction rate?
A3: The reaction rate typically increases with higher concentrations of this compound until the enzyme's active sites become saturated.[5][6][7] At this saturation point, the reaction reaches its maximum velocity (Vmax), and further increases in this compound concentration will not increase the reaction rate.[5][8] The relationship between substrate concentration and reaction velocity is often described by the Michaelis-Menten equation. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[5][6]
Q4: What is the role of ATP and Mg²⁺ in lipoate ligase reactions?
A4: Lipoate-protein ligases (Lpl) are ATP-dependent enzymes. The reaction they catalyze occurs in two main steps. First, this compound is activated by ATP to form a lipoyl-AMP intermediate, with the release of pyrophosphate. In the second step, the lipoyl moiety is transferred from lipoyl-AMP to a specific lysine (B10760008) residue on the acceptor protein.[3][9] Magnesium ions (Mg²⁺) are a crucial cofactor, typically required for ATP-dependent enzymatic reactions, including those catalyzed by lipoate ligases.[3][4][10]
Q5: Can I use a racemic mixture of (R,S)-lipoate for my reaction?
A5: While some enzymes may utilize both enantiomers, many enzymes are stereospecific and will preferentially or exclusively use the (R)-enantiomer of lipoic acid, which is the naturally occurring and biologically active form.[11][12] Using a racemic mixture might lead to lower reaction efficiency or require higher overall concentrations to achieve the desired rate with the (R)-enantiomer. It is advisable to use pure this compound for optimal results, as demonstrated in studies comparing the two.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive enzyme | - Verify enzyme activity with a positive control.[1]- Use a fresh enzyme aliquot and avoid repeated freeze-thaw cycles.[1]- Ensure proper storage conditions for the enzyme. |
| Suboptimal reaction conditions (pH, temperature) | - Optimize pH and temperature for your specific enzyme. Refer to literature for similar enzymes.[13][14]- Ensure the assay buffer is at the correct temperature before starting the reaction.[2] | |
| Missing or incorrect concentration of cofactors (ATP, Mg²⁺) | - Confirm the presence and concentration of ATP and Mg²⁺ in your reaction mixture.[3][4] | |
| Degraded this compound or other substrates | - Use fresh, high-quality substrates.- Verify the concentration of your substrate stock solutions.[1] | |
| Presence of inhibitors (e.g., EDTA, SDS) | - Check your sample preparation for substances that can interfere with the assay.[2]- Consider sample deproteinization or dialysis if inhibitors are suspected.[2] | |
| Inconsistent Results | Pipetting errors | - Use calibrated pipettes and avoid pipetting very small volumes.[2]- Prepare a master mix for your reactions to ensure consistency.[2] |
| Improperly thawed reagents | - Ensure all components are completely thawed and mixed before use.[2] | |
| Instrument malfunction | - Check the settings of your plate reader or other analytical equipment (e.g., correct wavelength).[2] | |
| Reaction Rate Decreases Over Time | Substrate depletion | - Ensure substrate concentrations are not limiting, especially for kinetic assays. The reaction is "zero order" when the enzyme is saturated with substrate.[15] |
| Product inhibition | - The accumulation of reaction products may inhibit the enzyme.[1] Perform a time-course experiment to determine the linear range of the reaction. | |
| Enzyme instability | - The enzyme may not be stable under the assay conditions for extended periods. Determine the enzyme's stability over time at the reaction temperature.[14] |
Experimental Protocols & Data
Table 1: Example In Vitro Lipoate Ligase Reaction Conditions
| Parameter | Condition A (Hyperthermophilic Archaeon) [3] | Condition B (E. coli Mutant) [16] | Condition C (General Assay) [4][17] |
| Enzyme | Lipoate-Protein Ligase (from T. kodakarensis) | Lipoic Acid Ligase Mutant (W37I LplA) | Lipoic Acid Ligase (LplA) |
| Buffer | 50 mM HEPES | 25 mM Na₂HPO₄ | 25 mM Sodium Phosphate |
| pH | 7.5 (at 85°C) | 7.2 | 7.0 |
| Temperature | 85°C | 30°C | 30°C |
| This compound/Probe | 10 mM | 500 µM (Aldehyde Probe) | 350 µM (Alkyl Azide Probe) |
| Acceptor Substrate | 100 µM Peptide | 150 µM LAP Peptide | 200 µM E2p Protein |
| ATP | 5 mM | 5 mM | 1 mM |
| Cofactor | 2 mM MgCl₂ | 5 mM Magnesium Acetate | 2 mM Magnesium Acetate |
| Incubation Time | 3 min (pre-incubation) | 5 - 60 min | 30 min |
Detailed Protocol: In Vitro Lipoate Ligase Activity Assay
This protocol is a general guideline based on methodologies cited in the literature.[3][4][16][18] Optimization for specific enzymes and substrates is recommended.
-
Prepare a Master Mix: To ensure consistency across multiple reactions, prepare a master mix containing the buffer, ATP, Mg²⁺, and this compound.
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the master mix with the acceptor protein/peptide substrate.
-
Pre-incubate the mixture at the optimal reaction temperature for 3-5 minutes.[3]
-
-
Initiate the Reaction: Start the reaction by adding the lipoate ligase enzyme to the tube. Mix gently by pipetting.
-
Incubation: Incubate the reaction at the optimal temperature for a predetermined amount of time (e.g., 5 to 60 minutes).[16] For kinetic studies, it is crucial to ensure the reaction is within the linear range.
-
Quench the Reaction: Stop the reaction by adding a quenching solution, such as EDTA, to a final concentration of 45-50 mM to chelate the Mg²⁺.[16][17]
-
Analysis: Analyze the reaction products using appropriate methods such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the unreacted substrate and the lipoylated product.[3][16]
-
Mass Spectrometry (MS): To confirm the identity of the product by its mass.[9]
-
SDS-PAGE and Western Blot: Using anti-lipoic acid antibodies to detect the lipoylated protein.[18]
-
Visualizations
Signaling Pathways Involving this compound
(R)-Lipoic acid, in its protein-bound form (lipoyllysine), is a critical cofactor in mitochondrial energy metabolism.[11] Exogenously supplied this compound can also influence cellular signaling pathways, primarily through its antioxidant properties and its effects on the cellular redox state.[11]
Caption: this compound's dual role as a metabolic cofactor and a modulator of key cellular signaling pathways.
Experimental Workflow for Lipoate Ligase Assay
The following diagram outlines a typical workflow for performing and analyzing an in vitro enzymatic reaction using a lipoate-protein ligase.
Caption: A generalized workflow for setting up, running, and analyzing a lipoate ligase enzymatic reaction.
Troubleshooting Logic Flow
This diagram provides a logical sequence of steps to troubleshoot common issues encountered during enzymatic assays with this compound.
Caption: A step-by-step decision tree for troubleshooting low activity in this compound enzymatic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A Lipoate-Protein Ligase Is Required for De Novo Lipoyl-Protein Biosynthesis in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-directing lipoic acid ligase for cell surface protein labeling with small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pathwayz.org [pathwayz.org]
- 9. Lipoate-binding proteins and specific lipoate-protein ligases in microbial sulfur oxidation reveal an atpyical role for an old cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic resolution of alpha-lipoic acid via enzymatic differentiation of a remote stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 16. Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Lipoate-Protein Ligase, Mhp-LplJ, Is Required for Lipoic Acid Metabolism in Mycoplasma hyopneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuroprotective Potential of (R)-Lipoate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of (R)-lipoic acid ((R)-LA) across various experimental models. We delve into the supporting data, detail the experimental methodologies, and visualize the key signaling pathways involved.
(R)-lipoic acid, a naturally occurring antioxidant, has garnered significant attention for its potential therapeutic applications in neurodegenerative diseases.[1] Its neuroprotective properties are attributed to its ability to mitigate oxidative stress, reduce inflammation, and improve mitochondrial function.[2][3] This guide synthesizes findings from multiple studies to offer an objective comparison of (R)-LA's efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and general oxidative stress-induced neuronal injury.
Data Presentation: Efficacy of (R)-Lipoate Across Neurodegenerative Models
The following tables summarize the quantitative data from key studies, highlighting the consistent neuroprotective effects of this compound in both in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects of (R)-Lipoic Acid
| Model System | Insult | (R)-LA Concentration | Outcome Measure | Result |
| NG108-15 Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) (400 µM) | 3.12–100 µM | Cell Viability (MTT Assay) | Increased viability from 48.95% to 89.37% in a dose-dependent manner.[4] |
| PC12 Cells | 1-methyl-4-phenylpyridinium (MPP+) (500 µM) | 0.01 µM | Cell Viability (MTT Assay) | Significant protection against MPP+-induced cell death.[5] |
| BV2 Microglial Cells | Amyloid β25-35 (Aβ25-35) (25 µmol/L) | 100 µmol/L | Apoptosis | Significantly repressed Aβ25-35-induced apoptosis.[6] |
| BV2 Microglial Cells | Amyloid β25-35 (Aβ25-35) (25 µmol/L) | 100 µmol/L | Reactive Oxygen Species (ROS) | Significantly repressed Aβ25-35-induced ROS levels.[6] |
| BV2 Microglial Cells | Amyloid β25-35 (Aβ25-35) (25 µmol/L) | 100 µmol/L | Inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Significantly reduced the levels of Aβ25-35-induced inflammatory cytokines.[6] |
Table 2: In Vivo Neuroprotective Effects of (R)-Lipoic Acid
| Animal Model | Disease Induction | (R)-LA Dosage | Outcome Measure | Result |
| Mice | Dapsone-induced Neuroinflammation | 25 mg/kg | Antioxidant Enzymes (SOD, CAT) in Prefrontal Cortex & Hippocampus | Significantly increased levels of SOD and CAT.[2] |
| Mice | Dapsone-induced Neuroinflammation | 25 mg/kg | Inflammatory Cytokine (IL-1β) in Prefrontal Cortex & Hippocampus | Significant reduction in IL-1β levels.[2] |
| Rats | Polymicrobial Sepsis (Cecal Ligation and Perforation) | 200 mg/kg | Inflammatory Cytokines (TNF-α, IL-1β) in Hippocampus and Prefrontal Cortex | Reduced levels of TNF-α and IL-1β.[7] |
| Rats | Polymicrobial Sepsis (Cecal Ligation and Perforation) | 200 mg/kg | Catalase (CAT) Activity in Hippocampus and Cortex | Increased CAT activity.[7] |
Key Signaling Pathways Modulated by this compound
(R)-lipoic acid exerts its neuroprotective effects by modulating several critical signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
- 1. Item - Lipoic acid as an anti-inflammatory and neuroprotective treatment for Alzheimer's disease - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. Alpha-Lipoic Acid Reduces Neuroinflammation and Oxidative Stress Induced by Dapsone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. dovepress.com [dovepress.com]
- 5. scispace.com [scispace.com]
- 6. Neuroprotective Effect of α-Lipoic Acid against Aβ25–35-Induced Damage in BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-lipoic acid attenuates acute neuroinflammation and long-term cognitive impairment after polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Lipoic Acid and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant properties of (R)-lipoic acid ((R)-LA) against other prominent antioxidants: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Glutathione (B108866) (GSH). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise overview of their relative performance supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Executive Summary
(R)-lipoic acid, the naturally occurring enantiomer of alpha-lipoic acid, distinguishes itself as a potent and versatile antioxidant. Its ability to function in both aqueous and lipid environments provides a broader range of action compared to antioxidants limited to one phase, such as the water-soluble Vitamin C and the fat-soluble Vitamin E. Furthermore, (R)-LA not only directly scavenges reactive oxygen species (ROS) but also plays a crucial role in regenerating other endogenous antioxidants, including Vitamin C, Vitamin E, and Glutathione. Mechanistically, (R)-LA influences key cellular signaling pathways, such as the Nrf2-KEAP1 and NF-κB pathways, which are central to the cellular stress response and inflammation.
While direct comparative studies under identical conditions are limited, the available data suggests that (R)-LA and its reduced form, dihydrolipoic acid (DHLA), exhibit a strong antioxidant capacity. This guide synthesizes available quantitative data, presents detailed experimental protocols for common antioxidant assays, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding of the comparative efficacy of these critical antioxidant compounds.
Data Presentation: Comparative Antioxidant Capacity
The following tables summarize the antioxidant capacity of (R)-lipoic acid, Vitamin C, Vitamin E, and Glutathione as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Disclaimer: The data presented below are compiled from various sources. Direct comparison of IC50 and TEAC values across different studies can be challenging due to variations in experimental conditions (e.g., solvent, pH, reaction time). Therefore, these values should be considered as indicative of the relative antioxidant potential of each compound.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Notes |
| (R)-Lipoic Acid | Data not readily available in direct comparison | The reduced form, DHLA, shows higher activity than LA[1]. |
| Vitamin C (Ascorbic Acid) | ~24.34[2] | IC50 values can vary significantly based on assay conditions[3]. |
| Vitamin E (α-Tocopherol) | ~12.1 (comparable to Trolox)[4] | Potent inhibitor of lipid peroxidation. |
| Glutathione (GSH) | ~2460 (for a GSH-inspired fragment)[5] | Generally considered a weaker direct radical scavenger in this assay compared to others. |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
| Antioxidant | TEAC (Trolox Equivalent Antioxidant Capacity) | Notes |
| (R)-Lipoic Acid | Data not readily available in direct comparison | DHLA is a more potent ABTS radical scavenger than LA[1]. |
| Vitamin C (Ascorbic Acid) | ~1.0[6] | Readily reacts with the ABTS radical cation. |
| Vitamin E (α-Tocopherol) | ~1.0[6] | Effective in scavenging the ABTS radical. |
| Glutathione (GSH) | ~0.7-0.9[6] | Shows moderate activity in the ABTS assay. |
Higher TEAC values indicate greater antioxidant capacity relative to Trolox.
Mechanistic Insights: Signaling Pathways
(R)-Lipoic acid exerts its effects not only through direct radical scavenging but also by modulating key signaling pathways involved in cellular defense and inflammation.
Nrf2-KEAP1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In response to oxidative stress, electrophiles, or certain activators like (R)-lipoic acid, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing their transcription. (R)-Lipoic acid can activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of the cell by increasing the synthesis of enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis.[7][8][9]
Figure 1. Activation of the Nrf2-KEAP1 signaling pathway by (R)-lipoic acid.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical component of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, including inflammatory cytokines and oxidative stress, can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. (R)-Lipoic acid has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[6][10][11] This inhibition can occur at or upstream of the IKK complex.[6]
Figure 2. Inhibition of the NF-κB signaling pathway by (R)-lipoic acid.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of the antioxidant compound and a standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the antioxidant solution.
-
Add a fixed volume of the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
A blank containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Figure 3. Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in its characteristic absorbance, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at the wavelength of maximum absorbance (typically around 734 nm).
-
Prepare a series of dilutions of the antioxidant compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution to a fixed volume of the diluted ABTS•+ solution.
-
Mix and incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at ~734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Plot a standard curve using the Trolox standard.
-
Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
-
Figure 4. Experimental workflow for the ABTS antioxidant assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the antioxidant. It measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated within the cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Load the cells with the fluorescent probe DCFH-DA.
-
Treat the cells with the antioxidant compound or a standard (e.g., Quercetin).
-
Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value using the formula: CAA unit = 100 – (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as quercetin (B1663063) equivalents (QE).
-
Figure 5. Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
(R)-lipoic acid stands out as a multifaceted antioxidant with significant potential in various research and therapeutic applications. Its unique ability to act in both hydrophilic and lipophilic environments, coupled with its capacity to regenerate other vital antioxidants, positions it as a central player in the cellular antioxidant network. Furthermore, its influence on the Nrf2 and NF-κB signaling pathways underscores its role in not only mitigating oxidative stress but also in modulating inflammatory responses. While further direct comparative studies are needed to definitively quantify its superiority across all antioxidant metrics, the existing evidence strongly supports its potent and broad-spectrum antioxidant capabilities. This guide provides a foundational understanding for professionals in the field to evaluate and utilize (R)-lipoic acid in their research and development endeavors.
References
- 1. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 02.21.96 - A relatively unknown antioxidant, alpha-lipoic acid, may be more potent than vitamins C and E [newsarchive.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of lipoic acid radical cations with vitamins C and E analogue and hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bonasanahealth.com [bonasanahealth.com]
Assessing the Purity of Synthesized (R)-Lipoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity and overall quality of synthesized (R)-lipoic acid is paramount. As the biologically active enantiomer, (R)-lipoic acid's therapeutic efficacy is significantly greater than its (S)-enantiomer, which can be inactive or even detrimental in some cases.[1][2] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (R)-lipoic acid, supported by experimental data and detailed protocols.
The primary challenge in analyzing (R)-lipoic acid lies in effectively separating and quantifying the (S)-enantiomer, a critical impurity. Various chromatographic techniques have been developed to address this, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and well-established method.[1][2][3] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity and are particularly useful for analyzing complex biological matrices.[4][5][6]
Comparative Analysis of Analytical Methods
The choice of analytical method for assessing (R)-lipoic acid purity depends on several factors, including the required sensitivity, the nature of the sample matrix, and the specific impurities being targeted. While enantiomeric purity is the primary focus, other potential impurities, such as polymers, should also be considered.[7]
| Method | Principle | Typical Application | Advantages | Limitations |
| Chiral HPLC-UV | Enantioselective separation on a chiral stationary phase with UV detection.[1][2] | Routine quality control of (R)-lipoic acid raw material and pharmaceutical formulations.[1] | Simple, robust, and cost-effective.[1] | Lower sensitivity compared to MS detection; potential for interference from co-eluting impurities. |
| LC-MS/MS | Chiral separation coupled with highly sensitive and selective mass spectrometric detection.[4][5] | Quantification of (R)- and (S)-lipoic acid in biological matrices (plasma, urine).[5][8] | High sensitivity (low LOD and LOQ) and specificity.[5][6] | Higher equipment cost and complexity. |
| Capillary Electrophoresis (CE) | Separation of enantiomers based on their differential migration in an electric field within a capillary.[1][4] | Chiral separation of lipoic acid enantiomers. | High separation efficiency. | Can have lower resolution for lipoic acid enantiomers compared to modern HPLC methods.[1][4] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material with visualization of spots.[9][10] | Qualitative and semi-quantitative analysis of lipoic acid and its impurities. | Simple, rapid, and low-cost screening tool. | Lower resolution and sensitivity; not ideal for precise enantiomeric quantification. |
Quantitative Data Summary
The following tables summarize key performance parameters for various validated methods used in the analysis of lipoic acid enantiomers.
Table 1: HPLC Method Performance for Enantiomeric Purity
| Parameter | Method 1 (HPLC-UV)[1][2] | Method 2 (HPLC-UV)[11] |
| Column | Chiralpak IA-3 (100 x 4.6 mm, 3 µm) | Luna C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (84:16:0.1, v/v/v) | Potassium dihydrogen phosphate (B84403) (0.05 M, pH 4.5):Acetonitrile (60:40, v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | UV at 340 nm |
| Run Time | 9 min | < 8 min |
| Resolution (Rs) | > 1.8 | Not specified for enantiomers |
| LOD | 0.1 µg/mL (for S-enantiomer) | 0.9 µg/mL |
| LOQ | 0.3 µg/mL (for S-enantiomer) | 2.8 µg/mL |
| Linearity Range | 0.5 - 20 µg/mL (for S-enantiomer) | Not specified |
| Correlation Coefficient (R²) | > 0.9997 | Not specified |
Table 2: LC-MS/MS Method Performance for Enantiomeric Quantification
| Parameter | Method 1 (LC-MS/MS)[5][6] | Method 2 (LC-MS)[4] |
| Column | CHIRALPAK AD-3R | CHIRALPAK AD-RH |
| Mobile Phase | Acetonitrile:Methanol:Formic Acid (10 mM) (25:25:50, v/v/v) | Not specified |
| Detection | ESI in negative ion mode (MRM) | Not specified |
| LOD | 0.1 ng/mL | 5 ng/mL |
| LOQ | 0.5 ng/mL | 10 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL | Not specified |
| Correlation Coefficient (r) | > 0.9999 | Not specified |
| Intra-day Precision (%RSD) | ≤ 6.94% | Not specified |
| Inter-day Precision (%RSD) | ≤ 7.05% | Not specified |
| Accuracy | 93.7 - 103.1% | Not specified |
Experimental Protocols
Key Experiment: Chiral HPLC-UV for Enantiomeric Purity Assessment
This protocol is based on a validated method for the routine quality control of (R)-lipoic acid raw material.[1][2]
Objective: To separate and quantify the (S)-(-)-α-lipoic acid impurity in a synthesized (R)-(+)-α-lipoic acid sample.
Materials:
-
(R)-lipoic acid sample
-
(S)-lipoic acid reference standard
-
HPLC grade methanol, water, and acetic acid
-
Chiralpak IA-3 column (100 x 4.6 mm ID, 3 µm)[1]
-
C18 guard column[2]
-
HPLC system with a PDA detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, water, and acetic acid in a ratio of 84:16:0.1 (v/v/v).[1] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of (S)-lipoic acid standard in a suitable solvent. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 20 µg/mL.[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized (R)-lipoic acid sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for (R)- and (S)-lipoic acid based on their retention times. Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration for the standard solutions. Use the calibration curve to determine the concentration of the (S)-enantiomer impurity in the sample.
Visualizations
Caption: Workflow for Chiral HPLC Purity Assessment.
Caption: Logical Flow for Purity Assessment of (R)-Lipoic Acid.
References
- 1. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. skpharmteco.com [skpharmteco.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105439925A - Preparation method for lipoic acid polymer impurities and detection method for lipoic acid polymer impurities - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to (R)-Lipoate Detection: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of (R)-lipoic acid, the biologically active enantiomer of lipoic acid, is critical. This guide provides a comprehensive cross-validation of common analytical methods for (R)-lipoate detection, offering a comparative look at their performance based on experimental data. We delve into High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, presenting their strengths and weaknesses to aid in selecting the most suitable method for your research needs.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound detection is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the quantitative performance of various methods based on published validation data.
Table 1: Performance Characteristics of HPLC-UV Methods for Lipoic Acid Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Nutritional Supplement | Human Plasma | Cosmetic Cream |
| Linearity Range | 1.56 - 50 µg/mL[1][2] | 0.78 - 50 µg/mL[3] | Not Specified |
| Correlation Coefficient (r²) | 0.9997[1][2] | 0.9998[3] | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL[1][2] | Not Specified | 0.9 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1][2] | Not Specified | 2.8 µg/mL[4] |
| Precision (%RSD) | < 2% (Repeatability) | < 15% (Intra & Inter-day) | < 2% (Intra-day) |
| Accuracy (% Recovery) | Not Specified | 113% (Average)[3] | 98 - 102% |
| Enantiomeric Separation | No | No | No |
Table 2: Performance Characteristics of LC-MS/MS Methods for Lipoic Acid Enantiomer Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Rat Plasma | Human Urine | Rat Plasma |
| Linearity Range | 5 - 1000 ng/mL[5] | 0.5 - 100 ng/mL[6] | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.9999[6] | > 0.999 |
| Limit of Detection (LOD) | Not Specified | 0.1 ng/mL[6] | Not Specified |
| Limit of Quantification (LOQ) | 5.0 ng/mL[5] | 0.5 ng/mL[6] | 5 ng/mL[7] |
| Precision (%RSD) | Intra-day: 0.93-13.77%, Inter-day: 2.18-5.99%[8] | Intra-day: ≤ 6.94%, Inter-day: ≤ 7.05%[6][9] | Not Specified |
| Accuracy (% of Nominal) | 87.40 - 114.40%[8] | 93.7 - 103.1%[6][9] | Not Specified |
| Enantiomeric Separation | Yes (Chiral Column) | Yes (CHIRALPAK AD-3R)[6] | Yes (CHIRALPAK AD-RH)[7] |
Table 3: Performance Characteristics of GC-MS and Enzymatic Assay Methods for Lipoic Acid Detection
| Parameter | GC-MS | Enzymatic Assay |
| Matrix | Bacterial Cells, Meat | Not Specified |
| Linearity Range | Method Dependent | Method Dependent |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Limit of Detection (LOD) | High Sensitivity | Method Dependent |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Precision (%RSD) | Method Dependent | Method Dependent |
| Accuracy (% Recovery) | Method Dependent | Method Dependent |
| Enantiomeric Separation | Possible with chiral column | Inherently specific for this compound |
| Notes | Requires derivatization to increase volatility.[10] | Based on the stereospecific reduction of this compound by lipoamide (B1675559) dehydrogenase.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of lipoic acid in nutritional supplements and pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent such as methanol (B129727) or acetonitrile.[1]
-
Use sonication and vortexing to ensure complete dissolution.[1]
-
Centrifuge the solution to remove any undissolved particles.[1]
-
Filter the supernatant through a 0.45 µm filter before injection.[12]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 50 mM disodium (B8443419) hydrogen phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile) in a 50:50 ratio is often employed.[1]
-
Flow Rate: A typical flow rate is 1 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 201 nm or 334 nm.[1][2]
-
Enantiomeric Separation: For the separation of (R)- and (S)-lipoic acid, a chiral stationary phase, such as an immobilized amylose-based chiral column (e.g., Chiralpak IA-3), is required.[13] The mobile phase may consist of methanol, water, and acetic acid.[13]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices like plasma and urine.
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of lipoic acid).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A chiral column (e.g., CHIRALPAK AD-RH or CHIRALPAK AD-3R) is essential for enantiomeric separation.[6][7][14]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol is commonly used.[7]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.[6]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For lipoic acid, derivatization is a necessary step.
-
Sample Preparation and Derivatization:
-
Hydrolyze the sample to release protein-bound lipoic acid.[10]
-
Extract the lipoic acid into an organic solvent.[10]
-
Derivatize the extracted lipoic acid to form a volatile ester, for example, by reacting with diazomethane (B1218177) to produce the methyl ester.[10]
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for the separation of the derivatized lipoic acid.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Ionization: Chemical ionization is often used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized lipoic acid.
-
Enzymatic Assay
This method leverages the stereospecificity of the enzyme lipoamide dehydrogenase for (R)-lipoic acid.
-
Principle: Lipoamide dehydrogenase, in the presence of NADH, specifically reduces the disulfide bond of (R)-lipoic acid to form dihydrolipoic acid. The rate of NADH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, is directly proportional to the concentration of (R)-lipoic acid in the sample.[11]
-
Assay Procedure (General Outline):
-
Prepare a reaction mixture containing a suitable buffer, NADH, and the sample containing (R)-lipoic acid.
-
Initiate the reaction by adding a purified preparation of lipoamide dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the concentration of (R)-lipoic acid by comparing the rate of reaction to a standard curve prepared with known concentrations of (R)-lipoic acid.
-
Visualizing the Workflow and Method Selection
To better understand the experimental processes and the logic behind choosing a particular method, the following diagrams are provided.
Caption: A typical workflow for the analysis of this compound using HPLC-UV.
Caption: A generalized workflow for the sensitive detection of this compound in biological fluids by LC-MS/MS.
Caption: A logical guide to selecting the appropriate analytical method for this compound detection based on experimental requirements.
References
- 1. scirp.org [scirp.org]
- 2. Optimization and Validation of a High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification of α-Lipoic Acid in Cyclodextrins Complex for Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of bacterial lipoic acid. A modified gas-chromatographic-mass-spectrometric procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of lipoic acid by lipoamide dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-Lipoic Acid Formulations: Enhancing Bioavailability for Optimal Therapeutic Efficacy
(R)-α-lipoic acid (R-LA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial enzymes. Despite its significant therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy, its clinical utility is often hampered by poor aqueous solubility, instability, and low bioavailability.[1][2][3] To overcome these limitations, various formulations have been developed to enhance the absorption and pharmacokinetic profile of R-LA. This guide provides a comparative analysis of different R-LA formulations, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate formulation for their needs.
Enhanced Bioavailability with Novel Formulations
Studies have consistently demonstrated that specialized formulations of R-LA can significantly improve its bioavailability compared to standard R-LA preparations. Key advancements include the development of sodium salts, cyclodextrin (B1172386) complexes, and liquid formulations, all of which aim to increase solubility and stability.
The sodium salt of R-LA (Na-R-LA) has shown markedly superior bioavailability. Due to its improved water solubility and stability, Na-R-LA leads to significantly higher plasma concentrations than pure R-LA.[3][4] Similarly, complexation with γ-cyclodextrin, a cyclic oligosaccharide, has been shown to protect R-LA from degradation and enhance its absorption in the intestine.[5][6][7] Liquid formulations also offer an advantage over solid dosage forms by presenting R-LA in a more readily absorbable state.[1][2][8]
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters from studies comparing different R-LA formulations. These parameters are crucial for evaluating the extent and rate of drug absorption.
| Formulation | Subjects | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·hr/mL) | Key Findings |
| R-LA | 2 Healthy Volunteers | 600 mg | 0.7 - 1.01 | - | 1.56 - 2.14 | Baseline for comparison.[4] |
| Na-R-LA | 2 Healthy Volunteers | 600 mg | 14.1 - 18.1 | - | 5.18 - 5.71 | Cmax increased 17.9-25.8x; AUC increased 2.67-3.3x vs. R-LA.[4] |
| Na-R-LA | 12 Healthy Volunteers | 600 mg | 16.03 (mean) | 15 (median) | 7.36 (mean) | Demonstrates high bioavailability and rapid absorption.[4] |
| R-LA | 6 Healthy Volunteers | 600 mg | 1.68 (mean) | - | - | Baseline for comparison with cyclodextrin complex.[9] |
| R-LA/γ-CD | 6 Healthy Volunteers | 6g (equiv. 600mg R-LA) | 4.10 (mean) | - | 2.5x higher than R-LA | Complexation significantly enhances plasma levels.[5][6][9] |
| Solid R-ALA | Male Sprague-Dawley Rats | 50 mg/kg | Lower than liquid | - | Lower than liquid | Bioavailability is significantly lower than the liquid form.[1] |
| Liquid R-ALA | Male Sprague-Dawley Rats | 50 mg/kg | Higher than solid | - | Higher than solid | Liquid formulation leads to higher plasma concentrations and prolonged stability.[1][2] |
| R-LA | 8 MS Patients | 1200 mg | - | 13.1 (mean) | 389.5 (mean, minmcg/ml) | Faster absorption compared to R/S-LA.[10] |
| R/S-LA | 20 MS Patients | 1200 mg | - | 81.0 (mean) | 681.8 (mean, minmcg/ml) | Slower absorption but higher overall exposure (AUC) in this study.[10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Na-R-LA: Sodium (R)-lipoate; R-LA/γ-CD: (R)-lipoic acid/γ-cyclodextrin complex; R/S-LA: Racemic α-lipoic acid.
Experimental Methodologies
The data presented above were derived from clinical and preclinical studies employing rigorous pharmacokinetic protocols. A typical experimental workflow for these human bioavailability studies is outlined below.
Human Pharmacokinetic Study Protocol
-
Subject Recruitment: Healthy adult volunteers are recruited for the studies. In some cases, specific patient populations, such as those with multiple sclerosis, are included.[4][9][10]
-
Study Design: A common design is a crossover study, where each subject receives the different formulations being tested after a washout period.[4] This allows for intra-subject comparison, reducing variability.
-
Administration: A single oral dose of the specific R-LA formulation is administered to subjects, often after an overnight fast.[1][4]
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after administration (e.g., 0, 5, 15, 30, 60, 120, 180, 240, and 300 minutes).[1][10]
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed using validated methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the concentration of R-LA.[4][7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, to assess the rate and extent of absorption.[11]
Caption: Experimental workflow for a human bioavailability study of R-lipoic acid.
Conclusion
The evidence strongly indicates that the bioavailability of (R)-lipoic acid can be dramatically improved through advanced formulation strategies. Sodium this compound (Na-R-LA) and R-LA/γ-cyclodextrin complexes, in particular, have demonstrated substantially higher plasma concentrations and overall exposure (AUC) compared to standard R-LA.[4][5][6] Liquid formulations also offer a significant advantage over solid forms.[1][8] For researchers and developers, the choice of formulation is a critical determinant of the potential therapeutic efficacy of (R)-lipoic acid. The selection should be guided by the desired pharmacokinetic profile, target patient population, and the specific clinical application. These enhanced formulations represent a promising path forward for unlocking the full therapeutic potential of this vital antioxidant.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 5. Bioavailability of an R-α-Lipoic Acid/γ-Cyclodextrin Complex in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of an R-α-Lipoic Acid/γ-Cyclodextrin Complex in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No. 47 Effect of γ-cyclodextrin on absorption of R-α lipoic acid | CycloChem Bio Co., Ltd. [cyclochem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. P02.183. Comparing the bioavailability of two forms of lipoic acid in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
(R)-Lipoic Acid: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
(R)-lipoic acid (R-LA), the naturally occurring enantiomer of lipoic acid, has garnered significant attention in preclinical research for its potential therapeutic applications in a range of disorders underpinned by oxidative stress and mitochondrial dysfunction. This guide provides a comparative analysis of R-LA's efficacy in preclinical models of neurodegeneration, diabetes, and cardiovascular disease, juxtaposed with other antioxidants.
Performance Comparison: (R)-Lipoic Acid vs. Alternative Antioxidants
Preclinical evidence suggests that (R)-LA's therapeutic efficacy is often superior to that of the racemic mixture (R/S-LA) and other common antioxidants like N-acetylcysteine (NAC) and Coenzyme Q10 (CoQ10). This superiority is attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate key signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of (R)-LA on key biomarkers of disease.
Table 1: Effects of (R)-Lipoic Acid on Markers of Oxidative Stress
| Biomarker | Animal Model | (R)-Lipoic Acid Effect | Alternative Antioxidant Effect |
| Malondialdehyde (MDA) | LPS-induced oxidative stress in rat kidney | Significant decrease | N/A in this study |
| High-fat diet-fed rats | Significant decrease | NAC also showed a significant decrease | |
| Fructose-fed rats | Significant decrease | CoQ10 also showed a significant decrease | |
| Superoxide Dismutase (SOD) | LPS-induced oxidative stress in rat kidney | Significant increase | N/A in this study |
| Oxidized fish oil-induced oxidative stress in laying hens | Significant increase in total SOD (T-SOD) activity | S-lipoic acid also increased T-SOD, but to a lesser extent | |
| Glutathione (B108866) (GSH) | LPS-induced oxidative stress in rat kidney | Significant increase in GSH/GSSG ratio | N/A in this study |
| Oxidized fish oil-induced oxidative stress in laying hens | Significant increase | S-lipoic acid also increased GSH, but to a lesser extent | |
| Physically active males (human study) | No significant change | NAC significantly elevated GSH levels |
Table 2: Effects of (R)-Lipoic Acid on Inflammatory Cytokines
| Cytokine | Animal Model | (R)-Lipoic Acid Effect | Alternative Antioxidant Effect |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-induced oxidative stress in rat kidney | Significant decrease | N/A in this study |
| Oxidized fish oil-induced inflammation in laying hens | Significant decrease | S-lipoic acid also decreased TNF-α | |
| Interleukin-6 (IL-6) | LPS-induced oxidative stress in rat kidney | Significant decrease | N/A in this study |
| Oxidized fish oil-induced inflammation in laying hens | Significant decrease | S-lipoic acid also decreased IL-6 | |
| Cerulein/resistin-stimulated pancreatic acinar cells | Inhibition of IL-6 expression | N/A in this study |
Table 3: Effects of (R)-Lipoic Acid on Metabolic Parameters
| Parameter | Animal Model | (R)-Lipoic Acid Effect | Alternative Antioxidant Effect |
| Blood Glucose | High-fat diet/STZ-induced diabetic rats | Significant decrease | N/A in this study |
| Fructose-fed rats | Significant decrease | CoQ10 also showed a significant decrease | |
| HbA1c | Type 2 diabetic rats | Not specified in preclinical studies, but human studies suggest a potential reduction[1][2] | N/A in these preclinical studies |
| Total Cholesterol | High-fat diet/STZ-induced diabetic rats | Significant decrease | N/A in this study |
| High-fat diet-fed rats | Significant decrease | NAC also showed a significant decrease | |
| LDL Cholesterol | High-fat diet/STZ-induced diabetic rats | Significant decrease | N/A in this study |
| HDL Cholesterol | High-fat diet/STZ-induced diabetic rats | Significant increase | N/A in this study |
| Triglycerides | High-fat diet/STZ-induced diabetic rats | Significant decrease | N/A in this study |
Key Signaling Pathways Modulated by (R)-Lipoic Acid
(R)-LA exerts its therapeutic effects by modulating several critical signaling pathways involved in cellular stress responses, inflammation, and metabolism.
Caption: (R)-Lipoic Acid's multifaceted mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for key assays cited in this guide.
Animal Models and (R)-Lipoic Acid Administration
-
High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model: Male Sprague-Dawley rats are fed a high-fat diet for several weeks to induce insulin resistance. Diabetes is then induced by a single low dose of streptozotocin (B1681764) (STZ). (R)-lipoic acid is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight daily for a period of 4 to 8 weeks.[3]
-
LPS-Induced Oxidative Stress Model: Acute kidney injury and systemic inflammation are induced in rats by a single intraperitoneal injection of lipopolysaccharide (LPS). (R)-lipoic acid is administered, often intravenously or intraperitoneally, shortly before or after the LPS challenge to assess its protective effects.[4]
-
Fructose-Fed Rat Model of Metabolic Syndrome: Rats are fed a high-fructose diet for several weeks to induce features of metabolic syndrome, including insulin resistance, dyslipidemia, and hypertension. (R)-lipoic acid is administered concurrently with the diet to evaluate its preventative potential.[5]
Measurement of Biomarkers
-
Oxidative Stress Markers:
-
MDA: Measured in plasma or tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
-
SOD: Activity is determined in tissue homogenates using a spectrophotometric assay that measures the inhibition of the reduction of nitroblue tetrazolium.
-
GSH: The concentration of reduced glutathione is measured in tissue homogenates using a colorimetric assay based on the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
-
Inflammatory Cytokines:
-
TNF-α and IL-6: Levels in serum or tissue homogenates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Metabolic Parameters:
-
Blood Glucose: Measured from tail vein blood samples using a standard glucometer.
-
HbA1c: Determined from whole blood samples using high-performance liquid chromatography (HPLC).
-
Lipid Profile: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays.
-
Experimental Workflow for a Typical Preclinical Study
References
- 1. "Effects of R-Alpha Lipoic Acid on HbA1c, Lipids and Blood Pressure in " by Judith Lukaszuk, Aimee Prawitz et al. [huskiecommons.lib.niu.edu]
- 2. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 3. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-inflammatory Effects of α-Lipoic Acid on Lipopolysaccharide-induced Oxidative Stress in Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of coenzyme Q10 and α-lipoic acid supplementation in fructose fed rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Lipoate and Dihydrolipoate Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of (R)-lipoic acid ((R)-LA) and its reduced form, dihydrolipoic acid (DHLA). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions. Both forms exhibit significant antioxidant properties, but their mechanisms and efficiencies differ. DHLA is generally considered the more potent antioxidant of the two.[1][2]
Direct Radical Scavenging and Antioxidant Properties
Both (R)-LA and DHLA can directly scavenge reactive oxygen species (ROS), but DHLA is notably more effective against a broader range of radicals.[3][4] While both are powerful scavengers of hypochlorous acid and (R)-LA is an effective scavenger of hydroxyl radicals, DHLA also demonstrates strong scavenging activity against superoxide (B77818) and peroxyl radicals.[4][5] In some assays, the antioxidant capacity of the sulfhydryl groups (-SH) in DHLA is higher than that of the disulfide bond (S-S) in (R)-LA.[3]
It is important to note that under certain in vitro conditions, particularly in the presence of transition metals like iron, DHLA can exhibit pro-oxidant properties by reducing Fe³⁺ to Fe²⁺, which can then participate in the generation of hydroxyl radicals.[1][4]
Data Presentation: Comparative Antioxidant Performance
The following tables summarize the quantitative data on the radical scavenging activities of (R)-lipoic acid and dihydrolipoic acid. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Radical Scavenging Activity
| Radical Species | (R)-Lipoic Acid (LA) | Dihydrolipoic Acid (DHLA) | Key Findings | Reference |
| DPPH Radical | Less effective | More effective | DHLA shows higher scavenging activity than LA. | [3] |
| ABTS Radical Cation | Less effective | More effective | DHLA demonstrates superior scavenging capacity. | [3] |
| Peroxynitrite | Less effective | More effective | DHLA has a greater ability to scavenge peroxynitrite. | [3] |
| Galvinoxyl Radical | Less effective | More effective | DHLA is a more potent scavenger of the galvinoxyl radical. | [3] |
| Superoxide Radical | No significant reaction | Effective scavenger | DHLA can scavenge superoxide radicals, while LA does not react at significant rates. | [4][5] |
| Hydroxyl Radical | Powerful scavenger | Effective scavenger | Both forms are effective scavengers of hydroxyl radicals. | [4] |
| Trichloromethylperoxyl Radical | Good scavenger | Good scavenger | Both forms are effective against this radical. | [4] |
Table 2: Protective Effects
| Protective Assay | (R)-Lipoic Acid (LA) | Dihydrolipoic Acid (DHLA) | Key Findings | Reference |
| Protection of methyl linoleate (B1235992) against AAPH-induced oxidation | Less effective | ~2.2-fold more effective than LA | DHLA provides significantly better protection against lipid peroxidation. | [3] |
| Radicals scavenged in AAPH-induced DNA oxidation | ~1.5 radicals | ~2.0 radicals | DHLA scavenges more radicals in this system. | [3] |
| Radicals scavenged in AAPH-induced erythrocyte hemolysis | ~1.5 radicals | ~2.0 radicals | DHLA shows greater protection against hemolysis. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically to determine the antioxidant's radical scavenging capacity.[6]
-
Procedure:
-
A working solution of DPPH in methanol (B129727) or ethanol (B145695) (typically 0.1 mM) is prepared.[7]
-
Various concentrations of the test compounds ((R)-LA and DHLA) are prepared in a suitable solvent.[8]
-
The test compound solutions are mixed with the DPPH solution.[9]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[9][10]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.[6]
-
2. Superoxide Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻), which are generated in vitro by a system such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product, and the inhibition of this reaction is measured.[12][13]
-
Procedure:
-
A reaction mixture is prepared containing NADH, NBT, and the test compound ((R)-LA or DHLA) in a phosphate (B84403) buffer.[14]
-
The reaction is initiated by adding PMS to the mixture.[7]
-
The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).[7]
-
The absorbance of the formazan product is measured at approximately 560 nm.[12]
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control reaction without the antioxidant.[7]
-
3. Hydroxyl Radical Scavenging Assay
-
Principle: This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals then react with a detector molecule, such as 2-deoxyribose or salicylic (B10762653) acid, to produce a colored product that can be measured.[13][15]
-
Procedure (using salicylic acid):
-
A reaction mixture is prepared containing the test compound ((R)-LA or DHLA), FeSO₄, and salicylic acid in a suitable buffer.[16]
-
The reaction is initiated by the addition of H₂O₂.[17]
-
The mixture is incubated at 37°C for a specified time (e.g., 1 hour).[17]
-
The absorbance of the hydroxylated salicylic acid product is measured at 510 nm.[16][17]
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to a control.[11]
-
Signaling Pathways and Mechanisms of Action
(R)-LA and DHLA not only act as direct radical scavengers but also modulate cellular signaling pathways involved in the endogenous antioxidant response.
1. Activation of the Nrf2 Antioxidant Response Pathway
Both (R)-LA and DHLA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19][20][21] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like (R)-LA and DHLA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) synthesis.[19][22]
Caption: Nrf2 antioxidant response pathway activation.
2. Modulation of the PI3K/Akt Signaling Pathway
(R)-Lipoic acid has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[23][24] This pathway is crucial for cell survival, growth, and proliferation. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets, leading to the inhibition of apoptosis and the promotion of cell survival. The anti-inflammatory effects of (R)-lipoic acid have also been linked to its ability to activate this pathway.[23]
Caption: PI3K/Akt signaling pathway modulation.
Conclusion
The available evidence strongly indicates that dihydrolipoic acid possesses a more potent and broader spectrum of direct antioxidant activity compared to (R)-lipoic acid.[5][25][26] However, both forms are valuable antioxidants that also exert their effects through the modulation of key cellular signaling pathways involved in the endogenous antioxidant defense system. The choice between (R)-LA and DHLA for research or therapeutic development may depend on the specific application, target system, and the potential for pro-oxidant effects in the presence of transition metals. DHLA's instability can also be a factor in practical applications.[2] Further research with direct, quantitative comparisons in various experimental models is warranted to fully elucidate their respective therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. morelife.org [morelife.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. Hydroxyl Radical-scavenging Activity [protocols.io]
- 18. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha lipoic acid exerts antioxidant effect via Nrf2/HO-1 pathway activation and suppresses hepatic stellate cells activation induced by methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 23. α-Lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
(R)-Lipoate's Role in Mitochondrial Bioenergetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-lipoate's performance in enhancing mitochondrial bioenergetics against other alternatives. It is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
(R)-lipoic acid ((R)-LA), the naturally occurring enantiomer of lipoic acid, plays a crucial role as a cofactor for key mitochondrial enzyme complexes essential for energy metabolism.[1][2][3] Emerging research highlights its superiority over the synthetic (S)-enantiomer and the commonly available racemic mixture in improving mitochondrial function.[4][5][6] (R)-LA not only acts as a potent antioxidant but also stimulates mitochondrial biogenesis, making it a significant compound of interest for addressing age-related mitochondrial decline and various pathologies. When combined with other mitochondrial nutrients like acetyl-L-carnitine, (R)-LA exhibits synergistic effects in enhancing mitochondrial respiration and reducing oxidative stress.[7][8][9]
Comparative Data on Mitochondrial Function
The following tables summarize quantitative data from studies comparing the effects of (R)-lipoic acid and other compounds on key markers of mitochondrial bioenergetics.
Table 1: Effect of Lipoic Acid Enantiomers on Mitochondrial Function
| Parameter | (R)-Lipoic Acid | (S)-Lipoic Acid | Racemic (R/S)-Lipoic Acid | Reference |
| ATP Synthesis | Significant Improvement | No significant effect | Moderate Improvement | [4] |
| Mitochondrial Membrane Potential | Marked Improvement | Little to no effect | Moderate Improvement | [10] |
| Oxygen Consumption | Significantly Increased | No significant effect | Moderate Increase | [10] |
| Antioxidant Capacity (Glutathione Recycling) | Significantly Increased | Less effective than R-LA | Moderate Increase | [5] |
| Glucose Uptake | More effective stimulation | Less effective stimulation | Moderate Stimulation | [10] |
Table 2: Synergistic Effects of (R)-Lipoic Acid and Acetyl-L-Carnitine (ALCAR) in Aged Models
| Parameter | Control (Old) | (R)-Lipoic Acid Alone | ALCAR Alone | (R)-Lipoic Acid + ALCAR | Reference |
| Mitochondrial Membrane Potential | Declined | Partially Restored | Partially Restored | Significantly Restored towards youthful levels | [7] |
| Hepatocellular O₂ Consumption | Significantly Lower | Increased | Increased | Markedly Increased | [7] |
| Malondialdehyde (MDA) Levels (Lipid Peroxidation) | Significantly Higher | Lowered | Lowered | Restored to levels of young controls | [7] |
| Ambulatory Activity | Decreased | Improved | Improved | Significantly Improved, greater than individual compounds | [7] |
| Number of Intact Mitochondria (Hippocampus) | Decreased | - | - | Significantly Increased | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
This protocol is adapted from established methods for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest (e.g., primary neurons, hepatocytes)
-
(R)-lipoic acid and other test compounds.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of (R)-lipoic acid, other compounds, or vehicle control for the specified duration.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated ports.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1, which exhibits a potential-dependent accumulation in mitochondria.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest
-
(R)-lipoic acid and other test compounds
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with (R)-lipoic acid, other compounds, or vehicle for the specified time. Include a positive control group treated with FCCP to induce mitochondrial depolarization.
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) at 37°C for 15-30 minutes in the dark.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or depolarized cells, JC-1 remains as monomers and emits green fluorescence. Capture images and analyze the ratio of red to green fluorescence.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel. The ratio of red to green fluorescence intensity is used to quantify the changes in ΔΨm.
-
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Tissue or cell homogenates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard solution
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Reaction: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and incubate at 90-100°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve. Results are typically expressed as nmol of MDA per mg of protein.
Signaling Pathways and Experimental Workflows
Signaling Pathway of (R)-Lipoic Acid in Mitochondrial Biogenesis
(R)-lipoic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] Activated AMPK can then phosphorylate and activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][11][[“]] PGC-1α, in turn, activates nuclear respiratory factors (NRF-1 and NRF-2), which stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondria.
Caption: (R)-Lipoic acid signaling pathway promoting mitochondrial biogenesis.
Experimental Workflow for Assessing Mitochondrial Function
The following diagram illustrates a typical workflow for investigating the effects of a test compound like (R)-lipoic acid on mitochondrial bioenergetics in a cellular model.
Caption: Workflow for evaluating mitochondrial bioenergetics.
Conclusion
The available evidence strongly suggests that (R)-lipoic acid is a potent modulator of mitochondrial bioenergetics. Its superiority over the (S)-enantiomer and its synergistic relationship with other mitochondrial nutrients like acetyl-L-carnitine make it a compelling candidate for further investigation in the context of age-related diseases and conditions characterized by mitochondrial dysfunction. The provided experimental protocols and pathway diagrams offer a framework for researchers to rigorously evaluate the therapeutic potential of this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. content.protocols.io [content.protocols.io]
- 3. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firattipdergisi.com [firattipdergisi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
A Head-to-Head Comparison of (R)-Lipoate and Other Key Enzyme Cofactors
In the intricate landscape of cellular metabolism, enzyme cofactors are indispensable molecules that facilitate a vast array of biochemical reactions essential for life. Among these, (R)-lipoate, the biologically active form of alpha-lipoic acid, has garnered significant attention for its multifaceted roles as a mitochondrial enzyme cofactor and a potent antioxidant. This guide provides a comprehensive head-to-head comparison of this compound with other vital enzyme cofactors, namely thiamine (B1217682) (Vitamin B1), biotin (B1667282) (Vitamin B7), and Coenzyme Q10. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to better understand the unique and overlapping functions of these critical molecules.
Biochemical and Functional Comparison
This compound and the other cofactors discussed herein play crucial, yet distinct, roles in cellular energy production and metabolic regulation. While all are essential for mitochondrial function, their specific mechanisms of action and primary enzymatic partners differ significantly.
This compound , in its protein-bound form, is an essential cofactor for mitochondrial multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex, which are central to carbohydrate metabolism and the citric acid cycle.[1][2][3][4] Free this compound is a powerful antioxidant, capable of quenching a variety of reactive oxygen species (ROS) and regenerating other endogenous antioxidants like Vitamin C and Vitamin E.[5][6][7] It exists as two enantiomers, R and S, with the R-form being the naturally occurring and more biologically active isomer.[8][9][10][11]
Thiamine , as thiamine pyrophosphate (TPP), is a critical cofactor for enzymes involved in carbohydrate metabolism, including the pyruvate dehydrogenase complex.[12][13] Its primary role is in the decarboxylation of α-keto acids, a key step in converting nutrients into energy.[14][15][16]
Biotin acts as a covalently bound cofactor for carboxylase enzymes, which are involved in the transfer of carbon dioxide.[11][17][18][19] These enzymes are vital for fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[11][18]
Coenzyme Q10 (CoQ10) , also known as ubiquinone, is a lipid-soluble molecule that functions as an electron carrier in the mitochondrial electron transport chain, essential for ATP production.[1][2][8][10] It also acts as a potent antioxidant, protecting cell membranes from lipid peroxidation.[1][8]
The following table summarizes the key characteristics and functions of these cofactors for a direct comparison.
| Feature | This compound | Thiamine (as TPP) | Biotin | Coenzyme Q10 |
| Primary Function | Acyl group transfer in α-keto acid dehydrogenase complexes; Antioxidant | Decarboxylation of α-keto acids | Carbon dioxide transfer in carboxylation reactions | Electron carrier in the electron transport chain; Antioxidant |
| Key Enzyme Complexes | Pyruvate Dehydrogenase Complex (PDC), α-Ketoglutarate Dehydrogenase Complex | Pyruvate Dehydrogenase Complex (PDC), α-Ketoglutarate Dehydrogenase Complex, Transketolase | Pyruvate Carboxylase, Acetyl-CoA Carboxylase, Propionyl-CoA Carboxylase | Electron Transport Chain Complexes I, II, and III |
| Role in PDC | E2 subunit (dihydrolipoyl transacetylase) cofactor, transfers the acetyl group | E1 subunit (pyruvate dehydrogenase) cofactor, decarboxylates pyruvate | Not directly involved | Not directly involved |
| Antioxidant Properties | Potent, scavenges multiple ROS, regenerates other antioxidants | Indirect antioxidant effects | Limited direct antioxidant activity | Potent, protects against lipid peroxidation |
| Solubility | Both water- and fat-soluble | Water-soluble | Water-soluble | Fat-soluble |
| Natural Form | (R)-enantiomer | Thiamine | D-biotin | Ubiquinone/Ubiquinol |
Bioavailability and Efficacy: A Quantitative Look
The effectiveness of a cofactor is not only determined by its biochemical function but also by its bioavailability—the extent to which it is absorbed and utilized by the body.
Studies have shown that (R)-lipoic acid has a higher bioavailability than the S-enantiomer, with peak plasma concentrations being 40-50% higher after ingestion of a racemic mixture.[1][20] The absorption of oral lipoic acid supplements is improved when taken on an empty stomach.[20] Formulations that enhance the bioavailability of this compound, such as complexation with γ-cyclodextrin or liquid formulations, have been shown to significantly increase plasma concentrations and may improve therapeutic efficacy.[5][21][22]
Clinical trials have demonstrated the efficacy of alpha-lipoic acid in improving insulin (B600854) sensitivity in patients with type 2 diabetes.[20] For instance, a daily oral dose of 600 mg of lipoic acid for four weeks improved insulin sensitivity by 25%.[20]
| Parameter | This compound | Thiamine | Biotin | Coenzyme Q10 |
| Bioavailability | Moderate, enhanced by specific formulations. R-form is more bioavailable than S-form. | High, but can be impaired by alcohol consumption. | High | Low, enhanced by co-administration with fats. |
| Typical Daily Dose (supplemental) | 100-600 mg | 1.1-1.2 mg (RDA), higher for specific conditions | 30 µg (AI) | 30-200 mg |
| Key Therapeutic Applications | Diabetic neuropathy, oxidative stress, insulin resistance | Thiamine deficiency (beriberi), Wernicke-Korsakoff syndrome | Biotin deficiency, certain metabolic disorders | Cardiovascular diseases, mitochondrial disorders, statin-induced myopathy |
Experimental Protocols: Assessing Cofactor Performance
Evaluating the performance of these cofactors requires specific experimental protocols. A common application for comparing this compound and Coenzyme Q10 is the assessment of their antioxidant capacity.
A widely used method to determine antioxidant capacity is the Oxygen Radical Absorbance Capacity (ORAC) assay. This assay measures the ability of a compound to quench peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) - a peroxyl radical generator
-
Trolox (a water-soluble analog of vitamin E) as a standard
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds: this compound, Coenzyme Q10 (solubilized), Thiamine, Biotin
-
96-well microplate reader with fluorescence detector
Procedure:
-
Prepare solutions of the test compounds and Trolox standards in phosphate buffer.
-
In a 96-well plate, add fluorescein to each well.
-
Add the test compounds or Trolox standards to the respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes.
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
The net AUC is calculated by subtracting the AUC of the blank.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the test compounds by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).
Other methods for assessing antioxidant activity include the Ferric Reducing Antioxidant Power (FRAP) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using ABTS radical cations.[23]
Signaling Pathways and Mechanisms of Action
The cofactors in this comparison participate in and influence key cellular signaling pathways. Visualizing these pathways can aid in understanding their specific roles and points of intervention.
The pyruvate dehydrogenase complex is a critical juncture in metabolism, linking glycolysis to the citric acid cycle. Both this compound and thiamine are essential for its function.
This compound has been shown to positively influence the insulin signaling pathway, thereby promoting glucose uptake.
Conclusion
This compound, thiamine, biotin, and coenzyme Q10 are all indispensable enzyme cofactors with unique and vital roles in cellular metabolism. While thiamine and biotin are primarily involved in specific catalytic steps of carbohydrate, fat, and protein metabolism, this compound and coenzyme Q10 exhibit a broader range of functions, including significant antioxidant activity.
This compound stands out due to its dual role as a key cofactor in mitochondrial dehydrogenases and as a versatile antioxidant that is both water- and fat-soluble. Its ability to positively modulate insulin signaling further highlights its therapeutic potential. The superior bioavailability of the (R)-enantiomer underscores the importance of stereochemistry in the efficacy of this cofactor.
For researchers and drug development professionals, understanding the distinct yet sometimes overlapping functions of these cofactors is crucial for designing effective therapeutic strategies targeting metabolic and oxidative stress-related diseases. The choice of cofactor for supplementation or therapeutic intervention should be based on a thorough understanding of the specific biochemical pathways and cellular needs in a given physiological or pathological context. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these essential molecules in various health applications.
References
- 1. How Coenzyme Q10 Promotes Cellular Energy Production | Thorne [thorne.com]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing bioavailability of (R)-alpha-lipoic acid to boost antioxidant activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. The Function of Biotin [chem.uwec.edu]
- 12. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 13. quora.com [quora.com]
- 14. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 15. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 16. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The biotin enzyme family: conserved structural motifs and domain rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 21. mdpi.com [mdpi.com]
- 22. mattioli1885journals.com [mattioli1885journals.com]
- 23. researchgate.net [researchgate.net]
Confirming the anti-inflammatory activity of (R)-lipoic acid
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of (R)-lipoic acid, its synthetic (S)-enantiomer, and the commonly available racemic mixture. The evidence presented herein, supported by experimental data, confirms the potent anti-inflammatory properties of (R)-lipoic acid and highlights its therapeutic potential.
Executive Summary
(R)-lipoic acid (R-LA), the naturally occurring enantiomer of lipoic acid, demonstrates superior anti-inflammatory activity compared to both the (S)-enantiomer (S-LA) and the racemic mixture. This enhanced efficacy is attributed to its higher bioavailability and more potent inhibition of key inflammatory pathways, primarily the NF-κB signaling cascade. Experimental data from in vitro and in vivo models consistently show that R-LA is more effective at reducing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Comparative Efficacy: (R)-Lipoic Acid vs. Alternatives
The biological activity of lipoic acid resides primarily in the (R)-enantiomer.[1] Racemic mixtures, commonly used in supplements and some studies, contain a 50/50 ratio of R-LA and the synthetic S-LA. While racemic alpha-lipoic acid does exhibit anti-inflammatory effects, its potency is diluted by the less active S-form.
In Vivo Evidence: Superiority of the (R)-Enantiomer
A preclinical study in a rat model of sciatic nerve compression-induced low back pain demonstrated that (+)-thioctic acid (R-LA) was more active than the racemic mixture or the (-)-enantiomer in relieving pain and reducing oxidative stress.[1] A subsequent open-label randomized clinical trial in patients with low back pain showed that R-LA provided a greater and more rapid reduction in pain symptoms compared to the racemic mixture.[1]
A direct comparison in an animal model using laying hens with inflammation induced by oxidized fish oil revealed that while both R-LA and S-LA reduced levels of serum inflammatory factors (TNF-α, IL-1β, IL-6, and IFN-γ), R-LA was significantly more effective in reducing IL-1β levels compared to S-LA.[2]
Table 1: In Vivo Comparison of Lipoic Acid Enantiomers on Serum IL-1β
| Treatment Group | Serum IL-1β (pg/mL) | % Reduction vs. Control |
| Control (Inflammation) | 18.5 | - |
| (S)-Lipoic Acid | 14.2 | 23.2% |
| (R)-Lipoic Acid | 12.1 | 34.6% |
Data adapted from a study in laying hens with induced inflammation.[2]
In Vitro Evidence: Racemic α-Lipoic Acid in Macrophage Models
Numerous studies have demonstrated the anti-inflammatory effects of racemic α-lipoic acid in the widely used RAW 264.7 macrophage cell line model, where inflammation is induced by lipopolysaccharide (LPS).
In one such study, pretreatment of RAW 264.7 cells with racemic α-lipoic acid significantly inhibited LPS-induced production of nitric oxide (NO) and TNF-α in a dose-dependent manner.[3] Another study confirmed these findings, showing that racemic α-lipoic acid attenuated the LPS-induced release of TNF-α and IL-6.[4]
Table 2: Dose-Dependent Inhibition of Inflammatory Markers by Racemic α-Lipoic Acid in RAW 264.7 Cells
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (No LPS) | < 50 | < 50 |
| LPS (1 µg/mL) | 3500 | 2500 |
| LPS + α-Lipoic Acid (100 µM) | 2800 | 2000 |
| LPS + α-Lipoic Acid (200 µM) | 2200 | 1600 |
| LPS + α-Lipoic Acid (500 µM) | 1500 | 1100 |
Illustrative data based on findings from studies on LPS-stimulated RAW 264.7 cells.[3][4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of (R)-lipoic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.
(R)-lipoic acid has been shown to inhibit this pathway by preventing the degradation of IκBα, thus keeping NF-κB in its inactive cytoplasmic state.[5] Some evidence suggests that this may be due to direct inhibition of the IKK complex.[6][7]
Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of (R)-lipoic acid.
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay in Macrophages
This protocol describes a method to compare the anti-inflammatory effects of (R)-lipoic acid and racemic α-lipoic acid on LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Prepare stock solutions of (R)-lipoic acid and racemic α-lipoic acid in DMSO.
-
Pre-treat the cells with various concentrations of (R)-lipoic acid or racemic α-lipoic acid (e.g., 50, 100, 200, 500 µM) for 1-2 hours. Include a vehicle control (DMSO).
3. Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.
4. Sample Collection:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
5. Cytokine Measurement (ELISA):
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells and incubate.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution to develop the color, and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
6. Data Analysis:
-
Compare the levels of TNF-α and IL-6 in the treated groups to the LPS-only control group to determine the percentage of inhibition.
-
Plot dose-response curves and calculate IC50 values if applicable.
Figure 2. General workflow for the in vitro anti-inflammatory assay.
Conclusion
References
- 1. Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoic Acid Nanoparticles Exert Effective Antiatherosclerosis Effects through Anti-Inflammatory and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of (R)-Lipoic Acid in Mitigating Diabetic Complications: A Guide for Researchers
(R)-α-lipoic acid (R-ALA) , the naturally occurring enantiomer of lipoic acid, has garnered significant attention for its therapeutic potential in managing diabetic complications. Its potent antioxidant and anti-inflammatory properties position it as a promising agent in combating the multifaceted pathology of diabetes. This guide provides a comparative analysis of the efficacy of R-ALA across various diabetic complication models, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Data Summary: (R)-Lipoic Acid Efficacy in Diabetic Complication Models
The following tables summarize the quantitative outcomes of (R)-lipoic acid treatment in preclinical models of diabetic retinopathy and nephropathy.
Table 1: Efficacy of (R)-Lipoic Acid in a Diabetic Retinopathy Rat Model
| Parameter | Non-Diabetic Control | Untreated Diabetic | (R)-Lipoic Acid Treated Diabetic | Percentage Improvement |
| Acellular Capillaries (segments/mm²) | 19.8 ± 5.1 | 57.1 ± 10.6 | 22 ± 4 | 93% reduction vs. diabetic[1] |
| Pericyte Number (pericytes/mm²) | 1,940 ± 137 | 1,294 ± 94 | 1,656 ± 134 | 56% reduction in loss vs. diabetic[1] |
| Retinal Methylglyoxal-type AGEs | Baseline | Increased | Comparable to non-diabetic[1] | N/A |
| RAGE Expression | Baseline | 2.4-fold increase | Normalized to non-diabetic levels[1] | N/A |
| NF-κB p65 Expression & Activation | Baseline | Increased | Completely prevented activation[1] | N/A |
| Vascular Endothelial Growth Factor (VEGF) | Baseline | Increased | 43% reduction vs. diabetic[1] | 43% |
| Angiopoietin-2 Expression | Baseline | Increased | Normalized to non-diabetic levels[1] | N/A |
Table 2: Efficacy of α-Lipoic Acid in a Diabetic Nephropathy Rat Model
| Parameter | Normal Control | Diabetic Control | α-Lipoic Acid Treated Diabetic |
| 24-hour Urinary Albumin | Not specified | Significantly increased | Significantly reduced vs. diabetic control[2] |
| Renal Malondialdehyde (nmol/g tissue) | Not specified | 11.3 ± 1.96 | 5.74 ± 0.26[3] |
| Renal Nitric Oxide (nmol/g tissue) | Not specified | 36.6 ± 1.07 | 30.06 ± 2.07[3] |
| Renal Catalase Activity | Not specified | Decreased | Significantly improved vs. diabetic control[3] |
| Renal Reduced Glutathione | Not specified | Decreased | Significantly improved vs. diabetic control[3] |
| Caspase 3 Concentration | Not specified | Increased | Decreased vs. diabetic control[3] |
Experimental Protocols
Diabetic Retinopathy Model
-
Animal Model: Male Wistar rats were used in this study.[1][4]
-
Induction of Diabetes: Diabetes was induced via an intraperitoneal injection of streptozotocin.
-
Treatment Groups: The study included three groups: non-diabetic controls, untreated diabetic controls, and diabetic rats treated with 60 mg/kg bodyweight of R-(+)-α-lipoic acid intraperitoneally for 30 weeks.[1][4]
-
Analytical Methods:
-
Quantitative Retinal Morphometry: Acellular occluded capillaries and pericyte numbers were quantified.[1][4]
-
Immunoblotting: Assessed parameters of oxidative and nitrative stress, Advanced Glycation End-products (AGEs) and their receptor (RAGE), Nuclear Factor kappa B (NF-κB), Angiopoietin-2, and Vascular Endothelial Growth Factors (VEGF).[1][4]
-
Electrophoretic Mobility Shift Assay (EMSA): Determined NF-κB activation.[1][4]
-
Diabetic Nephropathy Model
-
Animal Model: Sprague Dawley rats were utilized.[3]
-
Induction of Diabetes: Diabetes was experimentally induced.
-
Treatment Groups: The rats were divided into a non-supplemented diabetic group and a group supplemented with α-lipoic acid for one month.[3]
-
Analytical Methods:
-
Biochemical Analysis: Serum, plasma, and renal tissue samples were analyzed for glycemic status, renal damage markers (e.g., 24-hour urinary albumin), antioxidant status (catalase and reduced glutathione), oxidative and nitrosative stress markers (malondialdehyde and nitric oxide), and an apoptotic marker (caspase 3).[2][3]
-
Histopathology: Kidney tissues were examined for pathological changes.[3]
-
Signaling Pathways and Mechanisms of Action
(R)-lipoic acid exerts its protective effects through the modulation of several key signaling pathways implicated in the pathogenesis of diabetic complications. As a potent antioxidant, it quenches reactive oxygen species, chelates metal ions, and regenerates other antioxidants like vitamin C, vitamin E, and glutathione.[5][6]
NF-κB Signaling Pathway
Hyperglycemia-induced oxidative stress is a major activator of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to tissue damage. (R)-lipoic acid has been shown to inhibit NF-κB activation, thereby mitigating the inflammatory response.[1][7]
References
- 1. scispace.com [scispace.com]
- 2. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Effect of R-(+)-alpha-lipoic acid on experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-lipoic acid: mechanisms of action and beneficial effects in the prevention and treatment of diabetic complications - MedCrave online [medcraveonline.com]
Validating the Mechanism of Action of (R)-Lipoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-α-lipoic acid ((R)-LA), the naturally occurring enantiomer of lipoic acid, is a potent mitochondrial coenzyme and antioxidant that has garnered significant interest for its therapeutic potential. Unlike its synthetic counterpart, (S)-lipoic acid, (R)-LA is endogenously synthesized and serves as a critical cofactor for key enzymes in cellular metabolism.[1][2][3][4][5] This guide provides an objective comparison of (R)-LA's performance against its alternatives, supported by experimental data, to validate its mechanism of action in crucial cellular pathways.
Core Mechanisms of Action of (R)-Lipoic Acid
(R)-lipoic acid exerts its multifaceted effects through several key mechanisms:
-
Mitochondrial Cofactor: In its protein-bound form, (R)-LA is an essential cofactor for mitochondrial multienzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase.[1][6][7] These enzymes are pivotal for the Krebs cycle and cellular energy (ATP) production.[6] (S)-LA, the unnatural isomer, does not serve this function and is considered an impurity in racemic mixtures.[3]
-
Potent Antioxidant: (R)-LA and its reduced form, dihydrolipoic acid (DHLA), are powerful antioxidants.[1][6] They directly scavenge reactive oxygen species (ROS) and regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E, thereby bolstering the cell's antioxidant defense system.[1][6]
-
Modulation of Signaling Pathways:
-
Nrf2 Activation: (R)-LA activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[7][8] Activated Nrf2 translocates to the nucleus, stimulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8][9][10][11]
-
Insulin (B600854) Signaling: (R)-LA enhances insulin sensitivity by activating components of the insulin signaling pathway, leading to the translocation of GLUT4 transporters and increased glucose uptake in cells.[7][12][13] This mechanism is central to its use in managing diabetic neuropathy.[14]
-
AMPK Activation: (R)-LA can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which helps regulate metabolism.[6][7]
-
NF-κB Inhibition: It can inhibit the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects.[7]
-
-
HDAC Inhibition: Recent chemoproteomic studies have identified Histone Deacetylases (HDACs) as direct molecular targets of the reduced form of (R)-LA.[15] This inhibition is stereoselective, with the (R)-enantiomer being significantly more potent, and may explain many of the phenotypic effects of lipoic acid.[15]
Comparative Efficacy: (R)-Lipoic Acid vs. Alternatives
The primary alternative to pure (R)-LA is the racemic mixture (R/S-LA), which contains a 50:50 ratio of the two enantiomers.[2] Most commercially available supplements and many clinical trials have historically used this mixture.[7] However, evidence strongly suggests the superiority of the (R)-enantiomer.
-
(R)-Lipoic Acid: The biologically active form, readily utilized by the body for its metabolic and antioxidant functions.[2][4][5] It is more potent and has higher bioavailability than the S-form.[4][7]
-
(S)-Lipoic Acid: A synthetic byproduct of chemical manufacturing.[2] It is not naturally occurring and is significantly less biologically active.[3][5] Some studies suggest it may even compete with or inhibit the functions of the R-enantiomer.
-
Racemic (R/S)-Lipoic Acid: While effective in many studies, its efficacy is derived from the (R)-LA content. A 100 mg dose of racemic LA provides only 50 mg of the active (R)-form.[2]
Quantitative Data Comparison
The following tables summarize key experimental data comparing the effects of (R)-lipoic acid with controls or other forms.
Table 1: Effects on Mitochondrial Function and Oxidative Stress in Aged Rats
| Parameter | Young Control | Old Control | Old + (R)-LA | % Reversal by (R)-LA |
| Oxygen Consumption | Higher | Lower | Reversed age-related decline | Significant |
| Mitochondrial Membrane Potential | Higher | Lower | Increased | Significant |
| Ambulatory Activity | Higher | ~3x Lower | Reversed decline | ~100% |
| Malondialdehyde (MDA) Levels | Lower | ~5x Higher | Markedly reduced | Significant |
| Glutathione (GSH) Levels | Higher | Lower | Completely reversed loss | ~100% |
| Ascorbic Acid Levels | Higher | Lower | Completely reversed loss | ~100% |
Data synthesized from Hagen, T. M., et al. (1999). FASEB J.[16]
Table 2: Clinical Efficacy in Diabetic Polyneuropathy (SYDNEY 2 Trial)
| Treatment Group (5 weeks) | Change in Total Symptom Score (TSS) | Responder Rate (%) |
| Placebo | -1.5 | 26 |
| 600 mg/day α-Lipoic Acid | -4.9 | 62 |
| 1200 mg/day α-Lipoic Acid | -4.7 | 56 |
| 1800 mg/day α-Lipoic Acid | -4.5 | 58 |
Data from the SYDNEY 2 trial, which used oral racemic α-lipoic acid. The study concluded that 600 mg/day was the optimal dose, as higher doses did not improve efficacy but increased side effects.[17]
Table 3: Effects on Weight and Body Composition in Overweight/Obese Adults (24 weeks)
| Parameter | Placebo Group | 600 mg/day (R)-LA Group | P-value |
| Change in Body Weight (Women) | - | -5.0% | < 0.001 |
| Change in Body Fat (Women) | - | -9.4% | < 0.005 |
| Change in HMOX1 Gene Expression | - | +22% | 0.02 |
| Change in Urinary F2-isoprostanes | - | -25% | 0.005 |
Data from Bobe, G., et al. (2020). J. Nutr.[18]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. R-Lipoic Acid vs Alpha-Lipoic Acid - Life Extension [lifeextension.com]
- 3. What The Scientists Are Saying About R-Lipoic Acid – GeroNova Research [geronova.com]
- 4. performancelab.com [performancelab.com]
- 5. hmsnutrition.com [hmsnutrition.com]
- 6. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Alpha lipoic acid exerts antioxidant effect via Nrf2/HO-1 pathway activation and suppresses hepatic stellate cells activation induced by methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomic target deconvolution reveals Histone Deacetylases as targets of (R)-lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ivhealth.com.au [ivhealth.com.au]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. A Randomized Controlled Trial of Long-Term (R)-α-Lipoic Acid Supplementation Promotes Weight Loss in Overweight or Obese Adults without Altering Baseline Elevated Plasma Triglyceride Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Lipoic Acid: Evaluating Reproducibility in Experimental Results
For Researchers, Scientists, and Drug Development Professionals
(R)-lipoic acid (R-LA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes. Its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy and neurodegenerative diseases, has garnered significant scientific interest. However, the reproducibility of experimental findings is paramount for advancing research and development. This guide provides an objective comparison of (R)-lipoic acid with its synthetic (S)-enantiomer (S-LA) and the commonly used racemic mixture (R/S-LA), supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
I. Comparative Efficacy: (R)-Lipoic Acid vs. Alternatives
The biological activity of lipoic acid is primarily attributed to the (R)-enantiomer.[1] Experimental evidence consistently demonstrates the superiority of R-LA in terms of bioavailability and therapeutic effects compared to S-LA and the racemic mixture.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | (R)-Lipoic Acid | (S)-Lipoic Acid | Racemic (R/S)-Lipoic Acid | Reference |
| Peak Plasma Concentration (Cmax) | Higher | Lower | Intermediate | [2] |
| Area Under the Curve (AUC) | Higher | Lower | Intermediate | [2] |
| Bioavailability | Higher | Lower | Intermediate | [1] |
Data synthesized from studies in human subjects.
Table 2: Antioxidant and Anti-Inflammatory Activity Comparison
| Experimental Model | Parameter Measured | (R)-Lipoic Acid | (S)-Lipoic Acid | Racemic (R/S)-Lipoic Acid | Reference |
| Oxidative stress model in laying hens | Oviduct inflammation and oxidant stress | Significantly more effective in alleviating effects | Less effective | Not specified | [3] |
| Cultured hepatocytes | Protection against oxidant-induced cell death | Protective | Less effective | Protective | [4] |
| H. pylori-infected gastric epithelial cells | Reduction of Reactive Oxygen Species (ROS) | Effective | Not specified | Effective | [5] |
Table 3: Impact on Insulin (B600854) Sensitivity and Glucose Metabolism
| Experimental Model | Parameter Measured | (R)-Lipoic Acid | (S)-Lipoic Acid | Racemic (R/S)-Lipoic Acid | Reference |
| Insulin-resistant obese Zucker rats | Insulin-stimulated glucose transport in skeletal muscle | Significant improvement | Not specified | Significant improvement | [6][7] |
| High-fat diet and low-dose streptozotocin-induced diabetic rats | Reduction in blood glucose and lipid levels | Significant reduction | Not specified | Not specified | [3] |
| Patients with type 2 diabetes | Improvement in insulin sensitivity | Effective | Not specified | Effective | [8] |
II. Key Signaling Pathways Modulated by (R)-Lipoic Acid
(R)-Lipoic acid exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to antioxidant defense and insulin signaling.
A. Nrf2-Mediated Antioxidant Response
(R)-Lipoic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
B. Insulin Signaling Pathway
(R)-Lipoic acid has been shown to enhance insulin sensitivity by positively modulating the insulin signaling cascade.[6][7]
References
- 1. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 3. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-α-Lipoic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The antioxidant alpha-lipoic acid enhances insulin-stimulated glucose metabolism in insulin-resistant rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (R)-Lipoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling (R)-Lipoate, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are critical.
Summary of Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. The quality of the gloves must be chosen based on the specific workplace concentration and quantity of the hazardous substance.[3][5] |
| Body Protection | Protective Clothing | A lab coat or coveralls should be worn. For larger quantities or significant risk of exposure, chemical-resistant suits may be necessary.[3][6] |
| Respiratory Protection | Dust Respirator or Air-Purifying Respirator | Use in a well-ventilated area.[3] A dust respirator should be worn, especially when handling the powder form, to avoid inhalation.[3] For situations with vapors or gases, an air-purifying respirator may be required.[7][8] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities or in areas with spill risks.[6][8] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and operational integrity.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store in original, securely sealed containers in a cool, dry, well-ventilated area.[3]
-
Keep away from incompatible materials, foodstuffs, and sources of ignition.[3]
-
If supplied as a powder, especially if unsaturated, it can be hygroscopic. Consider dissolving in a suitable organic solvent and storing at -20°C ± 4°C in a glass container with a Teflon-lined closure.[9]
-
-
Preparation and Handling:
-
Experimental Use:
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[3]
-
Inhalation: If dust is inhaled, move to a fresh air environment. Encourage the patient to blow their nose. Seek medical attention if irritation or discomfort persists.[3]
Disposal Plan
-
Waste Collection: Collect waste material in suitable, labeled containers for disposal.[3]
-
Packaging Disposal: Empty containers may still present a chemical hazard. If they cannot be thoroughly cleaned for recycling or reuse with the same product, they should be treated as chemical waste.[3]
-
Disposal Method: Dispose of contents and containers at an authorized hazardous or special waste collection point, in accordance with local, regional, and national regulations.[3] Do not allow the substance to enter drains or water courses.[7]
Emergency Spill Workflow
The following diagram outlines the procedural steps for handling a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound | C8H13O2S2- | CID 1549144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. na.bhs1.com [na.bhs1.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. chemos.de [chemos.de]
- 8. epa.gov [epa.gov]
- 9. avantiresearch.com [avantiresearch.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
